2-Pyrimidinepropanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-pyrimidin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNNDRHOGJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408921 | |
| Record name | 3-(Pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-20-0 | |
| Record name | 3-(Pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrimidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Pyrimidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 2-pyrimidinepropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a classical malonic ester strategy, offering a robust and versatile route to the target molecule. This document provides a comprehensive overview of the synthetic steps, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway.
Core Synthesis Pathway: A Three-Step Malonic Ester Approach
The most direct and widely applicable method for the synthesis of this compound involves a three-step sequence starting from a readily available 2-halopyrimidine. This pathway leverages the well-established chemistry of malonic esters to introduce the propanoic acid side chain at the C2-position of the pyrimidine (B1678525) ring.
The overall synthetic transformation can be summarized as follows:
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of Diethyl (pyrimidin-2-yl)malonate
The initial step involves a nucleophilic aromatic substitution reaction. The enolate of diethyl malonate, a potent nucleophile, displaces a halide (typically chloride or bromide) from the electron-deficient 2-position of the pyrimidine ring.
Caption: Alkylation of 2-chloropyrimidine with diethyl malonate.
Experimental Protocol:
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, diethyl malonate (1.1 eq.) is added dropwise at room temperature. The resulting solution is stirred for 30-60 minutes to ensure complete formation of the enolate. 2-Chloropyrimidine (1.0 eq.) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude diethyl (pyrimidin-2-yl)malonate, which can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-Chloropyrimidine, Diethyl malonate | [1] |
| Base | Sodium Ethoxide | [1] |
| Solvent | Anhydrous Ethanol | [1] |
| Temperature | Reflux | [2] |
| Reaction Time | 4-8 hours | (Typical) |
| Yield | 60-80% | (Estimated) |
Step 2: Hydrolysis of Diethyl (pyrimidin-2-yl)malonate
The second step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.
Caption: Hydrolysis of the diethyl ester intermediate.
Experimental Protocol:
Acidic Hydrolysis: Diethyl (pyrimidin-2-yl)malonate is suspended in an aqueous solution of a strong acid, such as 6 M hydrochloric acid. The mixture is heated to reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). The solution is then cooled, and the (pyrimidin-2-yl)malonic acid may precipitate. If not, the water is removed under reduced pressure to yield the crude product.
Basic Hydrolysis: The diethyl ester is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (2.2 eq.), and heated to reflux. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. The precipitated (pyrimidin-2-yl)malonic acid is collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Hydrolysis Agent | Aqueous HCl or NaOH | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-6 hours | (Typical) |
| Yield | >90% | (Typical) |
Step 3: Decarboxylation of (Pyrimidin-2-yl)malonic acid
The final step is the decarboxylation of the substituted malonic acid to yield the target this compound. This is typically achieved by heating the dicarboxylic acid.
References
Physicochemical Properties of 2-Pyrimidinepropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Data Summary
The following table summarizes the predicted physicochemical properties of 2-Pyrimidinepropanoic acid. These values are computationally derived and should be considered as estimates pending experimental verification.
| Physicochemical Property | Predicted Value/Information |
| IUPAC Name | 3-(pyrimidin-2-yl)propanoic acid |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [1] |
| Predicted pKa | ~4.5 (for the carboxylic acid) |
| Predicted logP | ~0.5 |
| Predicted Aqueous Solubility | Moderately soluble |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. |
| Solubility in Organic Solvents | Soluble in DMSO at 125 mg/mL (821.56 mM)[1] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of pKa (Potentiometric Titration)
The pKa of the carboxylic acid moiety can be determined by potentiometric titration, which involves monitoring the pH of a solution of the compound as a titrant is added.[2]
Materials and Equipment:
-
This compound sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water, purged with an inert gas to remove dissolved CO₂
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize while stirring gently.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, record the volume of titrant added and the corresponding pH reading once it has stabilized.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2] This can be determined from the inflection point of the titration curve.[3]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[4][5][6]
Materials and Equipment:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in either water/buffer or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible solvent.
-
Securely cap the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[7]
Determination of Aqueous Solubility (Shake-Flask Method)
The thermodynamic or equilibrium solubility of a compound in an aqueous medium is a critical parameter. The shake-flask method is considered the "gold standard" for this determination.[8][9][10]
Materials and Equipment:
-
This compound sample (solid)
-
Aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.[9]
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[8][9]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property that provides information on the purity and identity of a solid compound. The capillary method is a common and reliable technique.[11][12]
Materials and Equipment:
-
This compound sample (dry, powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar) with a thermometer or digital temperature sensor.
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a moderate rate initially to approach the expected melting point.
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[11]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting point range is indicative of a pure substance.[11]
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for aqueous solubility determination.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
"2-Pyrimidinepropanoic acid CAS number and structure"
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 2-pyrimidinepropanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical synthesis. This document details its chemical identity, structural information, and physicochemical properties. While the compound is primarily recognized as a synthetic intermediate, this guide also explores available data regarding its synthesis and characterization.
Chemical Identity and Structure
Chemical Name: 2-(Pyrimidin-2-yl)propanoic acid
Molecular Formula: C₇H₈N₂O₂[2]
Molecular Weight: 152.15 g/mol [2]
Structure:
Synonyms:
-
α-methyl-2-pyrimidineacetic acid
-
2-(2-Pyrimidinyl)propanoic Acid
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and Dimethylformamide (approx. 20 mg/mL). Soluble in PBS (pH 7.2) at approximately 0.25 mg/mL. | |
| Storage | Store at -20°C for long-term stability. | |
| Stability | Stable for at least 4 years when stored at -20°C. |
Synthesis and Purification
This compound is primarily available as a synthetic intermediate. While specific, detailed experimental protocols for its synthesis are not widely published in peer-reviewed literature, a common synthetic route involves the hydrolysis of its corresponding ester, ethyl 2-(pyrimidin-2-yl)propanoate.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is a generalized procedure based on common organic chemistry practices for the saponification of esters.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Ethyl 2-(pyrimidin-2-yl)propanoate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(pyrimidin-2-yl)propanoate in a mixture of ethanol and water.
-
Saponification: Add an excess of sodium hydroxide or potassium hydroxide to the solution. Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 3-4. A precipitate of the carboxylic acid should form.
-
Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry.
-
Extraction: If the product does not precipitate or to recover dissolved product, extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Characterization
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H4, H6 of pyrimidine (B1678525) ring |
| ~7.4 | Triplet | 1H | H5 of pyrimidine ring |
| ~4.0 | Quartet | 1H | CH of propanoic acid |
| ~1.6 | Doublet | 3H | CH₃ of propanoic acid |
| 10-13 | Broad Singlet | 1H | COOH |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~168 | C2 of pyrimidine ring |
| ~157 | C4, C6 of pyrimidine ring |
| ~120 | C5 of pyrimidine ring |
| ~45 | CH of propanoic acid |
| ~18 | CH₃ of propanoic acid |
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~3100-3000 | C-H | Aromatic Stretching |
| ~2980-2850 | C-H | Aliphatic Stretching |
| ~1710 | C=O | Stretching (Carboxylic acid) |
| ~1600-1450 | C=N, C=C | Ring Stretching |
| ~1300-1200 | C-O | Stretching |
| ~950-900 | O-H | Bending (out-of-plane) |
Mass Spectrometry:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 107, and the loss of the ethyl group (-CH₂CH₃, 29 Da) from the pyrimidine ring after rearrangement.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. As a synthetic intermediate, it is primarily utilized in the construction of more complex molecules that may possess biological activity.
The pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds, including antimicrobial, antiviral, and antitumor agents.[3] Therefore, derivatives of this compound could potentially be explored for various therapeutic applications.
Given the lack of specific data on its biological targets or pathway interactions, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological effects of this compound.
Applications in Drug Development
The primary application of this compound in drug development is as a versatile building block. The carboxylic acid functional group allows for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with amines to generate a diverse library of amides.
-
Esterification: Reaction with alcohols to form esters.
-
Reduction: Conversion of the carboxylic acid to an alcohol.
These transformations enable the incorporation of the this compound moiety into larger, more complex molecules with potential therapeutic value.
Caption: Potential synthetic applications of this compound.
Conclusion
This compound (CAS 819850-16-3) is a valuable synthetic intermediate for the preparation of a variety of pyrimidine-containing compounds. While its own biological activity is not yet characterized, its utility as a chemical building block makes it a compound of interest for medicinal chemists and drug development professionals. Further research is warranted to explore the pharmacological potential of derivatives synthesized from this versatile scaffold.
References
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, underpinning a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—highlights its intrinsic importance in biological systems. This has inspired the development of a multitude of pyrimidine derivatives that exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth exploration of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Pyrimidine derivatives represent a significant class of anticancer agents, with mechanisms of action that are often centered on the disruption of nucleic acid synthesis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2]
Quantitative Anticancer Activity Data
The cytotoxic effects of various pyrimidine derivatives have been extensively studied against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several pyrimidine derivatives.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [3] |
| HeLa (Cervical) | 0.52 ± 0.13 | [3] | |
| HepG2 (Liver) | 3.09 ± 0.11 | [3] | |
| Compound 95 | EFGR-Dell9/T790M/C797S | 0.2 ± 0.01 | [4] |
| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | |
| Compound 3b | A375 (Melanoma) | Excellent growth inhibition | [5] |
| C32 (Melanoma) | Excellent growth inhibition | [5] | |
| DU145 (Prostate) | Excellent growth inhibition | [5] | |
| MCF-7/WT (Breast) | Excellent growth inhibition | [5] |
Mechanisms of Anticancer Action
The anticancer activity of pyrimidine derivatives is often attributed to their role as antimetabolites, which interfere with the synthesis of DNA and RNA, crucial for rapidly dividing cancer cells.[2] They can also act as inhibitors of specific signaling pathways that are dysregulated in cancer.
Pyrimidine antagonists mimic the natural pyrimidine bases and are incorporated into DNA and RNA, leading to the termination of chain elongation and the induction of apoptosis.[6] They can also inhibit key enzymes in the pyrimidine biosynthesis pathway.
Caption: General mechanism of pyrimidine antimetabolites in cancer therapy.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[7] Its aberrant activation is a hallmark of many cancers. Certain pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression is common in various cancers. Pyrimidine-based inhibitors of CDK2 can induce cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 signaling pathway by pyrimidine derivatives.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[8] Their structural similarity to biological molecules allows them to interfere with essential microbial processes.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some pyrimidine derivatives against various microbial strains.
| Derivative/Compound | Microbial Strain | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [9] |
| Compound 5 | B. subtilis | 0.96 | [9] |
| Compound 10 | P. aeruginosa | 0.77 | [9] |
| Compound 12 | C. albicans | 1.73 | [9] |
| Compound 11 | A. niger | 1.68 | [9] |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been recognized against a range of viruses, including influenza virus and human coronaviruses.[10][11] These compounds can interfere with various stages of the viral life cycle.
Quantitative Antiviral Activity Data
The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For antiviral agents, it represents the concentration required to inhibit viral replication by 50%.
| Derivative Class | Virus | EC50 (µM) | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [10] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Data available in source | [11] |
Other Biological Activities
Beyond their well-established anticancer, antimicrobial, and antiviral effects, pyrimidine derivatives have shown promise in other therapeutic areas.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12][13]
| Derivative/Compound | Target | IC50 (µmol) | Reference |
| Compound 5 | COX-2 | 0.04 ± 0.09 | [13] |
| Compound 6 | COX-2 | 0.04 ± 0.02 | [13] |
| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | [13] |
Bone Anabolic Agents
Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis. This activity is mediated through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.
Caption: Activation of the BMP2/SMAD1 signaling pathway by pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research, detailed experimental protocols are essential. The following are methodologies for key assays cited in the evaluation of pyrimidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A typical workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Agar (B569324) Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[14][15]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrimidine derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.[1][16]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate a known titer of the virus with each dilution of the compound for a set period.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Conclusion
The pyrimidine scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore the significant potential of pyrimidine-based compounds in the development of new therapeutics for a wide range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lungcancer.net [lungcancer.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Pyrimidinepropanoic Acid: A Technical Overview Based on the Broader Pyrimidine Class
Disclaimer: Direct therapeutic targets for 2-Pyrimidinepropanoic acid are not extensively documented in publicly available research. This guide, therefore, explores the potential therapeutic targets based on the well-established biological activities of the broader class of pyrimidine (B1678525) derivatives. The information presented herein is derived from studies on various substituted pyrimidine compounds and should be considered as indicative of potential, rather than confirmed, targets for this compound.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several approved drugs. This prevalence has spurred extensive research into synthetic pyrimidine derivatives for a wide array of therapeutic applications. While this compound is primarily utilized as a synthetic intermediate, its core structure suggests the potential for biological activity. This document provides an in-depth technical guide for researchers and drug development professionals on the potential therapeutic targets of compounds based on the pyrimidine scaffold, drawing on data from related molecules.
Potential Therapeutic Areas and Molecular Targets
The diverse biological activities reported for pyrimidine derivatives suggest a range of potential therapeutic applications, including oncology, inflammation, infectious diseases, and metabolic disorders. The key molecular targets identified for various pyrimidine-containing compounds are summarized below.
Oncology
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. Their mechanism often involves the disruption of nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis.
Potential Targets:
-
Anaplastic Lymphoma Kinase (ALK): Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and Histone Deacetylases (HDACs) for the treatment of ALK-addicted cancers.
-
Histone Deacetylases (HDACs): As mentioned above, HDACs are a target for pyrimidine derivatives, often in combination with other targets to enhance therapeutic efficacy against cancers.
-
DNA Synthesis: Pyrimidine analogs can act as antimetabolites, inhibiting the synthesis of DNA and thereby halting the proliferation of rapidly dividing cancer cells.
Inflammation and Immunology
The anti-inflammatory properties of pyrimidine derivatives are attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.
Potential Targets:
-
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of some pyrimidine derivatives, reducing the production of prostaglandins.
-
Lipoxygenase (LOX): Inhibition of lipoxygenases, enzymes involved in the synthesis of leukotrienes, is another avenue through which pyrimidine compounds can exert anti-inflammatory effects.
-
Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway: Certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, suggesting applications in bone-related inflammatory conditions and tissue regeneration.
Infectious Diseases
The pyrimidine scaffold is a common feature in various antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and parasites.
Potential Target:
-
Folic Acid Synthesis: Some pyrimidine analogues have been found to inhibit the synthesis of folic acid in microorganisms, a pathway essential for their growth and survival.
Metabolic Disorders
Recent studies have highlighted the potential of pyrimidine derivatives in managing metabolic diseases like diabetes.
Potential Target:
-
Dipeptidyl Peptidase-4 (DPP-4): Although not directly for this compound, fused pyrimidine derivatives have been investigated as potential inhibitors of DPP-4 for the treatment of type 2 diabetes.
Quantitative Data on Pyrimidine Derivatives
The following table summarizes quantitative data for various pyrimidine derivatives from the literature, illustrating their potency against different therapeutic targets.
| Compound Class | Target | Assay | IC50 / Potency | Reference |
| 2,4-Pyrimidinediamine Derivatives | ALK, HDAC1 | Enzymatic Assay | ALKwt: Potent Inhibition, HDAC1: Potent Inhibition | [1] |
| Fused Pyrimidine Derivatives | DPP-4 | In vitro enzymatic assay | -8.2 kcal/mol (docking score) | [2] |
| Pinanyl Pyrimidine Amine Derivatives | Mouse Mononuclear Macrophages | Anti-inflammatory Assay | IC50 = 1.37 µM | [3] |
| Camphoryl Pyrimidine Amine Derivatives | Mouse Mononuclear Macrophages | Anti-inflammatory Assay | IC50 = 1.87 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative experimental protocols for assays commonly used to evaluate the activity of pyrimidine derivatives.
ALK and HDAC Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against ALK and HDAC1 enzymes.
-
Methodology:
-
Enzyme Preparation: Recombinant human ALK and HDAC1 enzymes are used.
-
Assay Buffer: A suitable buffer containing necessary co-factors (e.g., ATP for kinase assays) is prepared.
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and test compound are incubated together. For ALK, a fluorescently labeled peptide substrate is often used. For HDAC, a fluorogenic acetylated substrate is employed.
-
Detection: The reaction progress is monitored by measuring the change in fluorescence or luminescence using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a suitable model.[1]
-
Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
-
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control. IC50 values are then determined.[3]
-
Osteogenesis Promotion Assay (BMP2/SMAD1 Pathway)
-
Objective: To evaluate the ability of a compound to promote osteoblast differentiation via the BMP2/SMAD1 signaling pathway.
-
Methodology:
-
Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured.
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Gene Expression Analysis (qRT-PCR): After a defined incubation period, total RNA is extracted from the cells. The expression levels of key osteogenic marker genes (e.g., RUNX2, Type I Collagen) and components of the BMP2/SMAD1 pathway are quantified using quantitative real-time PCR.
-
Western Blot Analysis: To confirm pathway activation, protein lysates are collected and subjected to Western blotting to detect the phosphorylation of SMAD1.
-
Data Analysis: Changes in gene and protein expression levels are analyzed to determine the compound's effect on osteogenesis and the involvement of the BMP2/SMAD1 pathway.[4]
-
Visualizations
Signaling Pathway: BMP2/SMAD1 in Osteogenesis
Caption: Activation of the BMP2/SMAD1 signaling pathway by a pyrimidine derivative.
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Logical Relationship: Drug Discovery Cascade for Pyrimidine Derivatives
Caption: A typical drug discovery cascade for pyrimidine-based compounds.
Conclusion
While specific therapeutic targets for this compound remain to be elucidated, the extensive research on the broader pyrimidine class provides a solid foundation for exploring its potential biological activities. The diverse targets, ranging from kinases and metabolic enzymes to signaling pathways, underscore the versatility of the pyrimidine scaffold in drug design. Future research involving high-throughput screening and mechanism-of-action studies on this compound and its novel derivatives is warranted to uncover its specific therapeutic potential and contribute to the development of new medicines.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Pyrimidinepropanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility of 2-pyrimidinepropanoic acid in organic solvents. As a crucial parameter in drug development, understanding the solubility of this synthetic intermediate is essential for its handling, formulation, and synthesis of target pharmaceutical compounds. This document compiles the known quantitative solubility data, outlines a detailed experimental protocol for its determination, and presents visual workflows and relationship diagrams to aid in research and development.
Quantitative Solubility Data
The publicly available quantitative solubility data for this compound in organic solvents is currently limited. The following table summarizes the information that has been collated from various sources. It is important to note the discrepancies in the reported values, which may arise from different experimental conditions or purities of the compound.
| Compound | Solvent | Temperature | Solubility | Citation |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 125 mg/mL (821.56 mM) | [1] |
| This compound | Dimethyl sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [2][3] |
| This compound | Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [2][3] |
| (αR)-α-[[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]oxy]-2-pyrimidinepropanoic acid, 1-methylethyl ester | Acetonitrile | Not Specified | 0.1 - 1 mg/mL (Slightly Soluble) | [4][5] |
| (αR)-α-[[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]oxy]-2-pyrimidinepropanoic acid, 1-methylethyl ester | Dimethyl sulfoxide (DMSO) | Not Specified | 1 - 10 mg/mL (Sparingly Soluble) | [4][5] |
*Note: This is a derivative of this compound and its solubility characteristics may not be representative of the parent compound.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with airtight seals
-
Syringe filters (0.45 µm)
-
Drying oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vial at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. To avoid any undissolved particles, it is advisable to use a syringe filter.
-
Transfer the collected supernatant to a pre-weighed container.
-
Determine the weight of the collected solution.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in various units (e.g., g/100g of solvent, mg/mL).
-
In g/100g of solvent:
-
S = (mass of residue / mass of solvent) x 100
-
where the mass of the solvent is the mass of the solution minus the mass of the residue.
-
-
In mg/mL:
-
S = (mass of residue in mg) / (volume of supernatant in mL)
-
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
The available data on the solubility of this compound in organic solvents is sparse and shows some inconsistencies. This highlights a significant data gap for a compound that serves as a synthetic intermediate in pharmaceutical research. For drug development professionals, this lack of comprehensive solubility data necessitates either in-house experimental determination or cautious use of the existing information. The provided experimental protocol for the gravimetric method offers a robust starting point for such investigations. A thorough understanding of the solubility of this compound in a wider range of organic solvents is imperative for optimizing reaction conditions, purification processes, and the development of effective formulation strategies.
References
Spectroscopic Analysis of 2-Pyrimidinepropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2-Pyrimidinepropanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public repositories, this document presents predicted spectroscopic data obtained from validated computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for experimental validation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. This data has been generated using online spectroscopic prediction tools and is intended to approximate the results that would be obtained through experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 2H | H4, H6 (Pyrimidine ring) |
| ~7.3 | Triplet | 1H | H5 (Pyrimidine ring) |
| ~4.0 | Quartet | 1H | CH (Propanoic acid chain) |
| ~1.6 | Doublet | 3H | CH₃ (Propanoic acid chain) |
| ~12.5 | Singlet (broad) | 1H | COOH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~165 | C2 (Pyrimidine ring) |
| ~157 | C4, C6 (Pyrimidine ring) |
| ~120 | C5 (Pyrimidine ring) |
| ~45 | CH (Propanoic acid chain) |
| ~18 | CH₃ (Propanoic acid chain) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1590, 1570 | Strong | C=N, C=C stretch (Pyrimidine ring) |
| ~1470, 1420 | Medium | C-H bend (Aliphatic) |
| ~1300 | Medium | C-O stretch |
| ~900-650 | Medium-Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI).
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 107 | [M - COOH]⁺ |
| 95 | [Pyrimidine-CH₂]⁺ |
| 79 | [Pyrimidine]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. The sample is heated to induce vaporization into the ion source.
-
Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
In Silico Modeling of 2-Pyrimidinepropanoic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 2-pyrimidinepropanoic acid and its derivatives. While direct computational studies on this compound are not extensively documented in publicly available literature, this guide leverages the wealth of research on structurally related pyrimidine (B1678525) compounds to establish a robust framework for predicting and analyzing its molecular interactions. We will explore key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Furthermore, this guide details relevant experimental protocols for the validation of in silico findings and discusses potential signaling pathways implicated in the biological activity of pyrimidine derivatives. The information is presented to empower researchers and drug development professionals to initiate and advance the computational investigation of this and similar chemical entities.
Introduction to Pyrimidine Derivatives and In Silico Modeling
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The structural versatility of the pyrimidine ring allows for fine-tuning of physicochemical properties and target specificity. This compound, as a synthetic intermediate, represents a valuable starting point for the generation of novel therapeutic candidates.
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of chemical compounds and elucidate their mechanisms of action.[1] By simulating the interactions between a small molecule and its biological target at a molecular level, computational approaches can guide lead optimization, predict potential off-target effects, and prioritize compounds for experimental testing.
Core In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically expressed as a docking score or binding energy. This technique is instrumental in identifying key amino acid residues involved in the binding event and understanding the structural basis of molecular recognition.
Potential Targets for this compound: Based on studies of analogous pyrimidine derivatives, potential protein targets for this compound could include:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[1][2][3]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.[4]
-
Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, relevant in cancer and autoimmune diseases.[5][6]
Table 1: Representative Docking Scores of Pyrimidine Derivatives Against Various Targets
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Pyrimidine-based Analogues | Cyclin-Dependent Kinase (CDK) | 1HCK | -5.8 to -8.7 | [1] |
| Diaryl Pyrimidine Derivatives | hACE2-S protein complex | 6VW1 | -8.1 to -8.95 | [7] |
| Substituted Pyrimidines | Human Cyclin-Dependent Kinase 2 | 1HCK | -7.4 to -7.9 | [3] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[8][9] These models are valuable for predicting the activity of novel compounds and for identifying the key molecular descriptors that govern their potency.
Methodology Overview:
-
Data Set Preparation: A series of pyrimidine derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a predictive model.[9]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a ligand to interact with a specific biological target. These models are widely used for virtual screening of large compound libraries to identify novel scaffolds.[10]
Workflow for Pharmacophore Model Generation:
Experimental Validation Protocols
In silico predictions must be validated through experimental assays. Below are detailed protocols for common biophysical and cell-based assays relevant to the study of small molecule-protein interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.
Protocol Overview:
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip surface.
-
The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein is injected over the activated surface, leading to covalent attachment.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Analyte Binding:
-
A solution containing the small molecule (analyte), such as this compound, is flowed over the sensor surface at various concentrations.
-
The association of the analyte to the immobilized ligand is measured as a change in the refractive index.
-
-
Dissociation:
-
Buffer is flowed over the surface to measure the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol Overview:
-
Sample Preparation:
-
The target protein is placed in the sample cell, and the small molecule is loaded into the titration syringe. Both must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
Small aliquots of the small molecule solution are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Cell-Based Proliferation Assays (MTT/SRB)
These assays are used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Table 2: IC50 Values of Representative Pyrimidine Derivatives in Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 3b (Pyrimidine-based) | MCF-7 (Breast Cancer) | 0.20 | [4] |
| Compound 5d (Pyrimidine-based) | MCF-7 (Breast Cancer) | 0.16 | [4] |
| Compound 4a (Pyrimidine derivative) | A549 (Lung Cancer) | 5.05 (COX-1), 0.65 (COX-2) | [11] |
| Compound 3 (Pyrimidine derivative) | A549 (Lung Cancer) | 5.50 (COX-1), 0.85 (COX-2) | [11] |
Signaling Pathways and Mechanistic Insights
Pyrimidine derivatives have been shown to modulate a variety of signaling pathways critical in disease pathogenesis. A thorough understanding of these pathways is essential for rational drug design and for interpreting the results of in silico and experimental studies.
Example Signaling Pathway: EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[11] Fused pyrimidine derivatives have been developed as potent EGFR inhibitors.[11]
Conclusion
While specific in silico studies on this compound are yet to be widely published, the extensive research on related pyrimidine derivatives provides a solid foundation for its computational investigation. This technical guide has outlined the key in silico methodologies, experimental validation protocols, and potential biological targets and pathways that can be explored. By adopting a systematic approach that integrates computational modeling with experimental validation, researchers can effectively unlock the therapeutic potential of this compound and its analogs in the ongoing quest for novel and improved medicines.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine [link.springer.com]
- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 2-Pyrimidinepropanoic Acid: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
2-Pyrimidinepropanoic acid (CAS No: 439108-20-0) is recognized within the scientific community primarily as a synthetic intermediate with applications in pharmaceutical synthesis.[1][2][3][4] Despite its role as a building block for potentially bioactive molecules, a specific biological mechanism of action for this compound itself is not documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, its established role in chemical synthesis, and, for illustrative purposes, explores the hypothesized mechanism of action of related pyrimidine (B1678525) derivatives in the non-biological context of corrosion inhibition. This serves to highlight the types of analyses that could be applied to understand the interactions of pyrimidine-based compounds.
Chemical and Physical Properties of this compound
Quantitative data for this compound have been compiled from various chemical data sources. These properties are essential for its application in synthetic chemistry, influencing reaction conditions and purification methods.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| CAS Number | 439108-20-0 | [2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [1][2] |
| UV/Vis. λmax | 248 nm | [1][2] |
| Solubility in DMSO | Approx. 20 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | Approx. 0.25 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥4 years (at -20°C) | [1] |
Established Role as a Synthetic Intermediate
The primary documented role of this compound is as a precursor or building block in the synthesis of more complex molecules for the pharmaceutical industry.[1][2][3][4] Its chemical structure, featuring both a pyrimidine ring and a propanoic acid side chain, offers multiple reactive sites for chemical modification and elaboration. This makes it a versatile starting material for constructing novel molecular scaffolds.
The following diagram illustrates a generalized workflow where this compound serves as a foundational element in a multi-step synthesis process.
Hypothesized Mechanism of Action of Pyrimidine Derivatives in a Non-Biological Context: Corrosion Inhibition
The proposed mechanism involves the adsorption of the pyrimidine molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption is thought to be driven by the interaction between the lone pair electrons of nitrogen atoms and the π-electrons of the pyrimidine ring with the vacant d-orbitals of the metal atoms.
The following diagram illustrates this proposed mechanism.
References
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Pyrimidine Carboxylic Acids
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolving significance of pyrimidine (B1678525) carboxylic acids has been released today. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of this pivotal class of heterocyclic compounds, from their early discovery to their current role in cutting-edge therapeutic development.
The pyrimidine ring system, a cornerstone of medicinal chemistry, has a rich history dating back to the 19th century. While pyrimidine derivatives were known in the early 1800s, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884.[1] This foundational work, involving the condensation of ethyl acetoacetate (B1235776) with amidines, laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.[1] Shortly after, in 1900, the parent pyrimidine compound was first synthesized by Siegmund Gabriel and James Colman through the conversion of barbituric acid.[1]
One of the most significant early discoveries in this field was that of orotic acid (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid), a key intermediate in the biosynthesis of pyrimidines. First isolated in 1905, its crucial role in nucleotide metabolism was later elucidated, cementing its importance in biochemistry.[2] A pivotal moment in understanding its biological significance came in 1959 with the discovery of hereditary orotic aciduria, a rare genetic disorder characterized by the accumulation of orotic acid.[3][4] This discovery was instrumental in mapping the de novo pyrimidine biosynthesis pathway.
This technical guide offers a detailed historical timeline of key discoveries, presents a thorough examination of the evolution of synthetic methodologies, and provides a comprehensive overview of the expanding therapeutic applications of pyrimidine carboxylic acids.
Key Milestones in the History of Pyrimidine Carboxylic Acids
| Year | Discovery/Milestone | Key Contributor(s) | Significance |
| 1818 | Isolation of alloxan, a pyrimidine derivative, from the oxidation of uric acid.[5] | Brugnatelli | One of the earliest isolations of a pyrimidine-containing compound. |
| 1879 | First laboratory synthesis of a pyrimidine derivative, barbituric acid. | Grimaux | Demonstrated the feasibility of synthetically accessing the pyrimidine core. |
| 1884 | Systematic study of pyrimidine synthesis by condensing ethyl acetoacetate with amidines.[1] | Adolf Pinner | Established a foundational method for synthesizing substituted pyrimidines. |
| 1891 | Development of the Biginelli reaction.[6] | Pietro Biginelli | A multicomponent reaction for the synthesis of dihydropyrimidinones, precursors to many pyrimidine derivatives. |
| 1900 | First synthesis of the parent pyrimidine ring.[1] | Siegmund Gabriel & James Colman | Provided access to the fundamental pyrimidine scaffold for further chemical exploration. |
| 1905 | Isolation of orotic acid.[2] | Discovery of a key pyrimidine carboxylic acid with a central role in biology. | |
| 1947 | Synthesis of orotic acid from aspartic acid.[7] | Joseph F. Nyc and Herschel K. Mitchell | Provided a synthetic route to this biologically important molecule. |
| 1957 | Development of 5-fluorouracil (B62378), a pyrimidine-based anticancer drug.[3] | Highlighted the therapeutic potential of pyrimidine derivatives. | |
| 1959 | Discovery of hereditary orotic aciduria.[3][4] | Elucidated the inborn errors of pyrimidine metabolism and the importance of orotic acid. |
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the pyrimidine nucleotides essential for DNA and RNA synthesis. Orotic acid is a central intermediate in this pathway. The pathway begins with simple precursors and culminates in the formation of uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides are derived.[8][9]
Experimental Protocols for the Synthesis of Pyrimidine Carboxylic Acids
This section provides detailed methodologies for the synthesis of key pyrimidine carboxylic acids, reflecting both historical and modern approaches.
Synthesis of Orotic Acid from Maleuric Acid (Historical Method)
This method, reported in 1965, involves the bromination of maleuric acid followed by alkaline treatment.[10]
Materials:
-
Maleuric acid
-
Bromine
-
Sodium hydroxide (B78521) solution
Procedure:
-
Maleuric acid is dissolved in a suitable solvent.
-
An equimolar amount of bromine is added dropwise to the solution with stirring.
-
The reaction mixture is stirred at room temperature until the bromine color disappears.
-
The intermediate bromide is then treated with an aqueous solution of sodium hydroxide.
-
The mixture is heated to induce cyclization and formation of the sodium salt of orotic acid.
-
Acidification of the reaction mixture with a mineral acid precipitates orotic acid.
-
The crude orotic acid is collected by filtration, washed with cold water, and recrystallized from hot water to yield the pure product.
Quantitative Data:
-
Yields for this method are typically in the moderate range. Specific yield data from the original publication should be consulted for precise figures.
Biginelli Reaction for the Synthesis of Dihydropyrimidine (B8664642) Carboxylic Acid Derivatives
The Biginelli reaction, first reported in 1891, is a one-pot, three-component reaction that is widely used to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidine carboxylic acids.[6]
Materials:
-
Aryl aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea (B33335) or thiourea
-
Acid catalyst (e.g., HCl, Lewis acids like FeCl₃)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of the acid catalyst is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The resulting dihydropyrimidine can be oxidized using various oxidizing agents to yield the corresponding pyrimidine carboxylic acid derivative.
Quantitative Data:
-
Yields for the Biginelli reaction can vary widely depending on the substrates and reaction conditions, but often range from moderate to excellent.
| Reactants | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde, Ethyl acetoacetate, Urea | HCl | 4 | 75 | [1] |
| 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | FeCl₃ | 2 | 92 | [1] |
| Benzaldehyde, Methyl acetoacetate, Thiourea | Yb(OTf)₃ | 3 | 85 | [11] |
Physicochemical Properties of Selected Pyrimidine Carboxylic Acids
This table summarizes key physicochemical properties of some important pyrimidine carboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 182-185 | 3.08 |
| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 268-270 | - |
| Pyrimidine-5-carboxylic acid | C₅H₄N₂O₂ | 124.10 | - | - |
| Orotic Acid (Uracil-6-carboxylic acid) | C₅H₄N₂O₄ | 156.10 | 345-346 (dec.) | 2.4, 9.45 |
| 6-Azauracil-5-carboxylic acid | C₄H₃N₃O₄ | 157.09 | - | - |
Data sourced from PubChem and other chemical databases.[12][13][14][15][16]
Therapeutic Evolution of Pyrimidine Carboxylic Acid Derivatives
The structural motif of pyrimidine carboxylic acid is a "privileged scaffold" in medicinal chemistry, leading to the development of a wide range of therapeutic agents.[17]
Anticancer Agents
The discovery of 5-fluorouracil in 1957 marked a turning point in cancer chemotherapy.[3] This pyrimidine analog acts as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells. Since then, numerous pyrimidine-based anticancer drugs have been developed, many of which are derivatives or bioisosteres of pyrimidine carboxylic acids. These agents often target key enzymes involved in nucleotide metabolism or signaling pathways crucial for cancer cell proliferation.[11][15] For instance, some pyrimidine-sulfonamide hybrids have shown potent anticancer activity by inhibiting cyclin-dependent kinases (CDKs) or the Hippo signaling pathway.[11]
Antiviral Agents
Pyrimidine carboxylic acids and their derivatives are also crucial in the development of antiviral drugs.[3] Many antiviral nucleoside analogs mimic natural pyrimidines and are incorporated into the viral DNA or RNA, leading to chain termination and inhibition of viral replication. The versatility of the pyrimidine carboxylic acid scaffold allows for the synthesis of a diverse range of compounds that can be screened for activity against various viruses.
Future Directions
The rich history and diverse applications of pyrimidine carboxylic acids underscore their enduring importance in chemical and biomedical research. Ongoing research continues to explore novel synthetic methodologies, including green chemistry approaches, to access new derivatives with enhanced therapeutic properties. The continued investigation into the biological targets and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.
Contact: [Insert Contact Information]
###
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]
- 5. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]
- 10. scialert.net [scialert.net]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. chemijournal.com [chemijournal.com]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of 2-Pyrimidinepropanoic Acid: A Technical Guide for Researchers
Executive Summary
2-Pyrimidinepropanoic acid is a heterocyclic compound incorporating both a pyrimidine (B1678525) ring and a propanoic acid side chain. While specific toxicological studies on this molecule are scarce, its structural motifs are common in pharmaceuticals and biologically active molecules. This guide synthesizes available information on related compounds to infer a potential toxicological profile and provides a roadmap for its empirical evaluation. The primary concerns for compounds of this class would revolve around potential cytotoxicity, skin and eye irritation, and the possibility of inducing oxidative stress. A tiered approach to toxicity testing, beginning with in silico and in vitro methods, is recommended.
Chemical and Physical Properties (Inferred)
A comprehensive toxicological assessment begins with understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information | Significance in Toxicology |
| Molecular Formula | C₇H₈N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 152.15 g/mol | Influences diffusion and transport across membranes. |
| Physical State | Likely a solid at room temperature | Relevant for handling and exposure route assessment. |
| Solubility | Soluble in DMSO[1] | Important for designing in vitro and in vivo studies. |
| Chemical Class | Pyrimidine derivative, Carboxylic acid | The pyrimidine core is a key structure in many bioactive compounds, including some with cytotoxic potential. The carboxylic acid moiety can influence metabolism and excretion. |
Hazard Identification
Based on Safety Data Sheets (SDS) for structurally similar compounds like Pyrimidine-2-carboxylic acid, the following hazards are anticipated.
-
Skin Irritation: May cause skin irritation[2].
-
Eye Irritation: May cause serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[2][3].
It is important to note that the toxicological properties of this compound itself have not been fully investigated[4].
Potential Toxicological Profile of Pyrimidine Derivatives
While specific data for this compound is lacking, studies on other pyrimidine derivatives provide insights into potential biological activities and toxicities.
4.1 Cytotoxicity of Pyrimidine Analogues
Numerous pyrimidine derivatives have been investigated for their cytotoxic effects, particularly in the context of anticancer drug discovery[2][4][5]. The pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents[2]. These compounds can exert their effects through various mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways[2].
The following table summarizes the in vitro cytotoxic activity of several pyrimidine derivatives against various human cancer cell lines. This data illustrates the potential for this class of compounds to exhibit biological activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indazol-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | [4] |
| Indazol-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | 29 - 59 | [4] |
| Pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |
4.2 Oxidative Stress
Some studies have indicated that pyrimidine derivatives, particularly those with thiol substituents, can participate in free radical processes and prolong oxidative stress, showing specific toxicity towards erythrocytes[3].
4.3 Hepatotoxicity of Pyrimidine Analogues
Certain pyrimidine analogues used as antineoplastic agents have been associated with mild and transient elevations in serum aminotransferase levels[7]. More significant liver injury has been reported with agents like fluorouracil[7][8].
Proposed Methodologies for Toxicological Assessment
A structured approach is necessary to evaluate the toxicology of a novel compound like this compound.
5.1 In Silico Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models can be employed as a first step to predict potential toxicity based on the chemical structure. These computational tools can estimate endpoints such as mutagenicity, carcinogenicity, and acute toxicity, helping to prioritize further testing[9][10][11][12][13].
A logical workflow for a tiered approach to toxicity testing is presented below.
Caption: A tiered workflow for the toxicological assessment of a novel chemical.
5.2 In Vitro Cytotoxicity Assessment: MTT Assay Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[2].
Experimental Protocol:
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
The workflow for a typical MTT cytotoxicity assay is depicted below.
Caption: Workflow of a typical MTT cytotoxicity assay.
Potential Metabolism and Signaling Pathways
6.1 Pyrimidine Metabolism
The metabolism of pyrimidine analogues can occur through anabolic or catabolic pathways utilized by endogenous pyrimidines[14]. The de novo synthesis of pyrimidine nucleotides begins with simple molecules and builds up the pyrimidine ring, ultimately forming Uridine Monophosphate (UMP)[15]. Catabolic pathways, on the other hand, degrade pyrimidine bases. In some eukaryotes, a recently discovered pathway for uracil (B121893) catabolism results in 3-hydroxypropionic acid, ammonia, and carbon dioxide as final products[16]. Understanding these pathways is crucial as the metabolites of this compound may have their own toxicological profiles.
A simplified diagram of a potential metabolic pathway for pyrimidine derivatives is shown below.
Caption: Generalized metabolic pathways for pyrimidine derivatives.
6.2 Signaling Pathways
Certain pyrimidine derivatives have been shown to target specific signaling pathways crucial for cell proliferation and survival. For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives act as potent inhibitors of PIM-1 kinase, which can lead to cell cycle arrest and apoptosis[2]. Other pyrimidine derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer[2]. Investigation into whether this compound interacts with these or other key signaling pathways would be a critical component of its toxicological assessment.
Conclusion and Recommendations
There is currently a significant data gap regarding the specific toxicology of this compound. Based on the available information for related compounds, it should be handled with care, assuming it may be a skin, eye, and respiratory irritant. A comprehensive toxicological evaluation is warranted before any large-scale use. This evaluation should follow a tiered approach, starting with in silico predictions and in vitro assays for cytotoxicity and genotoxicity, followed by targeted in vivo studies if necessary. Understanding its metabolic fate and potential to interact with key cellular signaling pathways will be crucial for a complete risk assessment.
References
- 1. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Pyrimidinepropanoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinepropanoic acids, key metabolites in the catabolism of pyrimidine (B1678525) bases, are gaining increasing attention in the scientific community for their diverse physiological roles and potential as biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of the natural occurrence of two primary pyrimidinepropanoic acids: β-alanine and β-aminoisobutyric acid (BAIBA) . We will delve into their biosynthesis, physiological concentrations, and the experimental methodologies used for their study, offering valuable insights for researchers in metabolism, drug discovery, and clinical diagnostics.
Biosynthesis of Pyrimidinepropanoic Acids: The Reductive Pathway of Pyrimidine Catabolism
The primary route for the formation of β-alanine and β-aminoisobutyric acid in most organisms, including mammals, is the reductive pathway of pyrimidine degradation. This catabolic process breaks down the pyrimidine bases uracil (B121893) and thymine (B56734), respectively, into water-soluble compounds that can be either excreted or re-utilized in other metabolic pathways.[1] The breakdown of pyrimidines to β-alanine and β-aminoisobutyric acid is a three-step enzymatic process primarily occurring in the liver.[1]
The key enzymes involved in this pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[1] It catalyzes the NADPH-dependent reduction of uracil to dihydrouracil (B119008) and thymine to dihydrothymine (B131461).[1]
-
Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of dihydrouracil and dihydrothymine to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid, respectively.[2]
-
β-Ureidopropionase (β-UP): The final enzyme in the sequence, β-ureidopropionase, hydrolyzes N-carbamoyl-β-alanine to β-alanine, ammonia (B1221849), and carbon dioxide, and N-carbamoyl-β-aminoisobutyric acid to β-aminoisobutyric acid, ammonia, and carbon dioxide.[3][4]
In addition to its role in pyrimidine catabolism, β-aminoisobutyric acid can also be produced from the catabolism of the branched-chain amino acid valine.[5][6]
Quantitative Data on Pyrimidinepropanoic Acids
The concentrations of β-alanine and β-aminoisobutyric acid can vary based on genetic factors, physiological state (e.g., exercise), and pathological conditions. The following tables summarize some of the reported concentrations in human plasma and urine.
Table 1: Concentration of β-Alanine in Human Biological Fluids
| Biological Fluid | Concentration Range | Notes |
| Plasma | 0 - 0.7 µmol/dL[7] | Optimal range. |
| Urine | 0 - 22 µmol/g creatinine[8] | Normal range. |
| Urine (Infant, 0-1 year) | <24.77 µmol/mmol creatinine[9] |
Table 2: Concentration of β-Aminoisobutyric Acid (BAIBA) in Human Biological Fluids
| Biological Fluid | Concentration Range | Notes |
| Plasma | 0 - 3.2 µmol/L[10] | Optimal range. |
| Plasma (R-BAIBA, baseline) | 1734 ± 821 nM[11][12] | R-enantiomer is predominant. |
| Plasma (S-BAIBA, baseline) | 29.3 ± 7.8 nM[11][12] | |
| Urine | 0.5 - 807.9 µmol/g creatinine (B1669602) (>17 years)[13] | Age-dependent variations exist. |
| Urine (R-BAIBA, baseline) | 35160 ± 47026 µmol/mol creatinine[12] | |
| Urine (S-BAIBA, baseline) | 90.4 ± 47.0 µmol/mol creatinine[12] |
Signaling Pathways and Metabolic Interconnections
The pyrimidine catabolic pathway does not operate in isolation. Its products, β-alanine and β-aminoisobutyric acid, are involved in various other metabolic and signaling processes.
Figure 1: Pyrimidine Catabolism and Metabolic Interconnections.
The pyrimidine degradation pathway is intricately linked with other key metabolic hubs. The ammonia released during the final step is shuttled to the urea cycle for detoxification.[8] β-Alanine is a precursor for the synthesis of coenzyme A, a vital molecule in numerous metabolic reactions, and the dipeptides carnosine and anserine, which are important buffers in muscle tissue.[5] β-Aminoisobutyric acid can be further metabolized to propionyl-CoA, which can then enter the citric acid cycle.[5][6] BAIBA has also been identified as a myokine that can stimulate fatty acid oxidation in the liver.[5][14]
Experimental Protocols
Accurate quantification of pyrimidinepropanoic acids and the activity of the enzymes in their biosynthetic pathway are crucial for research in this field. This section provides an overview of key experimental methodologies.
Quantification of β-Alanine and β-Aminoisobutyric Acid
A. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This is a widely used method for the quantification of amino acids, including β-alanine and BAIBA.
-
Principle: Primary amines in the amino acids react with a derivatizing agent to form a fluorescent or UV-absorbing product, which can then be separated and quantified by HPLC. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.
-
Sample Preparation: Biological fluids (plasma, urine) are typically deproteinized, often using sulfosalicylic acid.
-
Derivatization: The deproteinized sample is mixed with the OPA reagent. The reaction is usually rapid and can be automated.[14]
-
Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase column (e.g., C18) using a gradient elution with a suitable mobile phase, such as a mixture of sodium acetate (B1210297) buffer and an organic solvent like methanol (B129727) or acetonitrile.[14]
-
Detection: Detection is achieved using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the OPA-derivatized products.
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Beta-alanine and beta-aminoisobutyric acid levels in two siblings with dihydropyrimidinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
- 8. β-ureidopropionase Deficiency [accesson.kr]
- 9. Assay for beta-ureidopropionase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.uchicago.edu [journals.uchicago.edu]
- 11. fiveable.me [fiveable.me]
- 12. Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 14. Pyrimidine metabolism. IV. A comparison of normal and regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation of 2-Pyrimidinepropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of 2-pyrimidinepropanoic acid, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of direct stability data for this specific molecule in publicly accessible literature, this document extrapolates from established chemical principles and data on related pyrimidine (B1678525) and propanoic acid derivatives to predict potential degradation pathways and outline robust methodologies for its stability assessment. This guide details forced degradation protocols, stability-indicating analytical methods, and potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein serves as a foundational resource for researchers and drug development professionals to design and execute comprehensive stability studies for this compound and its derivatives, ensuring the quality, safety, and efficacy of resulting pharmaceutical products.
Introduction
This compound is a heterocyclic compound incorporating a pyrimidine ring and a propanoic acid side chain. As a versatile synthetic intermediate, its chemical stability is a critical parameter that can influence the purity, potency, and safety of active pharmaceutical ingredients (APIs) derived from it.[1] Understanding the intrinsic stability of this molecule is paramount for the development of robust manufacturing processes, stable formulations, and appropriate storage conditions.[2][3]
Forced degradation studies are an essential component of drug development, providing insights into the likely degradation products and pathways of a molecule.[4] These studies are instrumental in developing and validating stability-indicating analytical methods, which are crucial for the quality control of both the drug substance and the final drug product.[2] This guide will explore the anticipated stability of this compound under various stress conditions and provide detailed experimental protocols for its evaluation.
Predicted Stability Profile and Degradation Pathways
Based on the chemical structure of this compound, which features a pyrimidine nucleus and a carboxylic acid function, several degradation pathways can be anticipated under forced stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For this compound, both acidic and basic conditions are expected to influence its stability.
-
Acidic Hydrolysis: Under acidic conditions, the pyrimidine ring may be susceptible to cleavage, although pyrimidine itself is relatively stable to acid hydrolysis. The presence of the propanoic acid side chain might influence the electron distribution in the ring, potentially altering its susceptibility. Protonation of the nitrogen atoms in the pyrimidine ring could occur.[2][4]
-
Basic Hydrolysis: In alkaline conditions, pyrimidine derivatives can be more susceptible to degradation.[6] For instance, some pyrimidine derivatives undergo ring opening or deamination in the presence of strong bases.[6] The carboxylic acid group of the propanoic acid side chain will be deprotonated to form a carboxylate, which may affect the overall electronic properties and stability of the molecule.
Oxidative Degradation
Oxidative stress is a significant factor in the degradation of many organic molecules.[7] The pyrimidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The propanoic acid side chain could also be a site for oxidation. Common oxidative agents used in forced degradation studies include hydrogen peroxide.[4][6]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in pyrimidine derivatives.[8] This can lead to the formation of various photoproducts, including dimers or photo-oxidized derivatives. The extent of photodegradation depends on the wavelength of light, the intensity of the light source, and the duration of exposure.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.[9] For this compound, thermal stress may lead to decarboxylation of the propanoic acid side chain or cleavage of the pyrimidine ring. The specific degradation products will depend on the temperature and whether the degradation occurs in the solid state or in solution.[9][10]
A proposed degradation pathway for this compound is illustrated in the following diagram.
Quantitative Data Presentation
While specific quantitative stability data for this compound is not currently available in the literature, the following tables illustrate how such data should be structured and presented upon experimental determination. These tables are based on typical outcomes of forced degradation studies for similar molecules.[11][12]
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Anticipated) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | 10 - 20% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 15 - 30% | Ring cleavage products |
| Oxidation | 3% H₂O₂ | 24 hours | 25 (Room Temp) | 20 - 40% | N-oxides, side-chain oxidation products |
| Thermal (Solid) | Dry Heat | 48 hours | 105 | 5 - 15% | Decarboxylation product (2-ethylpyrimidine) |
| Thermal (Solution) | Reflux in Water | 24 hours | 100 | 10 - 25% | Decarboxylation and other products |
| Photolytic (Solid) | ICH Option 1/2 | - | 25 (Room Temp) | 5 - 20% | Photodimers, photo-oxidative products |
| Photolytic (Solution) | ICH Option 1/2 | - | 25 (Room Temp) | 10 - 30% | Photodimers, photo-oxidative products |
Table 2: Degradation Kinetics (Hypothetical Data)
| Condition | Rate Constant (k) (time⁻¹) | Half-life (t½) (time) | Reaction Order |
| 0.1 M HCl at 80°C | To be determined | To be determined | Pseudo-first-order |
| 0.1 M NaOH at 60°C | To be determined | To be determined | Pseudo-first-order |
| 3% H₂O₂ at 25°C | To be determined | To be determined | Pseudo-first-order |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[2][4]
General Experimental Workflow
The overall workflow for a forced degradation study is depicted below.
Preparation of Stock Solutions
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile (B52724) and water. Ensure complete dissolution.[1]
Acid and Base Hydrolysis
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution in a water bath at 80°C. Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Maintain the solution at 60°C. Withdraw aliquots at shorter intervals due to expected faster degradation (e.g., 0, 1, 2, 4, 8 hours). Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for analysis.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) and dilute for immediate analysis to prevent further degradation.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 105°C. Withdraw samples at specified times, dissolve in the solvent, and analyze.
-
Solution State: Reflux the stock solution in a round-bottom flask at 100°C. Withdraw aliquots at different time intervals, cool to room temperature, and analyze.
Photostability Testing
-
Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Solution State: Place the stock solution in a quartz cuvette and expose it to the same light conditions. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after the exposure period.
Analytical Methodology
A stability-indicating UPLC-MS/MS method should be developed and validated for the analysis of this compound and its degradation products.
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is recommended for high resolution and sensitivity.[13][14][15]
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is a suitable starting point.[15]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.[13]
-
Detection: Mass spectrometry allows for the identification and quantification of the parent compound and its degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns.[13][15]
Conclusion
While direct experimental data on the stability and degradation of this compound is limited, this guide provides a robust framework for its investigation based on established principles of organic chemistry and pharmaceutical stability testing. The predicted degradation pathways include hydrolysis under acidic and basic conditions, oxidation, and photolytic and thermal degradation. The detailed experimental protocols and analytical methodologies described herein will enable researchers to thoroughly characterize the stability profile of this compound. Such studies are indispensable for ensuring the development of safe, effective, and stable pharmaceutical products. Further research is warranted to experimentally verify the proposed degradation pathways and to quantify the degradation kinetics under various stress conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Screening of 2-Pyrimidinepropanoic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyrimidine (B1678525) are recognized for their wide-ranging pharmacological potential, showing promise in anti-inflammatory, antimicrobial, and anticancer applications. This document outlines a comprehensive strategy for the initial bioactivity screening of 2-Pyrimidinepropanoic acid, a synthetic intermediate with potential therapeutic value. In the absence of direct biological data for this specific molecule, this guide provides a series of proposed experimental protocols and workflows. These are based on the known activities of structurally analogous pyrimidine compounds. The included methodologies cover cytotoxicity, anti-inflammatory, and antimicrobial assays, complete with detailed procedural steps. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to provide a clear visual representation of the proposed screening process, thereby offering a foundational framework for investigating the therapeutic potential of this compound.
Introduction
The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleic acids, and is a privileged structure in medicinal chemistry. The diverse biological activities associated with pyrimidine derivatives, such as their roles as selective COX-2 inhibitors, antimicrobial agents, and cytotoxic compounds against cancer cell lines, underscore the importance of exploring novel pyrimidine-based compounds. This compound, as a synthetic intermediate, presents an opportunity for the discovery of new therapeutic agents. This guide details a proposed exploratory screening cascade to elucidate its potential bioactivities.
Proposed Bioactivity Screening Cascade
Given the known activities of related pyrimidine compounds, an initial screening of this compound should focus on three primary areas: cytotoxicity against cancer cell lines, anti-inflammatory effects, and antimicrobial activity.
Cytotoxicity Screening
A primary step in assessing the therapeutic potential of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines. This provides initial insights into its potential as an anticancer agent.
Table 1: Proposed Human Cancer Cell Line Panel for Cytotoxicity Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| HepG2 | Hepatocellular Carcinoma |
| HCT-116 | Colon Carcinoma |
| A-549 | Lung Carcinoma |
| PC3 | Prostate Carcinoma |
Anti-inflammatory Activity Screening
Many pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] An initial assessment of this compound's anti-inflammatory potential can be achieved through a COX-2 inhibition assay.
Table 2: Proposed Anti-inflammatory Assay
| Assay | Target | Purpose |
| COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | To determine the compound's ability to inhibit the COX-2 enzyme, a key mediator of inflammation. |
Antimicrobial Screening
The antimicrobial potential of this compound should be investigated against a representative panel of pathogenic bacteria and fungi. The disk diffusion method provides a straightforward initial screen for antimicrobial activity.
Table 3: Proposed Microbial Strains for Antimicrobial Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |
Detailed Experimental Protocols
Protocol for MTT Cytotoxicity Assay
This protocol is for assessing the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-549, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol for COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory effect of this compound on human recombinant COX-2.[2]
Materials:
-
Human Recombinant COX-2 enzyme[2]
-
COX Assay Buffer[2]
-
COX Cofactor[2]
-
Arachidonic Acid (substrate)[2]
-
Fluorometric probe (e.g., ADHP)
-
This compound
-
Celecoxib (positive control inhibitor)[2]
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.[2]
-
Prepare a stock solution of this compound and a positive control (e.g., Celecoxib) in DMSO.
-
Prepare serial dilutions of the test compound and positive control in COX Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
COX Cofactor
-
Fluorometric probe
-
Test compound dilution or control
-
-
Initiate the reaction by adding the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol for Antimicrobial Disk Diffusion Assay
This protocol describes a standard method for screening the antimicrobial activity of this compound.[3]
Materials:
-
Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (B569324) (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
This compound
-
DMSO (solvent)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline from a fresh culture of each test organism.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared microbial suspension.
-
-
Disc Preparation and Application:
-
Prepare a solution of this compound in DMSO at a known concentration.
-
Impregnate sterile filter paper discs with a specific volume of the compound solution and allow them to dry. Prepare a DMSO-only disc as a negative control.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 18-24 hours.
-
Incubate the fungal plates at 28°C for 48-72 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters for each disc.
-
-
Interpretation:
-
The size of the inhibition zone indicates the antimicrobial activity of the compound. Compare the zone sizes to those of the standard controls.
-
Visualizing Workflows and Pathways
Experimental Workflow for Bioactivity Screening
The following diagram illustrates the proposed workflow for the initial screening of this compound.
Caption: Proposed experimental workflow for the initial bioactivity screening of this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer.[4][5] Inhibition of this pathway is a key mechanism for many anti-inflammatory and anticancer drugs. Given the potential of pyrimidine derivatives to exhibit these activities, understanding this pathway is relevant.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Conclusion
This technical guide provides a structured and detailed approach for the initial exploratory screening of this compound's bioactivity. By leveraging the known pharmacological profile of the broader pyrimidine class of compounds, a targeted yet comprehensive screening cascade is proposed. The detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the visual workflows, offer a robust framework for researchers to begin their investigation into the therapeutic potential of this compound. The findings from these initial screens will be crucial in guiding further preclinical development and mechanistic studies.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Pyrimidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-pyrimidinepropanoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step sequence involving a malonic ester synthesis strategy, starting from readily available 2-chloropyrimidine (B141910) and diethyl malonate. This application note includes a step-by-step experimental procedure, a comprehensive list of reagents and their specifications, and methods for purification and characterization of the final product. All quantitative data is summarized in structured tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
Pyrimidine (B1678525) derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling the introduction of a propanoic acid moiety at the 2-position of the pyrimidine ring. This functional group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this important compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloropyrimidine | 98% | Sigma-Aldrich | 1722-12-9 |
| Diethyl malonate | 99% | Acros Organics | 105-53-3 |
| Sodium ethoxide | 96% | Alfa Aesar | 141-52-6 |
| Ethanol (B145695) | Anhydrous | Fisher Scientific | 64-17-5 |
| Diethyl ether | Anhydrous | J.T.Baker | 60-29-7 |
| Hydrochloric acid | 37% | VWR | 7647-01-0 |
| Sodium hydroxide (B78521) | ≥97% | Merck | 1310-73-2 |
| Sodium sulfate | Anhydrous | EMD Millipore | 7757-82-6 |
| Celite® | --- | MilliporeSigma | 61790-53-2 |
Table 2: Key Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Expected Yield |
| 1 | Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate | Reflux in ethanol, 12-18 h | 60-70% |
| 2 | Hydrolysis and Decarboxylation | Reflux in aqueous NaOH, followed by acidification and heating | 75-85% |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
This step involves the nucleophilic substitution of the chlorine atom on 2-chloropyrimidine with the enolate of diethyl malonate.
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium ethoxide (2.55 g, 37.5 mmol) to anhydrous ethanol (100 mL).
-
Addition of Diethyl Malonate: Stir the mixture until the sodium ethoxide is completely dissolved. To this solution, add diethyl malonate (6.0 g, 37.5 mmol) dropwise at room temperature.
-
Addition of 2-Chloropyrimidine: After the addition of diethyl malonate is complete, add 2-chloropyrimidine (2.86 g, 25 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(pyrimidin-2-yl)malonate. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the diethyl ester to a dicarboxylic acid, followed by decarboxylation to yield the final product.
-
Hydrolysis: To the purified diethyl 2-(pyrimidin-2-yl)malonate (e.g., 4.76 g, 20 mmol) from Step 1, add a solution of sodium hydroxide (2.4 g, 60 mmol) in 50 mL of water.
-
Reaction: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitoring by TLC, observing the disappearance of the starting ester).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate may form.
-
Decarboxylation: Gently heat the acidified solution to 80-90 °C. Evolution of carbon dioxide should be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Isolation: Cool the solution to room temperature and then in an ice bath to promote crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 2-Pyrimidinepropanoic Acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinepropanoic acid is a heterocyclic organic compound incorporating a pyrimidine (B1678525) ring, a core structure found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Pyrimidine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. These activities often stem from the modulation of key signaling pathways involved in disease pathogenesis.
This document provides detailed application notes and protocols for the use of this compound in cell-based assays. Due to the limited publicly available data on this specific compound, the following protocols and expected outcomes are based on the known biological activities of structurally similar pyrimidine and propanoic acid derivatives. It is hypothesized that this compound may exhibit anti-inflammatory and anti-cancer properties, potentially through the inhibition of pathways such as Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB), or by inducing cytotoxicity in cancer cells.
Researchers are advised to consider these protocols as a starting point and to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Potential Applications in Cell-Based Assays
-
Anti-Inflammatory Activity: Evaluation of the compound's ability to reduce the production of pro-inflammatory mediators in immune cells.
-
Anticancer Activity: Assessment of the compound's cytotoxic or anti-proliferative effects on various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound.
Data Presentation: Anticipated Quantitative Data
Quantitative data from cell-based assays should be meticulously recorded and analyzed. Below is a template for summarizing potential findings.
| Parameter | Cell Line | Assay Type | Result (e.g., IC50, % Inhibition) |
| Cytotoxicity | A549 (Lung Carcinoma) | MTT Assay | IC50: [Value] µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | SRB Assay | IC50: [Value] µM |
| Cytotoxicity | PC-3 (Prostate Cancer) | MTT Assay | IC50: [Value] µM |
| Cytotoxicity | THP-1 (Leukemia) | MTS Assay | IC50: [Value] µM |
| COX-2 Inhibition | LPS-stimulated RAW 264.7 | COX Activity Assay | IC50: [Value] µM |
| NF-κB Inhibition | TNF-α-stimulated HEK293 | Reporter Gene Assay | IC50: [Value] µM |
| Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | LPS-stimulated PBMCs | ELISA | IC50: [Value] µM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Evaluation of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production
Objective: To assess the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammatory conditions, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
Visualizations
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow: Cytotoxicity MTT Assay
The following diagram outlines the workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The provided application notes and protocols offer a framework for investigating the potential biological activities of this compound in cell-based assays. Based on the activities of related compounds, it is plausible that this molecule may possess anti-inflammatory and anti-cancer properties. The detailed methodologies for cytotoxicity and anti-inflammatory screening, along with the visual representations of a key signaling pathway and experimental workflow, are intended to guide researchers in their initial studies. It is crucial to empirically determine the optimal assay conditions and to further explore the mechanism of action if promising activity is observed.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Pyrimidinepropanoic Acid
Abstract
This application note details a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-Pyrimidinepropanoic acid. Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making accurate purity and concentration determination a critical aspect of drug development and quality control.[1][2] This document provides a comprehensive protocol, including chromatographic conditions, sample preparation, and method validation parameters, designed for researchers, scientists, and professionals in drug development. The method is based on established principles for the analysis of related pyrimidine and propanoic acid derivatives.[3][4][5]
Introduction
This compound is a synthetic intermediate with applications in pharmaceutical synthesis.[6] The accurate quantification of this compound is essential for ensuring the quality and consistency of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This application note outlines a robust RP-HPLC method suitable for the determination of this compound in bulk materials or in-process samples. The principle of this method relies on the separation of the analyte based on its hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1]
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[4][5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| (Gradient or Isocratic - see protocol) | |
| Flow Rate | 1.0 mL/min[4][7] |
| Injection Volume | 10 µL[5][7] |
| Column Temperature | 30°C[4][5] |
| Detection Wavelength | To be determined by UV scan (typically 210-280 nm) |
| Run Time | 10-15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare a 0.1% phosphoric acid in water solution, add 1 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase, using sonication if necessary, and make up the volume to the mark.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).[5]
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[5] Make up the volume to 10 mL with the mobile phase and mix thoroughly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Detailed Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of each calibration standard, starting with the lowest concentration, followed by the sample solutions. A blank injection (mobile phase) should be performed to ensure the absence of system peaks.
-
Data Acquisition: Record the chromatograms and the peak areas for this compound.
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Hypothetical Data)
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5] The following table summarizes the expected performance of the method.
| Validation Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Workflow
Caption: Workflow for the RP-HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on established chromatographic principles for similar compounds and is expected to offer good accuracy and precision.[4][5][7] This application note serves as a comprehensive guide for researchers and scientists to implement and validate this method for routine analysis in a quality control or research and development setting. Further optimization of the mobile phase composition and gradient may be necessary to resolve any potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: Derivatization of 2-Pyrimidinepropanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Pyrimidinepropanoic acid is a polar, non-volatile compound, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. The presence of the carboxylic acid functional group leads to poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase and potential thermal decomposition in the injector.[1][2][3] To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid into a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis.[3][4]
This application note provides a detailed protocol for the derivatization of this compound using silylation, a widely used and effective technique for the GC-MS analysis of compounds containing active hydrogen atoms, such as carboxylic acids.[5][6] Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[5][6][7]
Principle of Derivatization
The most common derivatization method for carboxylic acids for GC-MS analysis is silylation.[6] This chemical modification process replaces the active hydrogen on the carboxylic acid's hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[5] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently employed, often in the presence of a catalyst like trimethylchlorosilane (TMCS), to enhance the reaction's efficiency.[1][7][8] The resulting TMS ester of this compound is significantly more volatile and thermally stable, allowing for successful separation and detection by GC-MS.
An alternative derivatization method is esterification, which converts the carboxylic acid into an ester, typically a methyl ester, using reagents like boron trifluoride (BF₃) in methanol.[1][3][9] While effective, silylation is often preferred for its versatility and the ease of use of the reagents.[5]
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry, as moisture will deactivate the silylating reagent.[1][10] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of an anhydrous solvent to dissolve the analyte. Then, add 50 µL of BSTFA with 1% TMCS. A molar excess of the derivatizing reagent is crucial for complete derivatization.[1][3]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically for this specific analyte.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (typically 1 µL) of the cooled, derivatized sample into the GC-MS system.
Protocol 2: Esterification using BF₃-Methanol
This protocol provides an alternative derivatization method through the formation of a methyl ester using boron trifluoride in methanol.
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride (BF₃) in methanol
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Similar to the silylation protocol, the sample must be free of water.
-
Reagent Addition: Add 100 µL of the sample (dissolved in a suitable solvent if necessary) to a reaction vial, followed by 50 µL of 14% BF₃ in methanol.[1][3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[1]
-
Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS.
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of derivatized this compound. Actual values will need to be determined experimentally.
| Parameter | TMS-Derivative (from Silylation) | Methyl Ester (from Esterification) |
| Retention Time (min) | To be determined | To be determined |
| Molecular Ion (m/z) | Expected: 212 | Expected: 154 |
| Key Fragment Ions (m/z) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical derivatization process.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. chromtech.com [chromtech.com]
- 7. adis-international.ro [adis-international.ro]
- 8. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Pyrimidinepropanoic Acid: A Versatile Intermediate in Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
[City, State] – 2-Pyrimidinepropanoic acid is a valuable synthetic intermediate that plays a crucial role in the development of novel pharmaceutical compounds. Its unique chemical structure, featuring a pyrimidine (B1678525) ring coupled with a propanoic acid side chain, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols involving this key intermediate.
The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The propanoic acid moiety of this compound offers a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups to modulate the pharmacological profile of the resulting derivatives.
Key Applications in Drug Discovery
While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not prominently documented, the utility of this intermediate can be inferred from the extensive research on pyrimidine-based therapeutic agents. The general synthetic strategies for pyrimidine-containing drugs often involve the construction of the pyrimidine ring followed by functionalization. This compound serves as a pre-functionalized building block, potentially streamlining the synthesis of complex molecules.
One of the most significant areas of application for pyrimidine derivatives is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can mimic the purine (B94841) core of ATP, the natural substrate for kinases, thereby enabling competitive inhibition.
Although direct synthetic routes from this compound to prominent kinase inhibitors like Imatinib are not the primary reported methods, the structural motifs are highly relevant. The synthesis of many kinase inhibitors involves the coupling of a pyrimidine core with various aryl and amino groups. This compound provides a valuable starting point for creating a library of diverse pyrimidine derivatives for screening against various kinase targets.
Experimental Protocols
The following are generalized experimental protocols that illustrate how this compound can be utilized as a synthetic intermediate.
General Procedure for Amide Coupling
A common transformation involving this compound is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and hydroxybenzotriazole (B1436442) (HOBt) (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 152.15 | 1.0 |
| Amine (example: aniline) | 93.13 | 1.1 |
| EDC | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
Potential Synthetic Pathway Visualization
The following diagram illustrates a potential synthetic pathway starting from this compound to generate a hypothetical kinase inhibitor scaffold. This highlights the versatility of the intermediate in building more complex molecules.
Caption: Synthetic route from this compound.
Conclusion
This compound stands out as a highly useful and versatile intermediate in the field of medicinal chemistry. Its pre-functionalized structure offers a strategic advantage in the synthesis of novel pyrimidine-based compounds, particularly in the quest for new and effective kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers to explore the full potential of this valuable building block in the design and development of next-generation therapeutics.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a laboratory setting. All necessary safety precautions should be taken.
Application Notes and Protocols for Efficacy Testing of 2-Pyrimidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinepropanoic acid is a synthetic compound with a pyrimidine (B1678525) core, a structural motif present in a wide array of biologically active molecules. Pyrimidine derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. This document provides a comprehensive experimental framework for the initial efficacy testing of this compound, from broad in vitro screening to preliminary in vivo validation. The following protocols are designed to be adaptable based on the observed biological activities of the compound.
Phase 1: In Vitro Screening for Biological Activity
The initial phase of testing aims to identify the potential therapeutic area for this compound by screening it against a panel of human cancer cell lines. This will determine its anti-proliferative potential and guide further mechanistic studies.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma])
-
Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in their appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Data Presentation: In Vitro Anti-proliferative Activity
The IC50 values should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| U87-MG | Glioblastoma | [Insert Value] | [Insert Value] |
Experimental Workflow: In Vitro Screening
In Vitro Enzyme Inhibition Assay with 2-Pyrimidinepropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a lack of publicly available scientific literature detailing the specific enzyme inhibitory activities of 2-Pyrimidinepropanoic acid. The following application notes and protocols are presented as a representative guide for researchers to screen this compound against a plausible class of enzyme targets, based on the known activities of other pyrimidine (B1678525) derivatives. The experimental details provided are general and will require optimization for specific enzymes.
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzymes, including kinases, cyclooxygenases (COX), and dihydroorotate (B8406146) dehydrogenase (DHODH). This compound, a known synthetic intermediate, possesses a pyrimidine core, suggesting its potential as an enzyme inhibitor.[1] This document outlines a general protocol for screening this compound against a panel of protein kinases, a common target for pyrimidine-based compounds, to determine its inhibitory potential.[2][3]
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. This protocol will utilize a common in vitro kinase assay format to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following table presents hypothetical IC50 values for this compound against a selection of protein kinases for illustrative purposes. Actual values must be determined experimentally.
| Target Kinase | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Aurora Kinase A | 5.2 | Staurosporine: 0.015 |
| Cyclin-Dependent Kinase 2 (CDK2) | 12.8 | Roscovitine: 0.1 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 8.5 | Sunitinib: 0.009 |
| Epidermal Growth Factor Receptor (EGFR) | > 50 | Gefitinib: 0.02 |
| c-Src | 25.1 | Dasatinib: 0.001 |
Experimental Protocols
This section provides a detailed methodology for a generic in vitro kinase inhibition assay.
Materials and Reagents
-
This compound: (MW: 152.15 g/mol )[4]
-
Kinase Panel: Purified, recombinant protein kinases of interest (e.g., Aurora Kinase A, CDK2, VEGFR2, EGFR, c-Src).
-
Substrate: Specific peptide substrate for each kinase (e.g., Kemptide for Aurora Kinase A).
-
ATP: Adenosine 5'-triphosphate.
-
Positive Control Inhibitor: A known inhibitor for each target kinase (e.g., Staurosporine).
-
Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[2]
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Assay Plates: 384-well, white, flat-bottom plates.
-
Multichannel pipettes and tips.
-
Plate reader: Capable of luminescence detection.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 0.01 µM).
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Assay Plate Preparation:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted this compound, positive control, or DMSO (for vehicle control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific enzyme.
-
Add 10 µL of the kinase/substrate mixture to each well of the assay plate.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[2]
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Mix the plate and incubate for 60 minutes at room temperature.[2]
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula:
-
Signal_compound is the luminescence from wells with the test compound.
-
Signal_vehicle is the luminescence from wells with DMSO only (0% inhibition).
-
Signal_background is the luminescence from wells with no kinase (100% inhibition).
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted by a pyrimidine-based inhibitor.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Pipetting errors, improper mixing | Ensure accurate pipetting and proper mixing of reagents. |
| No inhibition observed | Compound is inactive, incorrect assay conditions | Verify compound integrity, optimize enzyme and ATP concentrations. |
| High background signal | Contaminated reagents, non-specific binding | Use fresh reagents, include appropriate controls. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Pyrimidin-2-yl)propanoic acid | C7H8N2O2 | CID 17937042 - PubChem [pubchem.ncbi.nlm.nih.gov]
"developing a standard operating procedure for 2-Pyrimidinepropanoic acid handling"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 2-Pyrimidinepropanoic acid (CAS No: 439108-20-0) in a research and drug development setting. Due to limited publicly available data for this specific compound, information from structurally related compounds, such as pyrimidine (B1678525) carboxylic acids and propanoic acid derivatives, has been utilized to provide a comprehensive guide. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and perform a risk assessment before beginning any work.
Chemical and Physical Properties
This compound is a synthetic intermediate used in pharmaceutical synthesis.[1][2] Its known properties are summarized below.
| Property | Value | Reference |
| CAS Number | 439108-20-0 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Purity | ≥95% | [2] |
| UV/Vis. (λmax) | 248 nm | [2] |
| Solubility | DMSO: ~125 mg/mL (821.56 mM) (requires sonication) | [3] |
| DMF: ~20 mg/mL | [2] | |
| PBS (pH 7.2): ~0.25 mg/mL | [2] | |
| Storage | Powder: -20°C (3 years), 4°C (2 years) | [3] |
| In Solvent: -80°C (6 months), -20°C (1 month) | [3] |
Safety and Hazard Information
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | No specific data available. Handle with care. | Do not ingest. |
| Skin Corrosion/Irritation | Assumed to be an irritant based on related compounds. | Wear protective gloves and lab coat. Avoid contact with skin. |
| Eye Damage/Irritation | Assumed to be a serious eye irritant. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a chemical fume hood. Avoid breathing dust. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a properly functioning chemical fume hood to avoid inhalation of dust. |
Experimental Protocols
As this compound is a synthetic intermediate, a common application is its use as a building block in the synthesis of more complex, biologically active molecules.[1][2] Another potential application, given its structure, is in enzyme inhibition assays, particularly targeting enzymes within the pyrimidine metabolic pathway.[5]
Protocol 1: General Procedure for Solution Preparation
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration in the chosen solvent.
-
Weighing: In a chemical fume hood, accurately weigh the required amount of the crystalline solid into a suitable container (e.g., a conical tube).
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO for a high-concentration stock solution). If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Storage: Store the stock solution in aliquots at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Hypothetical Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay
This protocol is a representative example based on established methods for assaying DPYD, a key enzyme in pyrimidine catabolism, which could be a potential target for pyrimidine derivatives.[5]
Materials:
-
Recombinant human DPYD enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
Substrate: Uracil
-
Cofactor: NADPH
-
Detection Reagent (e.g., a tetrazolium salt like WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%). Prepare working solutions of DPYD enzyme, uracil, and NADPH in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 20 µL of diluted this compound, positive control inhibitor, or vehicle control (Assay Buffer with DMSO) to the appropriate wells of a 96-well plate.
-
Include "No Enzyme Control" wells (background) and "100% Activity Control" wells (vehicle).
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells.
-
To the "No Enzyme Control" wells, add 40 µL of Assay Buffer.
-
Gently mix and pre-incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 40 µL of a pre-mixed solution of Uracil and NADPH to all wells.
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the Detection Reagent.
-
Incubate for an additional 10-15 minutes at 37°C until a color change is observed in the control wells.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "100% Activity Control".
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for Safe Handling
The following diagram outlines the key decision points and procedures for the safe handling of this compound.
References
Quantification of 2-Pyrimidinepropanoic Acid in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 2-Pyrimidinepropanoic acid in biological samples such as plasma, urine, and tissue homogenates. The methodologies described are based on established analytical principles for similar small polar molecules and are intended to serve as a comprehensive guide for developing and validating a robust quantitative assay.
Introduction
This compound is a pyrimidine (B1678525) derivative that may be of interest in various fields of research, including drug metabolism and biomarker discovery. Accurate and precise quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological or pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying this compound in biological samples. This technique offers excellent specificity by separating the analyte from matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of a validated LC-MS/MS method for this compound. These values are typical for such assays and may vary depending on the specific instrumentation and matrix.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 5 - 50 ng/mL | 10 - 100 ng/g |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 80 - 120% |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
This protocol describes a simple and effective method for removing proteins from plasma samples, which can interfere with the analysis.
Materials:
-
Biological plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Ice-cold acetonitrile (B52724) with 0.1% formic acid
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Dilution (for Urine)
For urine samples, a simple dilution is often sufficient.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
Procedure:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates.
-
Pipette 50 µL of the supernatant into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 440 µL of water with 0.1% formic acid.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined by infusion of a standard |
| Collision Energy | To be optimized |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Plasma sample preparation workflow.
Caption: LC-MS/MS analytical workflow.
Application Notes and Protocols for 2-Pyrimidinepropanoic Acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. While 2-Pyrimidinepropanoic acid itself is primarily recognized as a synthetic intermediate in pharmaceutical manufacturing, its structural framework holds potential for the development of novel antimicrobial agents.
Derivatives of the pyrimidine core are known to exhibit antimicrobial effects through various mechanisms, which may include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The propanoic acid side chain of this compound offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives. By modifying this side chain, it is possible to modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which can influence its antimicrobial potency and spectrum of activity.
Although direct antimicrobial studies on this compound are not extensively reported in the available scientific literature, the exploration of its derivatives as potential antimicrobial agents is a promising area of research. The following protocols provide a generalized framework for the synthesis and evaluation of such derivatives, based on established methodologies for similar classes of pyrimidine compounds.
Data Presentation: Antimicrobial Activity of Hypothetical this compound Derivatives
The following table presents illustrative data for a series of hypothetical derivatives of this compound to demonstrate a clear and structured format for reporting antimicrobial activity. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Modification on Propanoic Acid Chain | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| PPA-001 | Unmodified | >128 | >128 | >128 | >128 |
| PPA-002 | Amide with Aniline | 64 | 128 | >128 | 64 |
| PPA-003 | Amide with 4-Chloroaniline | 32 | 64 | 128 | 32 |
| PPA-004 | Ester with Ethanol | >128 | >128 | >128 | >128 |
| PPA-005 | Amide with Benzylamine | 16 | 32 | 64 | 16 |
| Ciprofloxacin | (Reference Standard) | 0.5 | 0.25 | 0.5 | N/A |
| Fluconazole | (Reference Standard) | N/A | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common strategy to create a library of compounds for antimicrobial screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
An appropriate amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation (Method A): a. To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling (Method A): a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. c. Add the amine solution dropwise to the acid chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Amide Coupling (Method B - Using Coupling Agents): a. Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: a. Quench the reaction mixture with water and extract with DCM or ethyl acetate (B1210297). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). e. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Inoculum: a. From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the 96-well microtiter plates to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted compounds. b. Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only). c. Incubate the plates at 35-37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to aid in determining the endpoint.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Standard workflow for antimicrobial susceptibility testing.
Application of Pyrimidine Biosynthesis Inhibitors in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[1] The de novo pyrimidine (B1678525) biosynthesis pathway is a critical metabolic route for the production of pyrimidine nucleotides (cytidine triphosphate - CTP, uridine (B1682114) triphosphate - UTP, and thymidine (B127349) triphosphate - TTP).[1][2] Consequently, enzymes within this pathway represent promising targets for anticancer drug development.[2] Inhibiting key enzymes in this pathway can lead to nucleotide deprivation, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[3] While specific research on the direct application of 2-Pyrimidinepropanoic acid in cancer cell lines is not extensively documented in publicly available literature, this document provides a comprehensive overview of the application and study of inhibitors targeting the pyrimidine biosynthesis pathway, which is the broader class of compounds to which a molecule with this chemical name would be related.
Mechanism of Action
The de novo pyrimidine biosynthesis pathway involves a series of enzymatic steps. Key enzymes that have been targeted for inhibition include:
-
Aspartate transcarbamylase (ATCase): Catalyzes an early committed step in the pathway. N-(phosphonacetyl)-L-aspartate (PALA) is a well-characterized inhibitor of this enzyme.[4]
-
Dihydroorotate (B8406146) dehydrogenase (DHODH): An enzyme located in the mitochondria that is essential for the conversion of dihydroorotate to orotate.[5] Inhibition of DHODH has been shown to be an effective strategy in various cancers, including acute myeloid leukemia (AML).[2]
Inhibition of these enzymes depletes the intracellular pool of pyrimidines, which are essential for nucleic acid synthesis. This selective pressure on rapidly dividing cancer cells leads to the inhibition of cell proliferation and can induce cell death.[2][4]
Quantitative Data on Pyrimidine Biosynthesis Inhibitors
The following table summarizes the inhibitory concentrations of various compounds that target the pyrimidine biosynthesis pathway in different cancer cell lines.
| Compound | Target | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Redoxal | Dihydroorotate Dehydrogenase (DHODH) | MOLT-4 (lymphoblast) | 0.7 µM | [6] |
| BNID | Dihydroorotate Dehydrogenase (DHODH) | MOLT-4 (lymphoblast) | 3.5 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine Hybrid 46 | Not Specified | MCF-7, MDA-MB-468 (breast) | 0.96 µM, 1.07 µM | [7] |
| Thioether-pyrimidine Hybrid 17 | Carbonic Anhydrase II (related pathway) | MDA-MB-231, MCF-7, T-47D (breast) | 2.40-2.50 µM | [7] |
| Pyrimidine-sulfonamide-diazepam Hybrid 28 | VEGFR-2 (related pathway) | HepG2, HCT-116, MCF-7 | 6.99-8.98 µM | [7] |
Experimental Protocols
Below are generalized protocols for evaluating the efficacy of a novel pyrimidine biosynthesis inhibitor in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrimidine biosynthesis inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with the inhibitor.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating a Novel Inhibitor.
References
- 1. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Pyrimidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinepropanoic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various active pharmaceutical ingredients (APIs). As the demand for this intermediate increases, robust and scalable synthetic methods are crucial for ensuring a reliable and cost-effective supply. These application notes provide a comprehensive overview of a scalable synthetic route to this compound, detailing the reaction pathway, experimental protocols, and key process parameters for successful scale-up. The presented methodology is designed to be a starting point for process optimization and can be adapted to specific equipment and safety requirements of a given manufacturing facility.
Synthetic Strategy
The proposed scalable synthesis of this compound is a two-step process commencing with the readily available starting material, 2-aminopyrimidine (B69317). The synthesis involves:
-
Diazotization of 2-aminopyrimidine followed by chlorination to yield 2-chloropyrimidine (B141910). This reaction is a well-established industrial method for the synthesis of 2-halopyrimidines.
-
Malonic ester synthesis using 2-chloropyrimidine and diethyl malonate, followed by hydrolysis and decarboxylation to afford the final product, this compound. The malonic ester synthesis is a classic and reliable method for the formation of carbon-carbon bonds and the introduction of a carboxylic acid moiety.
This route is advantageous for scale-up due to the use of readily available and relatively inexpensive starting materials, well-understood reaction mechanisms, and straightforward purification procedures.
Data Presentation
Table 1: Key Process Parameters and Yields for the Synthesis of 2-Chloropyrimidine
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | ||
| 2-Aminopyrimidine | 10.0 g (0.105 mol) | 1.00 kg (10.5 mol) |
| Concentrated HCl | 50 mL | 5.0 L |
| Zinc Chloride | 1.43 g (0.0105 mol) | 143 g (1.05 mol) |
| Sodium Nitrite (B80452) | 8.0 g (0.116 mol) | 800 g (11.6 mol) |
| Reaction Conditions | ||
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 2 hours | 2-3 hours |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane (B109758) (3 x 50 mL) | Dichloromethane (3 x 5 L) |
| Purification Method | Column Chromatography | Distillation |
| Yield and Purity | ||
| Isolated Yield | ~75% | 80-85% |
| Purity (by GC) | >98% | >98% |
Table 2: Key Process Parameters and Yields for the Synthesis of this compound
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | ||
| 2-Chloropyrimidine | 10.0 g (0.087 mol) | 1.00 kg (8.73 mol) |
| Diethyl Malonate | 15.3 g (0.096 mol) | 1.53 kg (9.55 mol) |
| Sodium Ethoxide (21% in EtOH) | 31.5 mL (0.096 mol) | 3.15 L (9.55 mol) |
| Sodium Hydroxide (B78521) (aq) | 10.5 g in 50 mL H₂O | 1.05 kg in 5 L H₂O |
| Concentrated HCl | to pH 1-2 | to pH 1-2 |
| Reaction Conditions | ||
| Alkylation Temperature | Reflux (Ethanol) | 80-85 °C |
| Hydrolysis Temperature | Reflux | 100-105 °C |
| Decarboxylation Temperature | 110-120 °C | 110-120 °C |
| Work-up & Purification | ||
| Purification Method | Recrystallization | Recrystallization |
| Yield and Purity | ||
| Isolated Yield | ~80% | 85-90% |
| Purity (by HPLC) | >99% | >99% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Chloropyrimidine
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
2-Aminopyrimidine
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Water
-
Ice bath/chiller
Procedure:
-
Reactor Setup: Charge the 10 L jacketed reactor with concentrated hydrochloric acid (5.0 L). Begin stirring and cool the acid to 0-5 °C using a chiller.
-
Addition of 2-Aminopyrimidine: Slowly add 2-aminopyrimidine (1.00 kg, 10.5 mol) to the cold acid, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes until a clear solution is obtained.
-
Catalyst Addition: Add zinc chloride (143 g, 1.05 mol) to the reaction mixture.
-
Diazotization: Prepare a solution of sodium nitrite (800 g, 11.6 mol) in water (1.6 L). Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a larger separation funnel or extraction vessel. Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Solvent Removal: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloropyrimidine.
-
Purification: Purify the crude product by vacuum distillation to yield pure 2-chloropyrimidine as a colorless liquid.
Protocol 2: Scale-up Synthesis of this compound
Materials and Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
2-Chloropyrimidine
-
Diethyl Malonate
-
Sodium Ethoxide (21% solution in ethanol)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Alkylation - Enolate Formation: Charge the 20 L reactor with a 21% solution of sodium ethoxide in ethanol (3.15 L, 9.55 mol). Add diethyl malonate (1.53 kg, 9.55 mol) via the addition funnel over 30 minutes, maintaining the temperature below 25 °C.
-
Alkylation - Nucleophilic Substitution: Slowly add 2-chloropyrimidine (1.00 kg, 8.73 mol) to the enolate solution. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Hydrolysis: After the alkylation is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (1.05 kg) in water (5 L) to the reactor. Heat the mixture to reflux (approximately 100-105 °C) for 4-6 hours to hydrolyze the esters.
-
Decarboxylation: Cool the reaction mixture to below 50 °C. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to pH 1-2. Heat the acidified mixture to 110-120 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours).
-
Product Isolation and Purification: Cool the reaction mixture to 0-5 °C. The product, this compound, will precipitate. Isolate the solid product by filtration and wash with cold water. Recrystallize the crude product from water or an ethanol/water mixture to obtain pure this compound. Dry the final product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Application Notes and Protocols for the Formulation of 2-Pyrimidinepropanoic Acid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinepropanoic acid is a synthetic compound with potential applications in various fields of biomedical research. As a pyrimidine (B1678525) derivative, it belongs to a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[1] For the successful in vivo evaluation of this compound, a well-characterized and stable formulation is crucial to ensure accurate dosing, optimal bioavailability, and minimal vehicle-induced side effects.
This document provides detailed application notes and protocols for the formulation of this compound for both oral and parenteral administration in preclinical animal studies. The proposed formulations are based on the physicochemical properties of structurally related compounds and common pharmaceutical practices for weakly acidic molecules.
Physicochemical Properties of this compound
Table 1: Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| Appearance | Assumed to be a solid | General |
| Solubility in DMSO | 125 mg/mL (821.56 mM) | [1] |
| pKa | Estimated to be acidic | [2] |
Formulation Strategies for In Vivo Administration
The choice of formulation strategy depends on the intended route of administration, the required dose, and the pharmacokinetic profile of the compound. For a weakly acidic compound like this compound, several strategies can be employed to achieve a suitable formulation for in vivo studies.[4][5]
Oral Administration
For oral administration, the goal is to ensure consistent dissolution and absorption from the gastrointestinal tract. A simple aqueous vehicle with pH adjustment is often the first choice.
-
pH-adjusted Aqueous Solution/Suspension: Given its acidic nature, the solubility of this compound in aqueous media is expected to increase with pH. By preparing a solution or a fine suspension in a buffered vehicle, consistent dosing can be achieved.[5]
-
Co-solvent Systems: If aqueous solubility is limited even with pH adjustment, the use of water-miscible co-solvents can be explored.[6]
Parenteral Administration
Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological levels to minimize irritation and toxicity.
-
Buffered Isotonic Solution: The most common approach for intravenous (IV) administration is to dissolve the compound in a sterile, isotonic, and buffered solution with a pH in the range of 4 to 8.[7]
-
Use of Solubilizing Excipients: If the required concentration for IV dosing cannot be achieved in a simple buffered solution, the use of solubilizing agents like cyclodextrins or surfactants may be necessary.[6]
Experimental Protocols
Safety Precaution: Always handle this compound and all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol for Preparation of an Oral Formulation (10 mg/mL Suspension)
This protocol describes the preparation of a 10 mg/mL oral suspension in a common vehicle, 0.5% (w/v) carboxymethylcellulose (CMC) in water.
Materials and Equipment:
-
This compound
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Mortar and pestle (optional, for particle size reduction)
Procedure:
-
Prepare the Vehicle:
-
Weigh 0.5 g of carboxymethylcellulose sodium.
-
In a beaker with a magnetic stir bar, add the CMC to approximately 80 mL of purified water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
Transfer the solution to a 100 mL volumetric flask and add water to the mark. Mix well.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound for the desired final volume (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.
-
In a separate beaker, add the weighed compound.
-
Slowly add a small amount of the 0.5% CMC vehicle to the powder to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a graduated cylinder or volumetric flask and add the vehicle to the final desired volume.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Final Product:
-
Store the suspension in a well-sealed container, protected from light, at 2-8°C.
-
Before each use, shake the suspension vigorously to ensure a uniform distribution of the compound.
-
Protocol for Preparation of a Parenteral Formulation (5 mg/mL Solution)
This protocol outlines the preparation of a 5 mg/mL solution of this compound for intravenous administration, using a phosphate-buffered saline (PBS) vehicle.
Materials and Equipment:
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Sodium hydroxide (B78521) (NaOH), 1N solution, sterile
-
Hydrochloric acid (HCl), 1N solution, sterile
-
Sterile magnetic stirrer and stir bar
-
Analytical balance
-
Calibrated pH meter with a sterile probe
-
Sterile volumetric flasks and pipettes
-
Sterile syringe filters (0.22 µm)
-
Sterile vials for storage
Procedure (to be performed in a laminar flow hood):
-
Dissolution of the Compound:
-
Weigh the required amount of this compound (e.g., 50 mg for 10 mL of a 5 mg/mL solution).
-
Transfer the compound to a sterile beaker containing a sterile magnetic stir bar and approximately 8 mL of sterile PBS.
-
Stir the mixture. The compound may not fully dissolve at this stage.
-
-
pH Adjustment:
-
While stirring, slowly add sterile 1N NaOH dropwise to the solution to increase the pH and facilitate dissolution.
-
Monitor the pH continuously using a sterile pH probe.
-
Aim for a final pH between 7.0 and 7.4. If the pH overshoots, carefully add sterile 1N HCl to adjust it back.
-
Continue stirring until the compound is completely dissolved.
-
-
Final Volume and Sterilization:
-
Once the compound is fully dissolved and the pH is stable within the target range, transfer the solution to a sterile 10 mL volumetric flask.
-
Rinse the beaker with a small amount of sterile PBS and add it to the flask to ensure a complete transfer.
-
Add sterile PBS to the final volume mark.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
-
Final Product:
-
Seal the vial and store it at 2-8°C, protected from light.
-
Visually inspect the solution for any precipitation before each use.
-
Table 2: Example Formulation Compositions
| Formulation Type | Route of Administration | Compound Concentration | Vehicle/Excipients |
| Suspension | Oral | 10 mg/mL | 0.5% (w/v) Carboxymethylcellulose in Purified Water |
| Solution | Intravenous | 5 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of an in vivo formulation of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 2-(Pyrimidin-2-yl)propanoic acid | C7H8N2O2 | CID 17937042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols: 2-Pyrimidinepropanoic Acid Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of a stock solution of 2-Pyrimidinepropanoic acid, a synthetic intermediate utilized in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Data Presentation
Quantitative data for this compound has been summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 439108-20-0 | [1] |
| Solubility in DMSO | 125 mg/mL (821.56 mM) | [1] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing: Accurately weigh out 15.22 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
Note on Dilutions:
The following table provides volumes for preparing common lower concentration stock solutions from the 100 mM stock.
| Desired Concentration | Volume of 100 mM Stock | Volume of Solvent | Final Volume |
| 1 mM | 10 µL | 990 µL | 1 mL |
| 5 mM | 50 µL | 950 µL | 1 mL |
| 10 mM | 100 µL | 900 µL | 1 mL |
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Note: No information regarding specific signaling pathways affected by this compound was available in the provided search results. Therefore, a signaling pathway diagram has not been included.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Pyrimidinepropanoic Acid Reaction Yield
Welcome to the technical support center for the synthesis of 2-Pyrimidinepropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable method for synthesizing this compound is via a malonic ester synthesis pathway. This typically involves the nucleophilic substitution of a 2-halopyrimidine with diethyl malonate, followed by hydrolysis and decarboxylation of the resulting intermediate.
Q2: I am experiencing low yields in the first step (alkylation of diethyl malonate). What are the likely causes?
A2: Low yields in the alkylation step can stem from several factors:
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Inefficient deprotonation of diethyl malonate: The base used may not be strong enough, or the reaction conditions may not be sufficiently anhydrous.
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Side reactions: The pyrimidine (B1678525) ring can undergo side reactions if the conditions are too harsh.
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Poor reactivity of the 2-halopyrimidine: 2-chloropyrimidine (B141910) can be less reactive than 2-bromopyrimidine (B22483).
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
Q3: My hydrolysis and decarboxylation step is not going to completion. What can I do?
A3: Incomplete hydrolysis and decarboxylation can be addressed by:
-
Increasing reaction time and/or temperature: These reactions can be slow and may require prolonged heating.
-
Using a stronger acid or base for hydrolysis: The choice of acid or base and its concentration are critical for efficient ester cleavage.
-
Ensuring complete hydrolysis before attempting decarboxylation: Monitor the hydrolysis step by TLC or other analytical methods to confirm the disappearance of the ester intermediate.
Q4: How can I minimize the formation of impurities?
A4: Minimizing impurities involves careful control of reaction conditions:
-
Use high-purity starting materials.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Optimize reaction temperature and time to avoid decomposition of reactants or products.
-
Purify intermediates at each step if necessary.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl (pyrimidin-2-yl)malonate (Alkylation Step)
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain after extended reaction time. | 1. Incomplete deprotonation of diethyl malonate. 2. Insufficiently reactive 2-halopyrimidine. 3. Low reaction temperature. | 1. Use a stronger base (e.g., sodium hydride) in an anhydrous solvent (e.g., dry THF or DMF). Ensure all glassware is thoroughly dried. 2. Consider using 2-bromopyrimidine instead of 2-chloropyrimidine for higher reactivity. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of multiple unidentified spots on TLC. | 1. Side reactions on the pyrimidine ring. 2. Decomposition of starting materials or product. | 1. Use milder reaction conditions (lower temperature, less concentrated base). 2. Decrease the reaction temperature and ensure the reaction is run under an inert atmosphere. |
| Product is difficult to isolate from the reaction mixture. | Co-elution with impurities or unreacted starting materials. | Optimize the purification method. Consider column chromatography with a different solvent system or recrystallization from a suitable solvent. |
Issue 2: Incomplete Hydrolysis and/or Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of ester intermediate after hydrolysis step. | Incomplete hydrolysis. | 1. Increase the concentration of the acid or base used for hydrolysis. 2. Prolong the reaction time and/or increase the reflux temperature. 3. Use a co-solvent to improve the solubility of the ester. |
| Broad or multiple spots on TLC after decarboxylation. | 1. Incomplete decarboxylation. 2. Thermal decomposition of the product. | 1. Ensure the temperature is high enough for decarboxylation to occur (typically requires strong heating). 2. Monitor the reaction closely and avoid excessive heating once the product is formed. Consider performing the decarboxylation in a high-boiling point solvent. |
| Low isolated yield of the final product. | 1. Loss of product during workup and purification. 2. Incomplete reaction. | 1. Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to maximize product recovery. 2. Re-evaluate the reaction conditions for both hydrolysis and decarboxylation to drive the reactions to completion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Alkylation of Diethyl Malonate with 2-Halopyrimidines
| 2-Halopyrimidine | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| 2-Chloropyrimidine | Sodium Ethoxide | Ethanol | 78 (reflux) | 40-60 |
| 2-Chloropyrimidine | Sodium Hydride | THF | 66 (reflux) | 50-70 |
| 2-Bromopyrimidine | Sodium Ethoxide | Ethanol | 78 (reflux) | 60-80 |
| 2-Bromopyrimidine | Sodium Hydride | DMF | 80-100 | 70-90 |
Table 2: Conditions for Hydrolysis and Decarboxylation of Diethyl (pyrimidin-2-yl)malonate
| Step | Reagent | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Hydrolysis (Acidic) | 6M HCl | Water/Ethanol | 100 (reflux) | 80-95 |
| Hydrolysis (Basic) | 4M NaOH | Water/Ethanol | 100 (reflux) | 85-98 |
| Decarboxylation | Heat (from hydrolysis) | Acidic or Basic Solution | >100 | 90-99 (from diacid) |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (pyrimidin-2-yl)malonate
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully add anhydrous N,N-dimethylformamide (DMF).
-
Reactant Addition: Cool the suspension to 0 °C and add diethyl malonate (1.1 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Reaction: Add 2-bromopyrimidine (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Hydrolysis: To a round-bottom flask containing diethyl (pyrimidin-2-yl)malonate, add a 6M aqueous solution of hydrochloric acid.
-
Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Decarboxylation: Continue heating the reaction mixture at reflux to effect decarboxylation. The evolution of carbon dioxide gas should be observed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logical workflow.
Technical Support Center: Synthesis of 2-Pyrimidinepropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-pyrimidinepropanoic acid. The guidance focuses on identifying and resolving common issues encountered during the synthesis, particularly those related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and versatile method for the synthesis of this compound is the malonic ester synthesis. This approach involves the alkylation of a malonic ester, typically diethyl malonate, with a 2-halopyrimidine, followed by hydrolysis and decarboxylation of the resulting diethyl 2-(pyrimidin-2-yl)malonate intermediate.
Q2: What are the potential major byproducts in the malonic ester synthesis of this compound?
The primary byproduct of concern during the alkylation step is the dialkylated malonic ester, diethyl bis(2-pyrimidinyl)malonate.[1] This occurs when the monosubstituted product is deprotonated and reacts with a second molecule of the 2-halopyrimidine. Other potential impurities include unreacted starting materials such as diethyl malonate and the 2-halopyrimidine.
Q3: I am observing incomplete hydrolysis of my diethyl 2-(pyrimidin-2-yl)malonate. What could be the cause?
Incomplete hydrolysis is a common issue and can be attributed to several factors:
-
Insufficient reaction time or temperature: The hydrolysis of sterically hindered esters can be slow.
-
Inadequate concentration of the base or acid catalyst: A stoichiometric or even an excess amount of hydroxide (B78521) is necessary for complete saponification.
-
Poor solubility of the ester: The use of a co-solvent like ethanol (B145695) or THF with aqueous base can improve the solubility of the ester and facilitate hydrolysis.
Q4: During the final hydrolysis and decarboxylation step, I seem to be getting a low yield of the desired this compound. Why might this be?
Low yields can result from several factors. The intermediate 2-(pyrimidin-2-yl)malonic acid may be prone to decomposition under harsh reaction conditions. Vigorous hydrolysis conditions, while promoting decarboxylation, might also lead to degradation of the pyrimidine (B1678525) ring.[2] It is crucial to carefully control the temperature and reaction time during the final step.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl 2-(pyrimidin-2-yl)malonate in the Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| TLC or GC-MS analysis shows a significant amount of unreacted diethyl malonate and 2-halopyrimidine. | 1. Incomplete deprotonation of diethyl malonate.2. Insufficient reaction time or temperature. | 1. Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide).2. Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC-MS. |
| A significant amount of a higher molecular weight byproduct is observed. | Formation of the dialkylated product, diethyl bis(2-pyrimidinyl)malonate.[1] | 1. Use a slight excess of diethyl malonate relative to the 2-halopyrimidine.2. Add the 2-halopyrimidine slowly to the reaction mixture containing the deprotonated diethyl malonate to maintain a low concentration of the electrophile. |
Issue 2: Difficulty in the Hydrolysis and Decarboxylation of Diethyl 2-(pyrimidin-2-yl)malonate
| Symptom | Possible Cause | Suggested Solution |
| Isolation of the intermediate monoester or unreacted diester after the hydrolysis step. | Incomplete hydrolysis. | 1. Increase the concentration of the aqueous base (e.g., NaOH or KOH).2. Add a co-solvent (e.g., ethanol) to improve the solubility of the ester.3. Increase the reaction temperature and prolong the reaction time. |
| The final product is contaminated with a significant amount of dark, tarry material. | Decomposition of the pyrimidine ring under harsh conditions. | 1. After hydrolysis, perform the acidification step at a lower temperature (e.g., 0-5 °C).2. Consider a two-step procedure: isolate the dicarboxylic acid salt after hydrolysis, and then perform the decarboxylation in a separate step with milder heating. |
| The desired 2-(pyrimidin-2-yl)malonic acid is not isolated, and the reaction directly yields this compound. | The intermediate dicarboxylic acid is unstable and readily decarboxylates upon acidification and heating.[2] | This is often the expected outcome. Ensure the reaction conditions are optimized for clean decarboxylation without degradation. |
Experimental Protocols
Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-chloropyrimidine (B141910) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound
-
Dissolve the purified diethyl 2-(pyrimidin-2-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.
-
Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude this compound by recrystallization or chromatography.
Data Presentation
Table 1: Effect of Base on the Yield of Diethyl 2-(pyrimidin-2-yl)malonate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Dialkylated Byproduct (%) |
| 1 | NaOEt | Ethanol | 80 | 12 | 65 | 15 |
| 2 | NaH | THF | 65 | 12 | 75 | 10 |
| 3 | K₂CO₃ | DMF | 100 | 24 | 40 | 5 |
Table 2: Conditions for Hydrolysis and Decarboxylation
| Entry | Hydrolysis Conditions | Acidification/Decarboxylation | Yield (%) | Purity (%) |
| 1 | 2M NaOH (aq), EtOH, 80°C, 6h | Conc. HCl, 100°C, 2h | 85 | 92 |
| 2 | 4M KOH (aq), 90°C, 4h | 6M H₂SO₄, 95°C, 3h | 88 | 95 |
| 3 | LiOH, THF/H₂O, 70°C, 8h | 3M HCl, 90°C, 2.5h | 82 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
"troubleshooting poor solubility of 2-Pyrimidinepropanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Pyrimidinepropanoic acid.
Troubleshooting Poor Solubility
Issue: Difficulty dissolving this compound.
This guide provides a systematic approach to troubleshoot and overcome common solubility challenges.
Logical Troubleshooting Workflow
Here is a step-by-step workflow to address solubility issues:
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Compound & Solvent Properties
Q1: What are the physical and chemical properties of this compound?
This compound is a synthetic intermediate often used in pharmaceutical synthesis.[1] It has a molecular weight of 152.15 g/mol .
Q2: What is the recommended solvent for this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a highly effective solvent.[1]
Q3: What is the known solubility of this compound in DMSO?
The solubility of this compound in DMSO is 125 mg/mL (821.56 mM); however, the use of ultrasonic treatment is necessary to achieve this.[1]
Q4: Is this compound soluble in other organic solvents?
While specific quantitative data for this compound is limited, a structurally similar compound, pyrimidine-2-carboxylic acid, is soluble in ethanol (B145695), Dimethylformamide (DMF), and Phosphate Buffered Saline (PBS).[2] Another related compound, pyrimidine-4-carboxylic acid, is reported to be soluble in ethanol (approx. 0.25 mg/ml), DMSO (approx. 20 mg/ml), and DMF (approx. 2 mg/ml). This suggests that ethanol and DMF could be viable solvents, though likely at lower concentrations than DMSO.
Dissolution Techniques
Q5: I'm still having trouble dissolving the compound in DMSO, even with vortexing. What should I do?
The product data sheet for this compound specifies that sonication is required to achieve a concentration of 125 mg/mL in DMSO.[1] If you are not using sonication, you will likely encounter difficulty reaching this concentration.
Q6: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to be cautious as excessive heat can lead to degradation. The stability of pyrimidine (B1678525) derivatives can be affected by temperature, particularly in acidic conditions.[3] It is recommended to warm the solution gently (e.g., 37-50°C) and monitor for any changes in color or the appearance of precipitates upon cooling, which might indicate recrystallization or degradation.
Q7: How does pH affect the solubility of this compound in aqueous solutions?
As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and thus less soluble in water. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. For pyrimidine-2-carboxylic acid, the predicted pKa is around 3.08.[2] Therefore, adjusting the pH to neutral or slightly basic should significantly enhance its aqueous solubility. You can achieve this by using a buffer or by the careful addition of a base like sodium hydroxide.
Experimental Best Practices
Q8: What is the best way to prepare a stock solution of this compound?
Based on the available data, the recommended procedure for preparing a high-concentration stock solution is as follows:
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Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., up to 125 mg/mL).
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.[1]
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Store the stock solution appropriately, protected from light and moisture. For in-solvent storage, -80°C is recommended for up to 6 months.[1]
Q9: How should I prepare aqueous working solutions from a DMSO stock?
When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer or media slowly while vortexing. This helps to prevent the compound from precipitating out of the solution. It is also important to ensure that the final concentration of DMSO in your experimental system is low enough to not cause cellular toxicity or other unwanted effects.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and related compounds.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 125 mg/mL (821.56 mM) | Requires sonication[1] |
| Pyrimidine-2-carboxylic acid | Ethanol | Soluble | Qualitative data[2] |
| DMSO | Soluble | Qualitative data[2] | |
| DMF | Soluble | Qualitative data[2] | |
| PBS | Soluble | Qualitative data[2] | |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL | - |
| DMSO | ~20 mg/mL | - | |
| DMF | ~2 mg/mL | - | |
| PBS (pH 7.2) | ~1 mg/mL | - |
Experimental Protocols & Visualizations
General Protocol for Solubilizing a Heterocyclic Carboxylic Acid
This protocol provides a general approach for dissolving this compound, particularly for use in aqueous-based biological assays.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
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1 M NaOH solution
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic bath
Procedure:
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Prepare a High-Concentration Stock in DMSO: a. Weigh out the desired amount of this compound into a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mg/mL). c. Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved.[1]
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Prepare a Working Solution in Aqueous Buffer (e.g., PBS): a. To a sterile tube containing the desired volume of PBS (pH 7.4), add a small aliquot of the DMSO stock solution to achieve the final desired concentration. b. Add the DMSO stock dropwise while continuously vortexing the PBS solution to facilitate mixing and prevent precipitation. c. If precipitation occurs, try preparing a more dilute working solution. d. For higher aqueous concentrations, pH adjustment may be necessary. Slowly add small increments of 1 M NaOH to your PBS solution containing the compound while monitoring for dissolution. Be mindful of the final pH of your solution to ensure it is compatible with your experimental system.
Hypothetical Role in a Signaling Pathway
Given that pyrimidine derivatives are frequently investigated as kinase inhibitors in cancer research, the following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic kinase signaling pathway, such as one involving Aurora Kinase A, which is often implicated in cancer.
References
Technical Support Center: HPLC Analysis of 2-Pyrimidinepropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to improving peak resolution in the HPLC analysis of 2-Pyrimidinepropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the deprotonated carboxylate group on your analyte with exposed, positively charged sites on the silica-based column packing, or interaction with residual, acidic silanol (B1196071) groups (Si-OH).[1] These secondary interactions can lead to a portion of the analyte being retained longer, which results in an asymmetrical peak.[1]
Q2: My this compound peak has very low retention and is eluting near the void volume. How can I increase its retention time?
A2: this compound is a polar compound. In reversed-phase HPLC, low retention of polar compounds is common. To increase retention, you should decrease the polarity of the mobile phase. This is achieved by reducing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase.[2][3] For instance, if you are using a 50:50 acetonitrile:water mobile phase, try decreasing the acetonitrile content to 30% or less. Additionally, ensure the mobile phase pH is appropriate to control the ionization of the carboxylic acid group.
Q3: I am seeing peak fronting for my this compound standard. What is the likely cause?
A3: Peak fronting, where the peak has a "shark fin" appearance, is typically caused by sample overload.[1] This can be either mass overload, from injecting a sample that is too concentrated, or volume overload, from injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase.[1] Diluting your sample or reducing the injection volume should resolve this issue.[4][5]
Q4: How does the mobile phase pH critically affect the peak shape and retention of this compound?
A4: The mobile phase pH is a critical parameter because this compound is an ionizable compound containing a carboxylic acid group. The chromatographic behavior of such compounds is highly dependent on pH.[6]
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At low pH (e.g., pH 2.5-4.0): The carboxylic acid will be protonated (non-ionized), making the molecule less polar and more hydrophobic. This will increase its retention on a reversed-phase column (like C18 or C8) and generally lead to better peak shapes by minimizing undesirable ionic secondary interactions.[1][6]
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At high pH (e.g., pH > 5): The carboxylic acid will be deprotonated (negatively charged), making the molecule more polar and reducing its retention time. This can also lead to peak tailing due to interactions with the stationary phase.
Therefore, controlling the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate) is essential for achieving good peak resolution and symmetry.[6][7]
Q5: What are good starting conditions for developing an HPLC method for this compound?
A5: For a polar, ionizable compound like this compound, a reversed-phase method is a good starting point.[8] Pyrimidine derivatives are often analyzed using C8 or C18 columns.[9] A gradient method is often useful for initial development to determine the optimal mobile phase composition.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Peak Resolution
If you are experiencing co-eluting peaks or poor resolution, follow this systematic approach, changing only one parameter at a time.[5]
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Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be between 3.0 and 4.0 using a buffer like phosphate or acetate.[6][7] This suppresses the ionization of the carboxylic acid, which often improves retention and peak shape.
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Adjust Mobile Phase Strength: In reversed-phase HPLC, decrease the amount of organic modifier (acetonitrile or methanol) to increase the retention factor (k) and improve the separation of closely eluting peaks.[2][3] Aim for a k value between 2 and 10.
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Change Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727), or vice-versa. Different organic solvents can alter selectivity (α) and may resolve co-eluting peaks.[3]
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Modify Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase backpressure and run time.[5] Conversely, increasing the temperature can improve efficiency.[11]
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Evaluate Stationary Phase: If resolution is still poor, consider changing the column. A column with a different stationary phase (e.g., Phenyl or Cyano instead of C18) can provide different selectivity.[3] Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase efficiency (N) and lead to sharper peaks and better resolution.[3][5]
Guide 2: Diagnosing and Eliminating Peak Tailing
Peak tailing can compromise resolution and the accuracy of integration. Use the following workflow to address this issue.
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Check for Column Overload: As a first step, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
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Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH < 4) to keep the this compound in its protonated, neutral form. This minimizes secondary ionic interactions with the stationary phase.[1]
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Use Mobile Phase Additives: Adding an ion-pairing agent or a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can help mask active sites (e.g., silanols) on the column packing and improve peak shape.
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Assess Column Health: If the above steps do not resolve the issue, the column itself may be the problem. Contamination at the column inlet or a void in the packing bed can cause peak tailing.[12] Try flushing the column or, if the problem persists, replace the column.[13]
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Standard reversed-phase columns suitable for polar and non-polar compounds.[9] |
| Mobile Phase A | 20-50 mM Phosphate or Acetate Buffer | Buffering is critical to control the ionization of the analyte.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[9] |
| pH (Aqueous) | 3.0 - 4.0 (Adjusted with Phosphoric Acid) | Suppresses ionization of the carboxylic acid, improving retention and peak shape.[6][7] |
| Gradient | Start at 5-10% B, ramp to 95% B over 20 min | A gradient helps to elute a wide range of compounds and is a good starting point for method development.[8][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility.[7] |
| Detection (UV) | ~265 - 280 nm | Pyrimidine derivatives typically have a UV absorbance maximum in this range.[9] |
| Injection Vol. | 5 - 20 µL | A typical injection volume; should be optimized to avoid overload.[4] |
Table 2: Parameter Adjustments to Improve Peak Resolution (Rs)
| Influencing Factor | Parameter to Change | Adjustment & Expected Outcome |
| Retention (k) | % Organic Solvent in Mobile Phase | Decrease % Organic: Increases retention time and can improve resolution for early-eluting peaks.[2] |
| Selectivity (α) | Mobile Phase Composition | Change Organic Modifier (ACN ↔ MeOH): Alters analyte-stationary phase interactions, changing relative peak positions.[3] |
| Mobile Phase pH | Adjust pH: Changes the ionization state of the analyte and silanols, significantly impacting selectivity.[6] | |
| Column Stationary Phase | Switch Column (e.g., C18 → Phenyl): Introduces different separation mechanisms (e.g., π-π interactions), which can dramatically change selectivity.[3] | |
| Efficiency (N) | Column Particle Size | Use Smaller Particles (e.g., 5 µm → 3 µm or <2 µm): Increases efficiency, leading to sharper peaks and higher resolution.[5][11] |
| Column Length | Increase Column Length (e.g., 150 mm → 250 mm): Increases the number of theoretical plates, improving resolution but also increasing run time and backpressure.[3] | |
| Flow Rate | Decrease Flow Rate: Can improve efficiency and resolution, but at the cost of longer analysis times.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)
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Prepare Buffer: To prepare a 25 mM potassium phosphate buffer, weigh out approximately 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
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Adjust pH: While stirring, slowly add phosphoric acid (H₃PO₄) dropwise to the buffer solution until the pH meter reads 3.0 ± 0.05.
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Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the HPLC system.[12]
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Label: Clearly label the mobile phase bottle with the composition, pH, and date of preparation.
Protocol 2: Sample Preparation
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Stock Solution: Accurately weigh approximately 5 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a suitable solvent, such as a 50:50 mixture of methanol and water, to a final concentration of 0.5 mg/mL.[7] Sonication may be used to aid dissolution.[8]
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Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with buffer) to a working concentration of approximately 10-50 µg/mL. Preparing the sample in the mobile phase helps ensure good peak shape.[8]
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Filter: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent particulates from damaging the column and instrument.[4]
Protocol 3: Column Equilibration and Conditioning
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Installation: Install the analytical column in the correct flow direction.
-
Initial Flush: Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for 15-20 minutes to remove any storage solvents or impurities.
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Gradient Run: Gradually introduce the aqueous mobile phase. A step-wise gradient from 100% organic to the initial conditions of your analytical method is recommended to avoid shocking the column.
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Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20-30 column volumes. A stable baseline and consistent pressure reading indicate that the column is equilibrated and ready for sample injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bvchroma.com [bvchroma.com]
Technical Support Center: Synthesis of 2-Pyrimidinepropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyrimidinepropanoic acid. Our aim is to help you overcome common challenges and reduce side reactions in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when following a Pinner-type synthesis pathway involving the condensation of a β-ketoester equivalent with formamidine (B1211174).
Problem 1: Low Yield of this compound
You are observing a significantly lower than expected yield of the final product. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows multiple spots/peaks, indicating the presence of unreacted starting materials and various byproducts.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time or moderately elevate the temperature. Ensure efficient stirring to improve contact between reactants.[1] | Drive the reaction to completion and improve the yield of the desired product.[1] |
| Suboptimal pH | The Pinner synthesis is sensitive to pH. The optimal pH depends on the specific substrates. Carefully control the pH to favor condensation and cyclization while avoiding hydrolysis.[1] | Enhanced reaction rate and minimized hydrolysis of starting materials and intermediates. |
| Poor Quality Starting Materials | Ensure the β-ketoester (or its protected equivalent) is pure and the formamidine salt is of high quality and dry. Amidines can be hygroscopic and may hydrolyze.[2] | Reduced side reactions and a cleaner reaction profile, leading to a higher yield of the desired product. |
| Inappropriate Solvent | While ethanol (B145695) is commonly used, consider exploring other solvents or solvent-free conditions, which may improve reactant solubility and reaction rates for your specific substrates.[2] | Improved reaction kinetics and potentially higher yields. |
Problem 2: Presence of Significant Byproducts
Your analytical data indicates the formation of one or more major byproducts, complicating the purification of this compound.
| Observed Byproduct | Potential Cause | Recommended Solution | Expected Outcome |
| Self-Condensation Product of β-Ketoester | The β-ketoester can undergo self-condensation, especially under basic conditions, leading to complex side products. | Carefully control the stoichiometry and consider adding the base dropwise to the mixture of the β-ketoester and formamidine.[2] | Minimized self-condensation of the β-ketoester, favoring the desired reaction pathway. |
| Uncyclized Intermediate | Insufficient activation for the final cyclization step can lead to the accumulation of an open-chain intermediate. | Increase the strength or concentration of the acid or base catalyst. A moderate increase in reaction temperature can also promote cyclization.[2] | Facilitated ring closure to form the pyrimidine (B1678525) ring. |
| Hydrolysis Products | The presence of water can lead to the hydrolysis of the formamidine starting material or key reaction intermediates. | Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of unwanted hydrolysis-related byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a variation of the Pinner synthesis.[3][4] This typically involves the condensation of a protected β-ketoester, such as ethyl 3,3-diethoxypropanoate, with formamidine hydrochloride in the presence of a base like sodium ethoxide. The initial product is the ethyl ester of this compound, which is then hydrolyzed to the final carboxylic acid.
Q2: How critical are anhydrous conditions for this synthesis?
Anhydrous conditions are highly critical. The presence of water can lead to the hydrolysis of the formamidine reactant and key intermediates in the reaction pathway. This will not only reduce the yield of the desired product but also lead to the formation of difficult-to-remove impurities.
Q3: My formamidine hydrochloride is old. Can I still use it?
It is highly recommended to use fresh or recently purified formamidine hydrochloride. Amidines are known to be hygroscopic and can degrade over time, which can lead to lower yields and the formation of byproducts.[2]
Q4: What is the best way to purify the final this compound product?
Purification strategy will depend on the nature of the impurities. Recrystallization is often an effective method. If you have acidic or basic impurities, an acid-base extraction workup can be beneficial before the final purification step. For stubborn impurities, column chromatography may be necessary.
Q5: I am seeing a byproduct that I cannot identify. What are the likely structures?
Common byproducts in the Pinner synthesis include self-condensation products of the β-ketoester, uncyclized intermediates, and products resulting from the hydrolysis of formamidine. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry will be essential for definitive structure elucidation.
Experimental Protocols
Synthesis of Ethyl 2-Pyrimidinepropanoate (Illustrative Protocol)
This protocol is a general guideline based on the Pinner pyrimidine synthesis. Optimization may be required for specific laboratory conditions and reagent batches.
-
Reaction Setup: Under a nitrogen atmosphere, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reactant Addition: To the flask, add anhydrous ethanol, followed by ethyl 3,3-diethoxypropanoate (1.0 equivalent) and formamidine hydrochloride (1.0 equivalent).
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Base Addition: While stirring, slowly add a solution of sodium ethoxide in ethanol (1.0 equivalent) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid and remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-pyrimidinepropanoate can be purified by column chromatography.
Hydrolysis to this compound
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Hydrolysis: Dissolve the purified ethyl 2-pyrimidinepropanoate in a suitable solvent (e.g., a mixture of ethanol and water). Add a base such as sodium hydroxide (B78521) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
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Acidification: Cool the reaction mixture and carefully acidify with an appropriate acid (e.g., hydrochloric acid) to precipitate the this compound.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: 2-Pyrimidinepropanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Pyrimidinepropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents from the synthesis, and structurally similar byproducts. Given its structure, potential impurities could consist of other pyrimidine (B1678525) derivatives or isomers formed during synthesis.
Q2: How does the pH of the solution affect the purification of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic solutions (low pH), it will be in its neutral, less soluble form, which is favorable for crystallization. In basic solutions (high pH), it will form a salt and become more soluble in aqueous media, a principle that can be leveraged for liquid-liquid extraction. Careful control of pH is therefore critical for both crystallization and extraction-based purification methods.[1][2][3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and other pyrimidine derivatives.[4][5] Reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a buffered aqueous solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[4] UV detection is suitable as the pyrimidine ring is a UV-active chromophore.[6]
Q4: My this compound appears as an oil and will not crystallize. What can I do?
A4: "Oiling out" instead of crystallizing is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent. To address this, you can try adding a small seed crystal of pure product, scratching the inside of the flask with a glass rod to create nucleation sites, or slowly cooling the solution. If these methods fail, you may need to re-evaluate your solvent system or perform an initial purification step, such as column chromatography, to remove impurities that inhibit crystallization.
Troubleshooting Guides
Crystallization
Problem: Low or no crystal yield after cooling the solution.
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Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
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Solution: Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[7]
-
-
Possible Cause 2: Too much solvent was used initially.
-
Solution: Evaporate some of the solvent to concentrate the solution and then attempt to cool and crystallize again.[8]
-
-
Possible Cause 3: The rate of cooling is too rapid, leading to the formation of very fine crystals that are difficult to filter.
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Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Column Chromatography
Problem: The this compound is streaking or tailing on the silica (B1680970) gel column.
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Possible Cause: As an acidic compound, this compound can interact strongly with the slightly acidic silica gel, leading to poor peak shape.
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Solution 1: Add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will protonate the silanol (B1196071) groups on the silica and reduce their interaction with your acidic compound.
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Solution 2: Consider using a different stationary phase, such as reverse-phase silica (C18), with a polar mobile phase.[6]
-
Problem: Poor separation of this compound from impurities.
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Possible Cause: The polarity of the mobile phase is not optimized.
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Solution: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities to find the optimal conditions for separation before running the column.[8] Common solvent systems for compounds of this type include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[9]
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Liquid-Liquid Extraction
Problem: An emulsion has formed at the interface between the organic and aqueous layers, making separation difficult.
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Possible Cause 1: Vigorous shaking of the separatory funnel.
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Solution: Gently invert the funnel multiple times instead of shaking vigorously.[8]
-
-
Possible Cause 2: High concentration of the compound or impurities acting as surfactants.
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Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the polarity of the aqueous phase and can help to break the emulsion.[8]
-
Data Presentation
Table 1: Example Solvent Systems for Recrystallization of this compound
| Solvent System | Suitability | Observations |
| Ethanol (B145695)/Water | Good | The compound should dissolve in hot ethanol and crystallize upon the addition of water as an anti-solvent. |
| Ethyl Acetate/Hexane (B92381) | Good | Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy, then cool slowly. |
| Acetone | Moderate | May be too soluble; best used in combination with an anti-solvent. |
| Water | Poor (as a single solvent) | Likely to be sparingly soluble at room temperature in its neutral form. |
Table 2: Illustrative HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold.
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Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
General Protocol for Flash Column Chromatography
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TLC Analysis: Determine the optimal mobile phase for separation using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.
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Elution: Run the mobile phase through the column, collecting fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting logic for low crystallization yield.
Caption: Overview of purification and analysis workflow.
References
- 1. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Two-Solvent Recrystallization Guide | Massachusetts Institute of Technology - Edubirdie [edubirdie.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for pyrimidine (B1678525) derivatives. This guide addresses specific issues you may encounter during spectral analysis and provides logical steps and experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H NMR spectra of my substituted pyrimidine derivatives often appear so complex?
A1: The complexity arises from several factors. Protons on the pyrimidine ring exhibit complex spin-spin coupling patterns. Furthermore, substituents on the ring can significantly alter the electronic environment, leading to overlapping signals and non-first-order splitting patterns that are difficult to interpret directly from a 1D spectrum.[1]
Q2: Why are some peaks in my ¹H NMR spectrum unusually broad?
A2: Peak broadening in pyrimidine derivatives can be caused by several factors:
-
Intermediate Rate Chemical Exchange: Tautomerism (e.g., keto-enol or amino-imino forms) is common in pyrimidines with hydroxyl or amino groups. If the exchange rate between tautomers is on the NMR timescale, it can lead to broad signals.[2] Similarly, restricted rotation around single bonds (e.g., in amide substituents) can create rotamers that are in intermediate exchange.[2][3]
-
Quadrupolar Broadening: The two nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar and can shorten the relaxation time of adjacent protons, causing their signals to broaden.[2]
-
Sample Issues: High sample concentration can lead to aggregation. Poor shimming of the spectrometer or low sample solubility can also result in broad peaks.[1][2][4]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[1]
Q3: I see more signals in the spectrum than I expected for my compound. What is the likely cause?
A3: The presence of extra signals often points to one of the following:
-
Tautomers: Many pyrimidine derivatives, especially those with hydroxyl, amino, or thiol groups, can exist as a mixture of tautomers in solution. Each tautomer can produce a distinct set of NMR signals.[2]
-
Rotamers: If your molecule has substituents with restricted rotation, such as an amide group, you may be observing signals from multiple rotational isomers (rotamers).[2]
-
Impurities: Residual solvents, starting materials, or reaction byproducts are common sources of extra peaks.[1][2]
Q4: How can I definitively identify an NH or OH proton signal?
A4: The most reliable method is a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (N, O, S) are acidic and will exchange with deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.[2][4]
Q5: The chemical shifts of my pyrimidine protons do not match the predicted values. Why?
A5: The electronic environment of the pyrimidine ring is highly sensitive to several factors:
-
Substituent Effects: Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shift the signals of ring protons and carbons.[1][2] EDGs like -NH₂ or -OCH₃ increase electron density, causing upfield shifts (lower ppm), while EWGs like -NO₂ or -CN decrease electron density, causing downfield shifts (higher ppm).[1]
-
Solvent Effects: The polarity and aromaticity of the NMR solvent can influence chemical shifts. Spectra recorded in benzene-d₆ often show different chemical shifts compared to those in CDCl₃ due to specific solvent-solute interactions.[2][4]
-
pH of the Solution: Pyrimidine nitrogens are basic and can be protonated if the sample is acidic. This protonation drastically alters the electronic structure and, consequently, the NMR spectrum.[2]
Troubleshooting Guides
Issue 1: Severe Peak Overlap in the Aromatic Region
Your ¹H NMR spectrum shows a complex, overlapping multiplet for the pyrimidine ring protons, making it impossible to determine coupling patterns or accurate chemical shifts.
Caption: A logical workflow for troubleshooting overlapping NMR signals.
Troubleshooting Steps:
-
Change the NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.[2][4]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion, often separating overlapping multiplets.[1][2][5]
-
Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment shows correlations between protons that are coupled to each other. This helps trace the connectivity of the spin systems even if the 1D signals overlap.[2][6]
-
Run 2D Heteronuclear Experiments (HSQC/HMBC): If assignments are still ambiguous, these experiments provide definitive connectivity information. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two or three bonds.[2][6][7]
Issue 2: Differentiating Between Positional Isomers
You have synthesized a substituted pyrimidine and need to confirm the exact position of the substituents (e.g., distinguishing between a 2-substituted vs. a 4-substituted isomer).
Caption: Using 2D NMR to map atomic correlations for structural elucidation.
Troubleshooting Steps:
-
Full 1D Assignment: Start by assigning as many signals as possible in the ¹H and ¹³C spectra based on chemical shifts and coupling constants.
-
HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[6][7] For a substituent, look for correlations from its protons to the carbons of the pyrimidine ring. The number of bonds will reveal its attachment point. For example, a proton on a substituent attached at C4 will show a ³J correlation to C5 and C2, but not to C6.
-
NOESY for Spatial Proximity: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment shows which protons are close to each other in space (<5 Å).[8][9] This is invaluable for confirming assignments. For example, a proton on a substituent at C6 should show a NOE to the proton at C5.[5]
Data Presentation: Chemical Shift Ranges
The chemical shifts of pyrimidine protons and carbons are highly dependent on the substituents and the solvent used. This table provides approximate ranges for the parent pyrimidine ring and the general effect of common substituents.
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Pyrimidine
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Parent Pyrimidine (in CDCl₃) | Data from various sources.[1][2][10][11] | ||
| H-2 / C-2 | ~9.27 | ~157.4 | Highly deshielded due to two adjacent nitrogen atoms. |
| H-4, H-6 / C-4, C-6 | ~8.78 | ~156.9 | Deshielded by adjacent nitrogen. |
| H-5 / C-5 | ~7.38 | ~121.7 | Most shielded position on the parent ring. |
| Effect of Substituents | |||
| Electron Donating Group (EDG) e.g., -NH₂, -OH, -OCH₃ | Shifts Upfield (lower ppm) | Shifts Upfield (lower ppm) | Increased electron density causes shielding. Effect is most pronounced at ortho and para positions.[1] |
| Electron Withdrawing Group (EWG) e.g., -NO₂, -CN, -Cl | Shifts Downfield (higher ppm) | Shifts Downfield (higher ppm) | Decreased electron density causes deshielding. Effect is most pronounced at ortho and para positions.[1][2] |
Note: These are general trends. Actual chemical shifts can vary significantly based on the specific molecule, solvent, concentration, and pH.
Key Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons (NH/OH)
-
Objective: To confirm the presence of exchangeable protons from amino or hydroxyl groups.[2]
-
Methodology:
-
Dissolve 5-10 mg of the pyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Remove the tube and add one to two drops of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.[2]
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
-
Analysis: Compare the two spectra. The signals corresponding to NH or OH protons will have disappeared or significantly diminished in the second spectrum.[2][4]
Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
-
Objective: To identify protons that are spin-spin coupled (typically through 2-3 bonds) and establish proton connectivity.[6]
-
Methodology:
-
Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL solvent) to ensure good signal-to-noise.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width required.
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.
-
Set the number of scans (NS) per increment (typically 2-8) and the number of increments in F1 (typically 256 or 512).
-
Acquire and process the 2D data using a 2D Fourier transform.
-
-
Analysis: The 1D spectrum appears on the diagonal. Off-diagonal "cross-peaks" connect signals from protons that are coupled to each other.[2]
Protocol 3: Acquiring a 2D ¹H-¹³C HSQC Spectrum
-
Objective: To correlate protons with the carbons they are directly attached to (one-bond C-H correlation).[6][7]
-
Methodology:
-
Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths and transmitter offsets.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Input the spectral widths and offsets for both ¹H (F2 axis) and ¹³C (F1 axis).
-
Acquire and process the 2D data.
-
-
Analysis: The spectrum displays a peak at the coordinate corresponding to the chemical shift of a proton (F2 axis) and its directly bonded carbon (F1 axis).[2]
Protocol 4: Acquiring a 2D ¹H-¹³C HMBC Spectrum
-
Objective: To identify longer-range correlations between protons and carbons (2-4 bonds), which is essential for piecing together the molecular structure.[6][7]
-
Methodology:
-
Follow the same initial steps as for HSQC to determine ¹H and ¹³C spectral parameters.
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The pulse sequence is optimized for a long-range coupling constant, typically around 8 Hz.
-
Acquire and process the 2D data.
-
-
Analysis: Cross-peaks show correlations between protons and carbons separated by multiple bonds. This is invaluable for identifying connectivity to quaternary carbons and across heteroatoms.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. scribd.com [scribd.com]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 11. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
"addressing instability of 2-Pyrimidinepropanoic acid in solution"
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the potential instability of 2-Pyrimidinepropanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic intermediate that can be used in the synthesis of various pharmaceutical compounds. Its structure consists of a pyrimidine (B1678525) ring attached to a propanoic acid side chain.
Q2: Why is the stability of this compound in solution a concern?
Like many complex organic molecules, this compound can be susceptible to degradation in solution. This can lead to a loss of potency, the formation of impurities, and variability in experimental results. Understanding its stability is crucial for ensuring the accuracy and reproducibility of research and for developing stable pharmaceutical formulations.
Q3: What are the primary factors that can affect its stability?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze hydrolysis of the pyrimidine ring or other susceptible bonds.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to UV or visible light can induce photolytic degradation, particularly in molecules with aromatic rings like pyrimidine.[3][5][6]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[7]
-
Solvent: The type of solvent used can influence the stability of the compound. For instance, protic solvents like water can participate in hydrolysis reactions.[8]
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a pyrimidine ring and a carboxylic acid group, potential degradation pathways include:
-
Hydrolysis of the Pyrimidine Ring: The pyrimidine ring can be susceptible to hydrolytic cleavage under certain pH conditions.[1][9]
-
Oxidative Degradation: The pyrimidine ring can undergo oxidation, leading to the formation of various byproducts.[7]
-
Decarboxylation: The propanoic acid side chain could potentially undergo decarboxylation, especially under thermal stress.[10]
Q5: How should I prepare and store solutions of this compound?
For short-term use, stock solutions can often be prepared in an organic solvent like DMSO.[11] For long-term storage, it is recommended to store solutions at -20°C or -80°C.[11] To minimize degradation, solutions should be protected from light and oxygen (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). It is advisable to prepare fresh aqueous solutions for experiments whenever possible.
Troubleshooting Guide
Q1: My solution of this compound has changed color (e.g., turned yellow). What is the cause?
A color change often indicates chemical degradation, which could be due to:
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation. Ensure solutions are stored under an inert atmosphere if sensitivity is observed.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[3] Always store solutions in amber vials or protect them from light.
-
Action: Analyze the solution using a stability-indicating method like HPLC to check for the appearance of new peaks, which would confirm degradation.
Q2: I'm observing precipitation in my aqueous solution. What should I do?
Precipitation can be due to several factors:
-
Low Solubility: The compound may have limited solubility in your chosen aqueous buffer. Check the solubility data and consider using a co-solvent if appropriate for your experiment.
-
pH-Dependent Solubility: The protonation state of the carboxylic acid and the pyrimidine nitrogens is pH-dependent, which can significantly affect solubility. Determine the pH at which the compound is most soluble.
-
Salt Formation: The compound may be forming a less soluble salt with ions present in your buffer.
-
Action: Try adjusting the pH of the solution. You can also perform a solubility assessment at different pH values. If using a stock solution in an organic solvent like DMSO, ensure you are not adding too much stock to the aqueous buffer, which can cause the compound to crash out.
Q3: My experimental results are inconsistent. Could the instability of this compound be the cause?
Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability.
-
Action:
-
Confirm Stability: Analyze your solution at the beginning and end of your experiment's duration using HPLC to quantify the amount of this compound remaining.
-
Use Fresh Solutions: Prepare fresh solutions immediately before each experiment.
-
Control Conditions: Maintain consistent experimental conditions (temperature, light exposure, pH) to minimize variability.
-
Quantitative Data Presentation (Illustrative Examples)
The following tables present hypothetical data to illustrate how the stability of this compound could be affected by different conditions. Note: This is not real experimental data.
Table 1: Illustrative Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 hours.
| pH | Initial Assay (%) | Assay after 24h (%) | Degradation (%) | Appearance of Degradation Products (Peak Area %) |
| 3.0 | 100.0 | 98.5 | 1.5 | 1.5 |
| 5.0 | 100.0 | 99.8 | 0.2 | 0.2 |
| 7.4 | 100.0 | 99.5 | 0.5 | 0.5 |
| 9.0 | 100.0 | 95.2 | 4.8 | 4.8 |
| 11.0 | 100.0 | 88.1 | 11.9 | 11.9 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in pH 7.4 Buffer over 48 hours.
| Temperature | Initial Assay (%) | Assay after 48h (%) | Degradation (%) |
| 4°C | 100.0 | 99.8 | 0.2 |
| 25°C (RT) | 100.0 | 98.9 | 1.1 |
| 40°C | 100.0 | 92.5 | 7.5 |
| 60°C | 100.0 | 75.3 | 24.7 |
Table 3: Illustrative Effect of Light Exposure on the Stability of this compound in pH 7.4 Buffer at 25°C.
| Condition | Exposure Time (hours) | Assay (%) | Degradation (%) |
| Protected from Light | 24 | 99.5 | 0.5 |
| Exposed to Ambient Light | 24 | 98.2 | 1.8 |
| Exposed to UV Light (ICH Q1B) | 4 | 91.0 | 9.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of DMSO (approximately 70-80% of the final volume).
-
Gently swirl the flask to dissolve the powder. Use a vortex mixer or sonicator if necessary to aid dissolution.[11]
-
Once fully dissolved, add DMSO to the final volume mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[5][12][13] This helps to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile/methanol
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Take samples at each time point, neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature for a specified time. Take samples, neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for a specified time, protected from light. Analyze samples by HPLC.
-
Thermal Degradation: Store the solid powder and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified time.[3] Analyze by HPLC.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][5] Keep a control sample in the dark. Analyze both samples by HPLC.
-
Analysis: For all conditions, use a stability-indicating HPLC method to separate the parent compound from any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[3][12]
Visualizations
Hypothetical Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Overcoming Resistance to 2-Pyrimidinepropanoic Acid (2-PPA)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to acquired resistance to 2-Pyrimidinepropanoic acid (2-PPA) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (2-PPA)?
A1: this compound (2-PPA) is a synthetic pyrimidine (B1678525) analog. While its precise mechanism is under investigation, it is hypothesized to function as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] By blocking DHODH, 2-PPA is thought to deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
Q2: My cancer cell line, previously sensitive to 2-PPA, now shows reduced response. How can I confirm the development of resistance?
A2: The most definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of 2-PPA in your treated cell line with the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[2] This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q3: What are the common biological mechanisms that could lead to resistance to 2-PPA?
A3: Acquired resistance to pyrimidine-based inhibitors like 2-PPA is a multifactorial issue.[2] Common mechanisms include:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockage of de novo synthesis by increasing their reliance on the salvage pathway, which recycles extracellular nucleosides.[1]
-
Target Enzyme Mutations: Mutations in the DHODH enzyme may prevent 2-PPA from binding effectively, thereby rendering the drug inactive.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump 2-PPA out of the cell, reducing its intracellular concentration.[1][2]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to counteract the effects of 2-PPA.[1][3] For instance, cells with KRAS mutations may exhibit altered pyrimidine metabolism that influences their sensitivity to DHODH inhibitors.[1][3]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effects of 2-PPA. For example, resistance to some targeted therapies can arise from the activation of parallel survival pathways.[2]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[2]
Troubleshooting Guides
This guide addresses specific issues that researchers may encounter during their experiments with 2-PPA-resistant cell lines.
Issue 1: Inconsistent IC50 values in the 2-PPA resistant cell line.
| Possible Cause | Recommended Solution |
| Cell Line Integrity Issues | Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as contamination can alter cellular metabolism and drug response.[4] Genetic Drift: Use cells from a low-passage frozen stock to minimize genetic changes from prolonged culturing.[4] Cross-Contamination: Perform short tandem repeat (STR) profiling to confirm the identity of your resistant cell line and ensure it has not been contaminated by the sensitive parental line.[4] |
| Reagent Variability | 2-PPA Potency: Use a fresh stock of 2-PPA and store it according to the manufacturer's instructions to avoid degradation.[2][4] Media and Supplements: Maintain consistency in media components and serum batches, as variations can influence cell growth and drug sensitivity.[4] |
| Experimental Procedure | Inconsistent Cell Seeding: Ensure accurate cell counting and a uniform single-cell suspension before seeding to avoid variability in cell numbers across wells.[2] Edge Effects in Plates: To minimize edge effects, consider not using the outer wells of the microplate for experimental data or ensure proper humidification during incubation.[5] |
Issue 2: The resistant cell line does not show expected molecular markers of resistance (e.g., no overexpression of P-gp).
| Possible Cause | Recommended Solution |
| Alternative Resistance Mechanisms | The resistance may not be driven by the hypothesized mechanism. Investigate other potential mechanisms such as target mutation, metabolic reprogramming, or activation of bypass pathways. |
| Technical Issues with Assay | Antibody Specificity (Western Blot): Validate your primary antibody using appropriate positive and negative controls to ensure it is specific and sensitive enough.[4] Protein Extraction and Handling: Optimize your protein extraction protocol for the target protein and handle samples correctly to prevent degradation.[4] Sub-optimal RT-qPCR primers: Design and validate primers for gene expression analysis to ensure they are specific and efficient. |
Data Presentation
Table 1: Comparison of IC50 Values for 2-PPA in Sensitive (Parental) and Resistant Cell Lines
| Cell Line | 2-PPA IC50 (µM) | Resistance Index (RI) |
| Parental Line (e.g., MCF-7) | 1.5 ± 0.2 | 1.0 |
| Resistant Line (MCF-7/R) | 25.8 ± 3.1 | 17.2 |
| Hypothetical data based on typical resistance development. |
Table 2: Gene Expression Analysis of Key Resistance Markers
| Gene | Fold Change in Resistant vs. Parental Line (Log2) | Putative Role in Resistance |
| ABCB1 (P-gp) | 5.2 | Increased Drug Efflux |
| DHODH | 1.1 (with point mutation) | Target Alteration |
| UCK2 | 3.8 | Upregulation of Salvage Pathway |
| c-Myc | 2.5 | Regulation of Pyrimidine Metabolism |
| Bcl-2 | 2.1 | Evasion of Apoptosis |
| Hypothetical data illustrating potential changes in a resistant cell line. |
Experimental Protocols
Protocol 1: Generation of a 2-PPA-Resistant Cell Line
This protocol describes a method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.[6][7][8]
-
Initial Exposure: Culture the parental cancer cells in a medium containing a low concentration of 2-PPA (e.g., the IC20, the concentration that inhibits 20% of cell growth).[2]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of 2-PPA in the culture medium in a stepwise manner.[2][7]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor cell morphology and proliferation rates. If significant cell death occurs, revert to the previous lower concentration for a few more passages.[7]
-
Confirmation of Resistance: After several months of continuous culture, confirm the development of resistance by determining the new IC50 value and comparing it to the parental cell line using a cell viability assay.[8] A significant increase indicates the establishment of a resistant line.
-
Cryopreservation: Freeze stocks of the resistant cells at various stages of development for future experiments.[2]
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This is a colorimetric assay to assess cell metabolic activity, which is used to determine the IC50 of a drug.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of 2-PPA. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of 2-PPA action via DHODH inhibition.
Caption: Workflow for resistance analysis.
Caption: Mechanisms of cellular resistance to 2-PPA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 2-Pyrimidinepropanoic Acid During Storage
Welcome to the Technical Support Center for 2-Pyrimidinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound, like many carboxylic acid-containing heterocyclic compounds, is primarily influenced by several factors:
-
pH: The stability of carboxylic acids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of susceptible functional groups.[1] For pyrimidine-2-carboxylic acid, decarboxylation has been observed to be catalyzed by acidic conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways such as hydrolysis and oxidation.[2]
-
Moisture/Humidity: As a carboxylic acid, this compound can be susceptible to moisture. Water can act as a reactant in hydrolytic degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photodegradation, leading to the cleavage of chemical bonds.[3]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, especially if the molecule has sites susceptible to oxidation.[2] Storing under an inert atmosphere like argon or nitrogen is a common preventative measure.[2]
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solution forms.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | For long-term storage, keep in a tightly sealed, opaque container in a desiccated environment. |
| 4°C | 2 years | Suitable for shorter-term storage. Ensure the container is well-sealed to protect from moisture. | |
| In Solvent | -80°C | 6 months | Use anhydrous, high-purity solvents. Prepare fresh solutions as needed and store in small aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for working stock solutions. Protect from light and moisture. |
Q3: What are the visual or analytical signs that my this compound may have degraded?
A3: Degradation may not always be visually apparent. However, some signs can indicate a potential issue:
-
Visual Signs: A change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping of the powder, or the formation of a precipitate in solution, can suggest degradation.[2]
-
Analytical Signs: The most reliable way to detect degradation is through analytical techniques. In High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a loss of peak purity.[2] In biological assays, a decrease in potency or inconsistent results may also indicate degradation of the active compound.[3]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound may undergo several degradation pathways:
-
Hydrolysis: While the propanoic acid side chain itself is stable against hydrolysis, impurities or other reactive sites on the pyrimidine (B1678525) ring could be susceptible, particularly under strong acidic or basic conditions.[4]
-
Oxidation: The pyrimidine ring can be susceptible to oxidation. This could lead to the formation of N-oxides or ring-opened products. The propanoic acid side chain could also undergo oxidation under harsh conditions.
-
Photodegradation: UV light can induce cleavage of bonds within the molecule, potentially leading to decarboxylation or fragmentation of the pyrimidine ring.
-
Decarboxylation: Carboxylic acids, particularly those with specific activating groups, can undergo decarboxylation (loss of CO2), especially when exposed to heat or acidic conditions.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the this compound stock solution or solid material.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (see FAQ A2). Check for any prolonged exposure to light, elevated temperatures, or moisture.
-
Assess Purity: Analyze the purity of the stored compound using a stability-indicating analytical method, such as RP-HPLC. Compare the chromatogram to that of a fresh, high-purity standard.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new or validated batch of the solid compound.
-
Evaluate Solvent/Buffer: Ensure the solvent or buffer system used is compatible with this compound and is not contributing to its degradation. Use high-purity, anhydrous solvents where possible.[3]
-
Issue 2: Visible Changes in the Compound (Color Change, Clumping, Precipitation)
-
Possible Cause: Significant chemical degradation or physical instability.
-
Troubleshooting Steps:
-
Do Not Use: If significant visual changes are observed, it is recommended to discard the material as its purity is compromised.
-
Investigate the Cause: Review the storage history to identify potential causes such as exposure to light, moisture, or high temperatures.
-
Analytical Characterization (Optional): For investigational purposes, you can analyze the degraded material using techniques like HPLC-MS to identify the degradation products and understand the degradation pathway.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][6]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.[6]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours. Adjust conditions as necessary to achieve partial degradation.[6]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using an RP-HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.[3]
-
-
Development of a Stability-Indicating Method:
-
The HPLC method should be capable of separating the main peak of this compound from all degradation product peaks.
-
Peak purity analysis using a PDA detector should be performed to confirm that the main peak is free from co-eluting impurities.
-
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. asianjpr.com [asianjpr.com]
"troubleshooting guide for 2-Pyrimidinepropanoic acid experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrimidinepropanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Q1: My synthesis of a 2-substituted pyrimidine (B1678525), analogous to this compound, is resulting in a low yield. What are the common causes?
Low yields in pyrimidine synthesis are a frequent challenge. Several factors can contribute to this issue, including the purity of starting materials, reaction conditions, and the choice of catalyst. For instance, in reactions like the Biginelli synthesis, impurities in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction.[1]
Troubleshooting Steps:
-
Purity of Reactants: Ensure all starting materials are of high purity and are thoroughly dried, as moisture can quench reagents and lead to unwanted side reactions.[1]
-
Catalyst Activity: If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate adjustment in temperature to proceed to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate. While ethanol (B145695) is commonly used, exploring other solvents or solvent-free conditions might improve yields for specific substrates.[1]
Q2: I'm facing difficulties in purifying my pyrimidine derivative. What are the recommended methods?
Purification of pyrimidine derivatives can be challenging due to the presence of unreacted starting materials and side products.
Troubleshooting Steps:
-
Recrystallization: This is often the first method of choice for crystalline products. The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain dissolved.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary and mobile phases will depend on the polarity of the compound and its impurities.
Section 2: Solubility and Stability
Q3: I'm having trouble dissolving this compound for my in vitro assays. What are the recommended solvents and storage conditions?
Poor aqueous solubility is a common hurdle for many organic compounds. For this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent. It is soluble in DMSO up to 125 mg/mL (821.56 mM), though ultrasonic assistance may be necessary.
Strategies to Enhance Solubility:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.
-
Co-solvents: Using a co-solvent system can be effective. A small amount of a solubilizing solvent like DMSO can be added to a less polar solvent. However, it's crucial to use the lowest effective concentration, as organic solvents can have intrinsic biological effects.
Storage Recommendations: The stability of this compound depends on the storage conditions. As a powder, it can be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When dissolved in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. The pyrimidine ring can undergo photolytic decomposition under UV light, so it is advisable to protect solutions from prolonged light exposure.
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Section 3: Biological Assays
Q4: My pyrimidine compound is showing inconsistent results in cell-based assays. What could be the issue?
Inconsistent results in biological assays can stem from several factors, including compound solubility, stability in the assay medium, and off-target effects.
Troubleshooting Steps:
-
Assess Solubility in Assay Medium: Visually inspect your assay wells for any signs of precipitation. Even if a compound dissolves in a stock solvent like DMSO, it may precipitate when diluted into an aqueous assay buffer.
-
Compound Stability: Some pyrimidine derivatives can be unstable in acidic environments or may degrade over the course of a long incubation period. Consider the pH of your culture medium and the duration of the experiment.
-
Uridine (B1682114) Rescue Experiment: If you hypothesize that your compound is inhibiting the de novo pyrimidine synthesis pathway, a uridine rescue experiment can help confirm on-target activity. The addition of uridine to the culture medium should reverse the cytotoxic effects of a specific inhibitor of this pathway.
Q5: I am not observing the expected biological activity with my pyrimidine analog. What are the potential reasons?
A lack of activity can be due to several factors, from the integrity of the compound to the design of the assay.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and structure of your compound using analytical methods such as HPLC and mass spectrometry.
-
Re-evaluate Assay Design: The chosen assay may not be appropriate for the compound's actual mechanism of action. If targeting a specific enzyme, ensure the assay conditions are optimal for that enzyme's activity.
-
Consider Cell Line Specifics: The metabolic state of the cell line used can influence its sensitivity to inhibitors of nucleotide synthesis. Some cell lines may rely more on salvage pathways, making them less susceptible to inhibitors of the de novo pathway.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted Pyrimidine Derivative
This protocol provides a general framework for the synthesis of pyrimidines from a 1,3-dicarbonyl compound and an amidine, which can be adapted for the synthesis of this compound analogs.
Materials:
-
1,3-dicarbonyl compound
-
Amidine hydrochloride
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Reflux apparatus
-
TLC plates
-
Purification supplies (recrystallization solvents or column chromatography materials)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol in a round-bottom flask.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by either recrystallization or column chromatography to obtain the desired pyrimidine derivative.
Protocol 2: In Vitro Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Assay
This colorimetric assay measures the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, and is suitable for screening potential inhibitors like this compound.[2]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mix containing the assay buffer, recombinant DHODH enzyme, and decylubiquinone.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of DHO and the electron acceptor DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.[2]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Protocol 3: RP-HPLC Method for Purity Analysis of Pyrimidine Derivatives
This protocol provides a general method for analyzing the purity of synthesized pyrimidine compounds using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile (B52724) (ACN) and water
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
Sample of the pyrimidine derivative dissolved in a suitable solvent
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrimidine derivative.
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Prepare a sample solution of the pyrimidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent, ideally the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Acquire the chromatogram and integrate the peaks to determine the area of each peak.
-
Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Quantitative Data Summary
Due to the limited publicly available data on the specific biological activity of this compound, the following table provides representative IC50 values for known DHODH inhibitors for comparative purposes. Researchers are encouraged to determine the specific activity of this compound in their experimental systems.
| Compound | Target | Assay Type | IC50 Value |
| Brequinar | Human DHODH | Enzyme Inhibition | 5.2 nM |
| ML390 | Human DHODH | Enzyme Inhibition | 28 nM |
| DHODH-IN-17 | Human DHODH | Enzyme Inhibition | 0.40 µM |
| H-006 | Human DHODH | Enzyme Inhibition | 3.8 nM[3] |
Visualizations
Caption: De Novo Pyrimidine Synthesis Pathway and Hypothesized Inhibition.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 2-Pyrimidinepropanoic Acid Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their assay conditions for 2-Pyrimidinepropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are buffer conditions critical?
A: this compound is a synthetic intermediate used in pharmaceutical synthesis.[1][2] Like other carboxylic acids, its charge state is dependent on the pH of the solution. This is critical because the ionization state can significantly affect its solubility, stability, and interaction with biological targets (e.g., enzymes, receptors).[3] Optimizing the buffer pH, ionic strength, and composition is essential for obtaining accurate and reproducible assay results.[4][5]
Q2: What is a good starting pH for an assay involving this compound?
A: The optimal pH depends entirely on the specific assay and the biological target being studied. However, a logical starting point is the physiological pH of 7.4. Most human enzymes function optimally near this pH.[6] Since this compound contains a carboxylic acid group, its pKa is likely to be in the acidic range (typically 3-5, similar to other small carboxylic acids).[3][7] At pH 7.4, the compound will be predominantly in its deprotonated (negatively charged) form, which often increases solubility in aqueous buffers.[3] A pH optimization experiment is strongly recommended to determine the ideal pH for your specific system.[4][8]
Q3: Which buffer systems are generally recommended?
A: The choice of buffer depends on the target pH range. A buffer is most effective within +/- 1 pH unit of its pKa.[9][10] For assays involving this compound, several common biological buffers can be considered.
| Buffer System | pKa (at 25°C) | Effective pH Range | Potential Considerations |
| Acetate | 4.76 | 3.8 - 5.8 | Useful if an acidic pH is required for the assay.[8][11] |
| MES | 6.15 | 5.5 - 6.7 | A "Good's" buffer, often used in biochemical assays. |
| Phosphate (B84403) (PBS) | 7.21 (pKa2) | 6.2 - 8.2 | Widely used and physiologically relevant, but can sometimes interfere with assays involving divalent cations (e.g., Mg²⁺, Ca²⁺) due to precipitation.[8][12] |
| HEPES | 7.55 | 6.8 - 8.2 | A common all-purpose buffer in cell culture and enzyme assays.[4] |
| Tris-HCl | 8.06 | 7.5 - 9.0 | Very common, but its pH is sensitive to temperature changes.[8] |
| Bicarbonate | 10.33 (pKa2) | 9.2 - 11.0 | Relevant for physiological systems but can be unstable if exposed to air (due to CO₂).[12] |
Q4: How does ionic strength affect my assay?
A: Ionic strength, adjusted with neutral salts like NaCl or KCl, can influence enzyme activity and protein stability.[4][8] High salt concentrations can lead to protein aggregation or denaturation, while very low concentrations might not be sufficient to maintain protein structure. It's crucial to keep the ionic strength constant across all experiments when comparing different conditions (e.g., during pH optimization).[8] A typical starting concentration is between 50-150 mM NaCl.
Q5: What should I do if this compound is not dissolving in my buffer?
A: Solubility can be a major challenge. According to one data sheet, this compound is highly soluble in DMSO (125 mg/mL).[1]
Recommended Steps:
-
Prepare a concentrated stock solution in 100% DMSO.
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Ensure the final DMSO concentration in the assay is low (typically <1-2%) to avoid affecting the activity of the biological target (e.g., an enzyme).[4]
-
Check for precipitation after dilution into the aqueous buffer. If precipitation occurs, you may need to lower the compound's concentration or screen different buffers and pH values. The ionized (deprotonated) form of the acid at higher pH is generally more water-soluble.[3]
Troubleshooting Guide
Problem: Low or No Assay Signal
| Possible Cause | Recommended Solution |
| Suboptimal pH: The assay pH may be outside the optimal range for your enzyme/protein or may affect the binding-competent state of this compound.[5][6] | Perform a pH optimization experiment. Test a range of pH values using different buffers that cover the expected optimal range (e.g., Acetate for pH 4-5.5, Phosphate for pH 6-7.5, Tris for pH 7.5-9).[8] |
| Compound Precipitation: The compound may be precipitating out of the aqueous buffer, reducing its effective concentration. | Visually inspect for precipitate. Lower the final concentration of the compound. Consider adding a small percentage of a co-solvent like DMSO, but ensure you run a solvent-tolerance control experiment.[4] |
| Enzyme/Protein Instability: The buffer conditions (pH, ionic strength) may be causing the target protein to become unstable or inactive.[4] | Add stabilizing agents. Consider adding BSA (0.01-0.1%) or a low concentration of a non-ionic detergent (e.g., Triton X-100) to prevent protein aggregation and non-specific adsorption.[4] Ensure the buffer concentration is sufficient (typically 50-100 mM) to provide adequate buffering capacity.[5] |
| Buffer Interference: A component of the buffer itself may be inhibiting the reaction. | Test an alternative buffer system. For example, if you are using a phosphate buffer and your reaction requires divalent cations, switch to a non-chelating buffer like HEPES or Tris. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Buffer Autofluorescence/Absorbance: The buffer itself or impurities within it may be interfering with the detection method (fluorescence, absorbance). | Run a "buffer only" control (no enzyme or compound) to measure the background signal. Switch to a different buffer system if the background is high. For cell-based fluorescence assays, consider using specialized media without phenol (B47542) red or performing measurements in PBS.[13] |
| Compound Interference: this compound itself might be fluorescent or absorb light at the measurement wavelength. | Run a control with the compound but without the enzyme/protein to quantify its contribution to the signal. |
| Non-specific Binding: The compound or detection reagents may be binding non-specifically to the microplate wells. | Use appropriate microplates (e.g., low-binding plates). Adding a small amount of BSA or a non-ionic detergent to the buffer can block non-specific binding sites.[4] |
Problem: Poor Reproducibility or Assay Drift
| Possible Cause | Recommended Solution |
| Inadequate Buffering Capacity: If the reaction produces or consumes protons, a buffer with low capacity will allow the pH to drift during the assay, leading to inconsistent results.[6] | Increase the buffer concentration (e.g., from 25 mM to 100 mM). Ensure the assay pH is close to the buffer's pKa for maximum buffering capacity.[9] |
| Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[6] | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[4][6] |
| Compound Instability/Precipitation Over Time: The compound may be slowly precipitating or degrading over the course of the experiment. | Minimize the time between reagent addition and measurement. Re-evaluate the compound's solubility under the final assay conditions. Prepare fresh dilutions of the compound for each experiment. |
Experimental Protocols & Visualizations
Protocol: Systematic pH Optimization
This protocol describes a systematic approach to determine the optimal pH for an enzyme-driven assay involving this compound.
1. Buffer Preparation:
- Prepare 100 mM stock solutions of at least three different buffers with overlapping pH ranges (e.g., Citrate, Phosphate, and Tris).
- For each buffer system, create a series of solutions at different pH points (e.g., for Phosphate, prepare pH 6.0, 6.4, 6.8, 7.2, 7.6, 8.0).
- Add a constant amount of neutral salt (e.g., 100 mM NaCl) to each buffer to maintain consistent ionic strength.[8]
2. Assay Procedure:
- In a microplate, set up reactions for each pH point.
- Include the following controls for each buffer and pH:
- No Enzyme Control: To measure non-enzymatic reaction/background.
- No Substrate Control: To measure endogenous enzyme activity.
- No Compound Control: To determine the maximal (100%) activity at that pH.
- Add buffer, enzyme, and other cofactors to the wells.
- Initiate the reaction by adding this compound (if it's the substrate) or the primary substrate (if the compound is an inhibitor).
- Incubate at a constant temperature and measure the reaction progress using a plate reader.
3. Data Analysis:
- Calculate the initial reaction rate (velocity) for each pH point.
- Normalize the activity at each pH to the "No Compound Control" for that same pH.
- Plot the relative activity (%) versus pH to determine the optimal pH for the reaction.
Diagrams
Caption: Workflow for systematic pH optimization.
Caption: Troubleshooting decision tree for low signal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. med.unc.edu [med.unc.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Buffers for Biochemical Reactions [promega.com]
- 13. bitesizebio.com [bitesizebio.com]
"identifying and removing impurities from 2-Pyrimidinepropanoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2-Pyrimidinepropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1] They are generally categorized as:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Byproducts: Compounds formed from side reactions during synthesis. An example from a related pyrimidine-containing compound synthesis is the acylation on the nitrogen of the pyrimidine (B1678525) ring.[2]
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
Degradation Products: this compound may degrade over time, especially if not stored properly. Degradation of the pyrimidine ring can lead to various breakdown products.[3][4]
-
-
Inorganic Impurities: These can include reagents, catalysts, and salts from the synthesis and workup steps.[1]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1]
Q2: What initial analytical techniques should I use to assess the purity of my this compound sample?
A2: A preliminary assessment of purity can be achieved using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities. A reversed-phase HPLC method is often a good starting point for pyrimidine-containing compounds.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main component and provide structural information about impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information for the main compound and any impurities, aiding in their identification.[1]
Q3: My this compound appears discolored. What could be the cause?
A3: Discoloration, such as a yellowish or brownish tint, often indicates the presence of impurities. These could be colored byproducts from the synthesis or degradation products. If the discoloration is due to trace impurities, purification methods like recrystallization with activated charcoal may be effective.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. If in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for one month.[7]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent mixture. The solvent polarity may be changing too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (the one it is more soluble in) to decrease the supersaturation. Allow the solution to cool more slowly. Consider using a different solvent system. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The compound may be too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.[8][9] Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is partially soluble in the washing solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration.[8][9] |
| Purity has not significantly improved | The chosen recrystallization solvent does not effectively differentiate between the compound and the impurities (they have similar solubility profiles). The cooling was too rapid, trapping impurities within the crystals. | Select a different solvent or a two-solvent system where the impurity has significantly different solubility from the desired compound.[1][10] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
HPLC Analysis Issues
| Issue | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | The sample is overloaded on the column. The sample solvent is too strong and incompatible with the mobile phase. Secondary interactions are occurring between the analyte and the stationary phase. | Reduce the injection volume or the concentration of the sample. Dissolve the sample in the initial mobile phase composition.[5] Adjust the mobile phase pH or add an ion-pairing agent if the compound is ionizable. |
| Inconsistent retention times | The column has not been properly equilibrated. There are fluctuations in the mobile phase composition or flow rate. The column temperature is not stable. | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injection. Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed. Use a column oven to maintain a constant temperature. |
| Ghost peaks appearing in the chromatogram | Contamination in the mobile phase, injection system, or sample. Carryover from a previous injection. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[5] Flush the injection port and loop between runs. Run a blank gradient to check for system contamination. |
Data Presentation
The following table provides illustrative data on the expected improvement in the purity of an organic acid, similar to this compound, after a successful recrystallization. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC Area %) | ~94% | >99% |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Melting Point | Broad range (e.g., 145-149°C) | Sharp, narrow range (e.g., 151-152°C) |
| Recovery Yield | N/A | 80-95% (typical) |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Two-Solvent Method)
This protocol uses a two-solvent system, which is effective when a single solvent is not ideal. A good solvent is one in which the compound is soluble when hot, and a poor or "anti-solvent" is one in which the compound is insoluble but the impurities are soluble.[8][9] Given that this compound is very soluble in DMSO[7], a potential system could involve dissolving in a minimal amount of a suitable hot organic solvent and adding a non-polar anti-solvent.
Materials:
-
Crude this compound
-
Solvent 1 (e.g., Ethanol, Methanol, or Acetone - where the compound is soluble when hot)
-
Solvent 2 (Anti-solvent, e.g., Water or Hexane - where the compound is poorly soluble)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of Solvent 1 and gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise with continuous stirring until the solution becomes slightly and persistently turbid (cloudy).
-
Re-dissolution: Add a few drops of hot Solvent 1 to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of Solvent 1 and Solvent 2 (in the same ratio as the crystallization solution) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound.[5][6]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh about 1 mg of this compound.
-
Dissolve it in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Visualizations
Caption: Workflow for the purification and purity analysis of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
"adjusting reaction parameters for 2-Pyrimidinepropanoic acid synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrimidinepropanoic acid. Our aim is to help you navigate experimental challenges and optimize your reaction parameters for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process starting from 2-chloropyrimidine (B141910) and diethyl malonate. The initial step is a nucleophilic substitution reaction to form diethyl 2-(pyrimidin-2-yl)malonate, which is then hydrolyzed and decarboxylated to yield the final product, this compound.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Key parameters to investigate are reaction temperature, reaction time, and the purity of your reagents and solvents. Inadequate inert atmosphere (if using moisture-sensitive reagents) can also significantly impact the yield.
Q3: I am observing significant side product formation. How can I minimize this?
Side product formation is often related to the reaction temperature and stoichiometry of the reactants. Running the reaction at a lower temperature may improve selectivity. Additionally, carefully controlling the molar ratios of your reactants, particularly the base and electrophile, can prevent undesired side reactions. We recommend analyzing your crude product by techniques like NMR or LC-MS to identify the structure of the byproducts, which can provide clues about the side reactions occurring.
Q4: What is the best method for purifying the final product, this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems. For column chromatography, a silica (B1680970) gel stationary phase with a gradient elution of ethyl acetate (B1210297) and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.
Q5: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used to confirm the structure and purity. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy will confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity, and Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Suboptimal Reaction Temperature | Vary the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Incorrect Reaction Time | Perform a time-course study, taking aliquots from the reaction mixture at different time points to determine the optimal reaction duration.[1] |
| Degradation of Reagents or Product | Ensure the purity of starting materials. Use freshly distilled solvents. If the product is sensitive, consider quenching the reaction at a lower temperature. |
| Inefficient Base | The choice of base is critical. If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH or LDA, especially for the malonic ester synthesis step. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially when using moisture-sensitive reagents like NaH. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Recommended Action |
| Reaction Temperature Too High | Lowering the reaction temperature can increase the selectivity of the desired reaction pathway. |
| Incorrect Stoichiometry | Carefully control the molar equivalents of the reactants. Use a syringe pump for slow addition of reagents if necessary to maintain a low concentration of the added reagent. |
| Side Reactions of the Base | The base may react with other functional groups. Consider using a bulkier or less nucleophilic base to minimize side reactions. |
| Decomposition of Product | If the product is unstable under the reaction or workup conditions, consider modifications to the protocol, such as a milder workup procedure or immediate purification after the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
To a stirred solution of diethyl malonate (1.2 eq) in anhydrous Dimethylformamide (DMF) in a flame-dried round-bottom flask under an Argon atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Dissolve the purified diethyl 2-(pyrimidin-2-yl)malonate in a mixture of ethanol (B145695) and water.
-
Add an excess of a strong base, such as Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3-4 eq).
-
Heat the mixture to reflux (80-100°C) and stir for 4-6 hours.
-
Monitor the saponification by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with concentrated HCl.
-
The product may precipitate upon acidification. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product by recrystallization.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Interplay of key reaction parameters affecting yield and purity.
References
Validation & Comparative
A Comparative Guide to the Validation of 2-Pyrimidinepropanoic Acid Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Pyrimidinepropanoic acid is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from any potential impurities.
This guide provides a comparative overview of HPLC-based purity validation for this compound. It details a standard reversed-phase HPLC (RP-HPLC) method, discusses potential process-related and degradation impurities, and briefly compares HPLC with other analytical techniques. The information presented here is synthesized from established analytical practices for similar compounds, providing a strong framework for developing and validating a specific method for this compound.
Comparison of Analytical Methods
While HPLC is the predominant method for purity analysis of non-volatile organic acids, other techniques can be employed, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Broadly applicable to a wide range of organic compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like carboxylic acids. | Excellent for charged species and offers high separation efficiency. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detection. | High sensitivity, particularly with Flame Ionization Detection (FID) or MS. | High sensitivity, but can be limited by the small injection volume. |
| Resolution | Excellent resolution for complex mixtures. | Very high resolution, especially with capillary columns. | Extremely high resolution. |
| Sample Throughput | Moderate to high. | Can be lower due to longer run times and sample preparation. | High throughput is possible with automated systems. |
| Limitations | Requires solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. | Lower reproducibility compared to HPLC.[1] |
Experimental Protocol: Purity Determination by RP-HPLC
This section outlines a typical reversed-phase HPLC method suitable for the analysis of this compound. This method is based on established protocols for similar arylpropanoic acids and pyrimidine (B1678525) derivatives.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
Reagents and Standard Preparation:
-
Solvents: HPLC grade acetonitrile and water.
-
Acid: Analytical grade phosphoric acid.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities and Degradation Products
A thorough purity validation requires consideration of potential impurities that may arise during synthesis or from degradation.
Process-Related Impurities:
The synthesis of the pyrimidine ring often involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule (e.g., urea, amidine).[4] Potential process-related impurities could include:
-
Unreacted Starting Materials: Such as the precursors used in the pyrimidine ring formation.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related impurities. For instance, in syntheses involving malonic acid esters, by-products from self-condensation or alternative cyclization pathways may occur.
Degradation Products:
Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions. Based on studies of other arylpropanoic acids, potential degradation pathways for this compound include:[5][6][7][8]
-
Hydrolysis: The propanoic acid side chain or the pyrimidine ring itself could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Exposure to oxidative conditions may lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light can induce degradation, leading to the formation of photoproducts.
Method Validation Workflow
A validated HPLC method ensures reliable and accurate results. The validation process, as guided by the International Council for Harmonisation (ICH), typically involves the following parameters:
Caption: Logical workflow for HPLC method validation.
Experimental Workflow for Purity Validation
The overall process for validating the purity of this compound using HPLC is summarized in the following diagram:
Caption: Experimental workflow for HPLC purity validation.
By following a systematic approach to method development and validation, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
- 1. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing 2-Pyrimidinepropanoic acid to other pyrimidine inhibitors"
For researchers and professionals in drug development, understanding the landscape of pyrimidine-based inhibitors is crucial for designing novel therapeutics. This guide provides a comparative analysis of various pyrimidine (B1678525) inhibitors, highlighting their performance with supporting experimental data. While many complex pyrimidine derivatives exhibit potent inhibitory activities against a range of biological targets, 2-Pyrimidinepropanoic acid is primarily recognized as a synthetic intermediate, a foundational building block for the synthesis of more complex pharmaceutical agents. To date, public domain research has not focused on its direct inhibitory properties.
This guide will, therefore, focus on a selection of well-characterized pyrimidine inhibitors, providing a framework for comparison and contextualizing the role of simpler structures like this compound in the drug discovery pipeline.
Comparison of Pyrimidine Inhibitors
The following table summarizes the inhibitory activity of several distinct pyrimidine derivatives against various biological targets. This data, presented in terms of half-maximal inhibitory concentration (IC50), offers a quantitative measure of their potency.
| Compound/Derivative | Target | IC50 | Cell Line/Assay Condition |
| YS121 [1] | Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) | 3.4 µM | Cell-free assay[1] |
| 5-Lipoxygenase | - | Dual inhibitor[1] | |
| Prostaglandin E2 (PGE2) formation | 2 µM | Lipopolysaccharide-stimulated human whole blood[1] | |
| PPPA [2] | Voltage-gated sodium channels (Na(v)1.2) | Potent, state-dependent blocker | Recombinant rat channels[2] |
| Flurbiprofen | Prostaglandin synthesis | 0.64 µM | Cell-free homogenate of guinea pig lung[3] |
| (S)-13 (a Pyridine-2-propanoic acid derivative) [4] | PPARalpha/gamma | Potent dual agonist | Efficacy in diabetic (db/db) mice[4] |
Signaling Pathways and Experimental Workflows
The development and characterization of pyrimidine inhibitors involve a variety of experimental techniques to elucidate their mechanism of action and efficacy. Below are visual representations of a common signaling pathway targeted by pyrimidine inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate pyrimidine inhibitors.
Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound against a specific purified enzyme.
General Procedure:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing the purified target enzyme in a suitable buffer.
-
Compound Addition: The test compound, dissolved in a solvent like DMSO, is added to the wells at various concentrations.
-
Initiation: The enzymatic reaction is initiated by adding the enzyme's substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods such as fluorescence, absorbance, or luminescence.
-
Data Analysis: The rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity and viability of cultured cells.
General Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and an IC50 value for cytotoxicity can be determined.
Conclusion
The pyrimidine scaffold is a cornerstone in the development of a diverse range of therapeutic inhibitors. While complex derivatives demonstrate significant and specific inhibitory activities, simpler structures like this compound serve a critical role as starting materials in the synthesis of these potent molecules. The provided data and protocols offer a foundational understanding for researchers to compare existing inhibitors and to guide the design and evaluation of novel pyrimidine-based compounds. Future research will undoubtedly continue to expand the therapeutic applications of this versatile heterocyclic core.
References
- 1. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kootenaihealth.testcatalog.org [kootenaihealth.testcatalog.org]
- 4. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Potential of 2-Pyrimidinepropanoic Acid: A Comparative Guide to the Biological Activity of its Analogs
For researchers, scientists, and professionals in drug development, the pyrimidine (B1678525) nucleus represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. While 2-Pyrimidinepropanoic acid is primarily documented as a synthetic intermediate, an exploration of its analogous structures reveals a rich landscape of biological potential, ranging from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting properties. This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, offering insights into the structure-activity relationships that could guide the future development of novel therapeutics based on the this compound scaffold.
The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, leading to the development of numerous clinically approved drugs.[1][2][3] Modifications to the pyrimidine core have resulted in a diverse array of compounds with significant therapeutic applications.[2][3][4] This guide synthesizes experimental data on the biological activities of various pyrimidinepropanoic acid analogs and other pyrimidine derivatives to highlight the potential of this chemical class.
Comparative Biological Activities of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following table summarizes the quantitative data for various analogs, showcasing their diverse therapeutic potential.
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference(s) |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | 2d | Anticancer | A549 (lung cancer) cell line | Strong cytotoxicity at 50 μM | [5] |
| 2a, 2f | Lipoxygenase Inhibition | Soybean lipoxygenase | IC50 = 42 μM, 47.5 μM | [5] | |
| Pyrimidine-Hydrazone Hybrids | Not specified | Anticancer | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 cell lines | Exhibited inhibitory activity | [1] |
| Pyrrolopyrimidine Derivatives | Compound 3 | Anticancer | MCF-7 (breast cancer) cell line | IC50 = 23.42 μM | [6] |
| Not specified | MMP-9 Inhibition | 42.16 ± 5.10% inhibition at 10 μM | [6] | ||
| 2,4-Disubstituted Pyrimidines | 9a | Acetylcholinesterase (AChE) Inhibition | IC50 = 5.5 μM | [7] | |
| 9e | Butyrylcholinesterase (BuChE) Inhibition | IC50 = 2.2 μM | [7] | ||
| Pyrimidine Analogs of Antimycobacterial Purines | 5-formamidopyrimidines | Antimycobacterial | Mycobacterium tuberculosis H37Rv | IC90 ≤ 1μg/mL | [8] |
| 2-Thiopyrimidine/Chalcone Hybrids | 9n | STAT3/STAT5a Inhibition | IC50 = 113.31 μM (STAT3), 50.75 μM (STAT5a) | [9] | |
| 9d, 9f, 9n, 9p | Anticancer | K-562 cell line | IC50 = 0.77-1.74 µM | [9] | |
| NLRP3 Inflammasome Inhibitor | NT-0796 | NLRP3 Inflammasome Inhibition | Human PBMCs | IC50 = 0.32 nM | [10] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Not specified | CDK9 Inhibition | Pancreatic cancer cell lines | Strong inhibitory activity | [11] |
| 2,4-Pyrimidinediamine Derivatives | 12a | ALK and HDAC Inhibition | ALK positive cancer cell lines | Good inhibitory potency | [12] |
| Pyrimidine Acrylamides | Compound 9 | Lipoxygenase Inhibition | Soybean lipoxygenase | IC50 = 1.1 μM | [13] |
Key Biological Activities and Structure-Activity Relationships
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated significant anticancer properties.[1][14] For instance, novel pyrimidine-hydrazone hybrids have shown inhibitory activity against a panel of cancer cell lines, including colon, breast, lung, and cervical cancer.[1] Similarly, pyrido[2,3-d]pyrimidine derivatives have exhibited strong cytotoxicity against lung cancer cells.[5] The anticancer mechanism of some pyrrolopyrimidine derivatives has been linked to the induction of apoptosis and inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[6] The diversity of substitutions on the pyrimidine ring allows for the fine-tuning of activity against specific cancer types.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory potential of pyrimidine derivatives is often evaluated through their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Certain pyrimidine derivatives have shown high selectivity for COX-2, the inducible isoform of the enzyme primarily involved in inflammation, suggesting a potential for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Furthermore, some pyrimidine acrylamides have been identified as highly potent lipoxygenase inhibitors, with IC50 values in the low micromolar range.[13] The antioxidant properties of these compounds are often assessed by their ability to scavenge free radicals.[5]
Enzyme Inhibition
Pyrimidine derivatives have been successfully designed as inhibitors for a wide range of enzymes. For example, 2,4-disubstituted pyrimidines have been identified as dual inhibitors of cholinesterases and amyloid-β aggregation, making them potential therapeutic agents for Alzheimer's disease.[7] Other derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and histone deacetylases (HDACs), all of which are important targets in cancer therapy.[11][12] The ability to selectively target specific enzymes underscores the versatility of the pyrimidine scaffold in drug design.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the biological activity data. Below are summaries of common protocols used in the evaluation of pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrimidine derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme lipoxygenase.
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: The test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme solution for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (linoleic acid).
-
Absorbance Monitoring: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined.[5][13]
Visualizing Biological Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway targeted by some pyrimidine derivatives and a general experimental workflow for screening their biological activity.
Caption: Simplified signaling pathways targeted by anticancer pyrimidine derivatives.
Caption: General experimental workflow for the discovery of bioactive pyrimidine derivatives.
Conclusion
While this compound itself remains a molecule of untapped biological potential, the extensive research into its analogs provides a strong foundation for future drug discovery efforts. The pyrimidine scaffold is remarkably versatile, allowing for the development of compounds with a wide range of biological activities through targeted chemical modifications. The data presented in this guide highlights the most promising avenues for the development of novel therapeutics based on the this compound core structure, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NT-0796 | CAS 2272917-13-0 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Pyrimidinepropanoic Acid Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Pyrimidinepropanoic acid, a key synthetic intermediate in pharmaceutical development, is paramount for ensuring the consistency and reliability of experimental data. Cross-validation of analytical methods is a critical process to verify that different techniques yield equivalent and accurate results. This guide provides a comprehensive comparison of established analytical methods applicable to the quantification of this compound, supported by generalized experimental data and detailed protocols adapted from methodologies for similar organic acids.
Data Presentation: Comparative Analysis of Assay Performance
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for common analytical techniques used for organic acid quantification. While direct comparative data for this compound is not extensively available, this table provides expected performance parameters based on validated methods for analogous compounds.[1][2][3]
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) |
| Linearity Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | Analyte dependent |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Typically 80-120% |
| Precision (%RSD) | < 2% | < 5% | Generally < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.001 µg/mL | Analyte dependent |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL | Analyte dependent |
| Sample Matrix | Bulk Drug, Simple Formulations | Complex Matrices (e.g., Plasma, Urine) | Various (with appropriate sample preparation) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. The following sections provide representative methodologies for the quantification of organic acids like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in bulk substances and pharmaceutical formulations where high concentrations are expected.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter it through a 0.45 µm filter before injection.[4]
-
Analysis: Inject standards and samples, and quantify the this compound peak based on a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low levels of this compound in complex biological matrices.[1]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and an internal standard.[1]
-
Sample Preparation (for plasma):
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool, particularly for identifying volatile impurities or when high separation efficiency is required. Due to the low volatility of carboxylic acids, a derivatization step is necessary.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A necessary step to increase the volatility of this compound. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or BF3/methanol).[2]
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[2]
-
Mass Analysis: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[2][3]
-
Sample Preparation: This involves the extraction of the analyte from the sample matrix, followed by the derivatization step.[2]
Mandatory Visualizations
To elucidate the relationships and workflows discussed, the following diagrams are provided.
References
Unraveling the Action of 2-Pyrimidinepropanoic Acid: A Comparative Guide to its Potential Mechanisms
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the hypothesized mechanism of action of 2-Pyrimidinepropanoic acid. Given the limited direct experimental data on this specific molecule, this document constructs a plausible mechanistic framework based on the well-established biological activities of its constituent chemical moieties: the pyrimidine (B1678525) core and the propanoic acid side chain. This guide compares its potential activities with well-characterized alternative compounds and provides detailed experimental protocols to facilitate further investigation.
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological effects including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3] Similarly, the propanoic acid functional group, particularly in the context of arylpropionic acids, is strongly associated with anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes.[4] Propionic acid itself has also been shown to modulate metabolic and inflammatory pathways.[5]
This guide, therefore, explores three primary hypothesized mechanisms of action for this compound:
-
Inhibition of Cyclooxygenase (COX) Enzymes
-
Inhibition of Protein Kinases
-
Modulation of Nuclear Receptors
Each proposed mechanism is presented with a comparative analysis against a known therapeutic agent, supported by detailed experimental protocols for validation.
Comparative Analysis of Hypothesized Mechanisms
To objectively evaluate the potential efficacy of this compound, its hypothesized activities are compared against established drugs in the following tables.
Table 1: Hypothesized Cyclooxygenase (COX) Inhibition Profile
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothesized) | COX-1/COX-2 | Data not available | Data not available | Data not available |
| Ibuprofen | COX-1/COX-2 | ~15 µM | ~35 µM | ~0.43 |
| Celecoxib | COX-2 | ~3.9 µM | ~0.04 µM | ~97.5 |
Data for Ibuprofen and Celecoxib are representative values from published literature and can vary based on assay conditions.
Table 2: Hypothesized Protein Kinase Inhibition Profile
| Compound | Target Kinase | IC50 | Cellular Activity |
| This compound (Hypothesized) | e.g., PIM-1, FAK | Data not available | Data not available |
| PIM-1 Inhibitor (e.g., AZD1208) | PIM-1 | ~5 nM | Induces apoptosis in cancer cell lines |
| FAK Inhibitor (e.g., VS-6063) | FAK | ~1 nM | Inhibits cell migration and invasion |
Data for PIM-1 and FAK inhibitors are representative values.
Table 3: Hypothesized Nuclear Receptor Modulation Profile
| Compound | Target Receptor | EC50 | Cellular Response |
| This compound (Hypothesized) | e.g., PPARγ | Data not available | Data not available |
| Rosiglitazone | PPARγ | ~43 nM | Promotes adipocyte differentiation |
Data for Rosiglitazone is a representative value.
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following detailed experimental protocols are provided.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[6][7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
Hematin (cofactor)
-
Test compound (this compound) and known inhibitors (Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Dilute the test compounds and known inhibitors to the desired concentrations in COX Assay Buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), and the test compound or control inhibitor. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the COX Probe and Arachidonic Acid to each well.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100
-
IC50 Determination: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay.[8][9]
Materials:
-
Purified target kinase (e.g., PIM-1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compound (this compound) and known kinase inhibitor
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well microplate
-
Luminescence microplate reader
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound or control inhibitor in the Kinase Assay Buffer. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition as described for the COX assay and determine the IC50 value.
Nuclear Receptor Activation Assay (Cell-Based Reporter Assay)
This protocol describes a transient transfection reporter gene assay.[10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Expression vector for the nuclear receptor of interest (e.g., pCMV-hPPARγ)
-
Reporter vector containing a luciferase gene driven by a response element for the nuclear receptor (e.g., pGL4-PPRE)
-
Transfection reagent
-
Test compound (this compound) and a known agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the nuclear receptor expression vector and the reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound or control agonist at various concentrations. Incubate for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by this compound.
Caption: Experimental workflow for determining kinase inhibitor potency.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 11. eubopen.org [eubopen.org]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Propanoic Acid Moiety in 2-Thioxo-Tetrahydropyrimidine Derivatives: A Comparative Guide to their Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective therapeutics. This guide provides a comparative analysis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, focusing on their anti-inflammatory properties. By examining the influence of various substitutions on their biological activity, we aim to provide actionable insights for the rational design of next-generation anti-inflammatory agents.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Within this diverse family, 2-pyrimidinepropanoic acid derivatives have emerged as a promising class of anti-inflammatory agents. This guide delves into the SAR of these compounds, drawing on experimental data to elucidate the chemical features crucial for their therapeutic potential.
Unveiling the Structure-Activity Relationship: A Comparative Analysis
A key study in this area systematically synthesized a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The core structure of these compounds features a tetrahydropyrimidine (B8763341) ring with a propanoic acid side chain at the 5-position and various substituents at the 4 and 6 positions.
The presence of the propanoic acid moiety is a critical determinant of the anti-inflammatory activity. It is suggested that this side chain contributes to the improved lipophilicity of the molecules compared to their acetic acid counterparts, potentially enhancing their ability to interact with biological targets.
The nature of the substituents at the 4 and 6 positions of the pyrimidine ring plays a significant role in modulating the anti-inflammatory potency. The general trend observed is that the introduction of different aryl groups with various electronic and steric properties at these positions leads to a range of anti-inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of a selection of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. The data is presented as the percentage inhibition of rat paw edema at various time points after the administration of the compounds. Diclofenac sodium, a well-established nonsteroidal anti-inflammatory drug (NSAID), was used as a standard for comparison.
| Compound ID | R (Position 4) | R' (Position 6) | % Inhibition of Edema (1h) | % Inhibition of Edema (2h) | % Inhibition of Edema (3h) | % Inhibition of Edema (4h) |
| 4a | 4-Chlorophenyl | Phenyl | 30.1 | 35.2 | 40.5 | 45.1 |
| 4b | 4-Methoxyphenyl | Phenyl | 25.5 | 30.1 | 36.2 | 41.5 |
| 4c | 4-Nitrophenyl | Phenyl | 35.8 | 41.2 | 48.9 | 52.3 |
| 4d | 4-Chlorophenyl | 4-Methylphenyl | 32.4 | 38.1 | 44.6 | 49.8 |
| 4e | 4-Methoxyphenyl | 4-Methylphenyl | 28.9 | 33.5 | 39.8 | 44.2 |
| Diclofenac | - | - | 40.2 | 48.5 | 55.1 | 60.7 |
Key Observations from the Data:
-
Influence of Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a nitro group at the 4-position of the phenyl ring (Compound 4c ), generally leads to higher anti-inflammatory activity compared to compounds with electron-donating groups like a methoxy (B1213986) group (Compound 4b ).
-
Effect of Halogen Substitution: A chloro-substituted phenyl ring at the 4-position (Compound 4a ) also demonstrates significant anti-inflammatory potency.
-
Impact of Substituents at Position 6: Modifications at the 6-position of the pyrimidine ring also influence the activity. For instance, the introduction of a methyl group on the phenyl ring at this position (Compounds 4d and 4e ) results in a slight variation in the anti-inflammatory profile.
Experimental Protocols
To ensure the reproducibility and validity of the findings, a detailed understanding of the experimental methodologies is crucial.
Synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives
The synthesis of the target compounds is typically achieved through a one-pot, three-component Biginelli-like reaction. This involves the condensation of a β-aroylpropanoic acid, an appropriately substituted aldehyde, and thiourea (B124793) in the presence of a catalytic amount of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is refluxed for a specified period, and the resulting product is then isolated and purified.
In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of the synthesized compounds is assessed using the carrageenan-induced rat paw edema model, a standard and reliable method for evaluating acute inflammation.
-
Animal Model: Healthy adult Wistar rats of either sex, weighing between 150-200g, are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Drug Administration: The test compounds and the standard drug (diclofenac sodium) are suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered orally to the rats one hour before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Visualizing the Underlying Mechanisms and Workflow
To better comprehend the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Experimental workflow for the synthesis and anti-inflammatory evaluation.
Caption: Proposed COX-2 inhibitory pathway of this compound derivatives.
Conclusion
The structure-activity relationship of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives highlights the critical role of the propanoic acid moiety and the nature of substituents on the pyrimidine ring in determining their anti-inflammatory potency. The insights gained from these comparative studies provide a solid foundation for the rational design of novel and more effective anti-inflammatory drugs. Further investigations, including in-vitro enzyme inhibition assays and molecular docking studies, will be instrumental in elucidating the precise mechanism of action and optimizing the therapeutic potential of this promising class of compounds.
References
"in vivo validation of in vitro results for 2-Pyrimidinepropanoic acid"
Disclaimer: Direct experimental data on the in vivo validation of in vitro results for 2-Pyrimidinepropanoic acid is not publicly available. This compound is primarily documented as a synthetic intermediate.[1][2] This guide, therefore, presents a hypothetical yet plausible scenario for a pyrimidine-based drug candidate, drawing parallels from published research on compounds with similar core structures. The experimental data and protocols provided are illustrative, based on established methodologies for validating compounds targeting pyrimidine (B1678525) metabolism.
This guide will explore the validation of a hypothetical pyrimidine-based compound, hereafter referred to as Compound P , a potential inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHOD), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this pathway can lead to decreased levels of pyrimidine triphosphates, essential for DNA and RNA synthesis, thereby exerting an antiproliferative effect on cancer cells.
Comparative Data: In Vitro vs. In Vivo Efficacy
The following tables summarize the hypothetical quantitative data for Compound P, comparing its performance in initial laboratory (in vitro) experiments with its effects in a living organism (in vivo), specifically a mouse xenograft model of colorectal cancer.
| In Vitro Parameter | Cell Line: HCT-116 (Human Colorectal Carcinoma) | Source |
| Target Enzyme Inhibition (IC50) | 0.5 µM (recombinant human DHOD) | Hypothetical |
| Cell Proliferation Inhibition (GI50) | 2.5 µM | Hypothetical |
| Pyrimidine Pool Depletion (EC50 for UTP) | 1.0 µM | Hypothetical |
| In Vivo Parameter | Mouse Xenograft Model (HCT-116) | Source |
| Tumor Growth Inhibition (TGI) | 65% at 50 mg/kg, oral, once daily | Hypothetical |
| Plasma Concentration (Cmax) | 15 µM (at 50 mg/kg) | Hypothetical |
| Tumor Pyrimidine Pool Depletion | 50% decrease in UTP levels | Hypothetical |
Experimental Protocols
In Vitro DHOD Inhibition Assay
-
Enzyme Source: Recombinant human DHOD is expressed and purified from E. coli.
-
Assay Principle: The enzymatic activity is measured by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP) at 600 nm, which is coupled to the oxidation of dihydroorotate to orotate.
-
Procedure:
-
A reaction mixture containing DHOD, decylubiquinone, and varying concentrations of Compound P is pre-incubated.
-
The reaction is initiated by adding L-dihydroorotate.
-
The decrease in absorbance at 600 nm is recorded over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with HCT-116 human colorectal cancer cells.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups. Compound P is administered orally once daily at a predetermined dose (e.g., 50 mg/kg).
-
Efficacy Assessment:
-
Tumor volume is measured twice weekly with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis: Tumor tissue is homogenized, and nucleotide pools are extracted. Uridine triphosphate (UTP) levels are quantified using LC-MS/MS to confirm target engagement in vivo.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
Benchmarking 2-Pyrimidinepropanoic Acid: A Comparative Guide to In Vitro Anti-Inflammatory and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the biological activity of 2-Pyrimidinepropanoic acid with known standards in the fields of inflammation and oxidative stress. Due to a lack of publicly available experimental data for this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate its evaluation. Pyrimidine derivatives have shown a wide range of biological activities, including anti-inflammatory and antioxidant effects, making this compound a compound of interest for further investigation.[1][2]
Data Presentation
To effectively benchmark this compound, quantitative data from in vitro assays should be summarized in a clear and structured format. The following tables provide a template for presenting comparative data against established standards for anti-inflammatory and antioxidant activity.
Table 1: In Vitro Anti-Inflammatory Activity - COX-2 Inhibition
| Compound | Target | Bioactivity (IC50) µM | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-2 | Data to be determined | Data to be determined |
| Celecoxib (Standard) | COX-2 | Reference Value | Reference Value |
| Ibuprofen (Standard) | COX-2 | Reference Value | Reference Value |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging
| Compound | Assay | Bioactivity (IC50) µg/mL |
| This compound | DPPH Radical Scavenging | Data to be determined |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Reference Value |
| Trolox (Standard) | DPPH Radical Scavenging | Reference Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing in vitro anti-inflammatory and antioxidant activities.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.[3][4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695)
-
Test compound (this compound)
-
Reference antioxidants (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[3]
-
Prepare serial dilutions of the test compound and reference antioxidants in the same solvent.
-
In a 96-well plate, add the diluted test compounds or reference antioxidants to the respective wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3][4]
-
Measure the absorbance at 517 nm using a microplate reader.[3][4]
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[4]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
"statistical analysis of 2-Pyrimidinepropanoic acid experimental data"
Disclaimer: Publicly available experimental data and statistical analysis for 2-Pyrimidinepropanoic acid are limited, as it is primarily documented as a synthetic intermediate for pharmaceutical synthesis.[1] This guide, therefore, presents a comparative analysis of various biologically active pyrimidine (B1678525) derivatives to illustrate the therapeutic potential of this chemical class, supported by experimental findings from peer-reviewed studies.
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids.[2][3][4] Its derivatives have been extensively explored in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5][6] This guide provides a comparative overview of the experimental data for several distinct pyrimidine derivatives, highlighting their performance in various biological assays.
Comparative Biological Activity of Pyrimidine Derivatives
The following table summarizes the quantitative biological data for selected pyrimidine derivatives from different studies. This allows for a direct comparison of their potency against various biological targets.
| Compound ID | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference Compound |
| Derivative 1f | Antibacterial | Streptococcus pneumoniae | 1 µg/mL (MIC) | Amikacin (2 µg/mL) |
| Derivative 1i | Antibacterial | Escherichia coli | 1 µg/mL (MIC) | Amikacin (2 µg/mL) |
| Derivative 1l | Antifungal | Candida albicans | 16 µg/mL (MIC) | Ketoconazole (Not Specified) |
| Derivative 1f | Anti-inflammatory | RAW 264.7 cells | 1.37 µM (IC50) | Aspirin (1.91 µM) |
| Derivative 2f | Anti-inflammatory | RAW 264.7 cells | 1.87 µM (IC50) | Aspirin (1.91 µM) |
| Compound 4 | Antidiabetic | α-amylase inhibition | 62.94% inhibition | Glimepiride |
| Compound 5 | Antidiabetic | α-amylase inhibition | 75.29% inhibition | Glimepiride |
| Compound 4 | Antimicrobial | Bacterial Strains | Moderate to good activity | Not Specified |
| Compound 5 | Antimicrobial | Fungal Strains | Moderate to good activity | Not Specified |
| Compound A9 | Antifungal | Fungal Pathogens | Potent activity | Fluconazole |
| Compound C6 | Antifungal | Fungal Pathogens | Good activity | Fluconazole |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized pyrimidine derivatives was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Suspension: Bacterial and fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a microbial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds were then prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and RPMI 1640 medium for fungi.
-
Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anti-inflammatory Activity Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was measured at 540 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of NO inhibition against the logarithm of the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate a general workflow for screening chemical compounds and a representative signaling pathway that pyrimidine derivatives may modulate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect | MDPI [mdpi.com]
- 4. Prospective performance evaluation of selected common virtual screening tools. Case study: Cyclooxygenase (COX) 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Potential Biological Activity of 2-Pyrimidinepropanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological activities of 2-pyrimidinepropanoic acid and related pyrimidine (B1678525) derivatives. While this compound is primarily recognized as a synthetic intermediate, its core pyrimidine structure is a well-established pharmacophore in a multitude of clinically relevant drugs.[1][2] This document outlines a reproducible synthetic route for this compound, presents comparative biological data from structurally related pyrimidine derivatives, and provides detailed experimental protocols for their evaluation.
I. Synthesis of this compound and Analogs
The synthesis of 2-substituted pyrimidines is a well-established area of organic chemistry.[3] For 3-(pyrimidin-2-yl)propanoic acid, a common and reliable method involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a three-carbon side chain, followed by functional group manipulations. A plausible and reproducible synthetic route starting from the readily available 2-chloropyrimidine (B141910) and diethyl malonate is detailed below. This approach is analogous to the classical malonic ester synthesis.[4][5][6]
Proposed Synthesis Workflow for 3-(pyrimidin-2-yl)propanoic Acid
Caption: Proposed synthesis of 3-(pyrimidin-2-yl)propanoic acid.
Experimental Protocol: Synthesis of 3-(pyrimidin-2-yl)propanoic Acid
Step 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure diethyl 2-(pyrimidin-2-yl)malonate.
Step 2: Hydrolysis and Decarboxylation to 3-(pyrimidin-2-yl)propanoic Acid
-
Suspend diethyl 2-(pyrimidin-2-yl)malonate in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(pyrimidin-2-yl)propanoic acid.
II. Comparative Biological Activity of Pyrimidine Derivatives
Antimicrobial Activity
Many pyrimidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µM/ml) | Reference |
| Derivative A | 4-Cl-Ph | 4-NO2-Ph | OH | S. aureus | 1.93 | [7] |
| Derivative B | 4-Cl-Ph | 4-NO2-Ph | SH | B. subtilis | 0.96 | [7] |
| Derivative C | 4-F-Ph | 4-NO2-Ph | NH2 | E. coli | 0.91 | [7] |
| Derivative D | 2,4-di-Cl-Ph | 4-NO2-Ph | OH | P. aeruginosa | 0.77 | [7] |
| Derivative E | 4-OH-Ph | 4-NO2-Ph | SH | C. albicans | 1.73 | [7] |
| Derivative F | 4-OH-Ph | 4-NO2-Ph | NH2 | A. niger | 1.68 | [7] |
Ph = Phenyl
Anticancer Activity
The pyrimidine scaffold is present in numerous anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Thiazolopyrimidine derivative | A498 (Renal) | 3.5 | [8] |
| Analog 2 | Triazolopyrimidine derivative | A498 (Renal) | >100 | [8] |
| Analog 3 | Pyrrolo[2,3-d]pyrimidine | L1210 (Leukemia) | Slight activity | [10] |
| Analog 4 | 2-oxo-1,2-dihydropyrimidine | M-HeLa (Cervical) | High efficiency | [9] |
III. Experimental Protocols for Biological Testing
The following are detailed protocols for the antimicrobial and anticancer assays referenced in the tables above.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Isolate colonies of the test microorganism are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
IV. Signaling Pathways and Mechanisms of Action
The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, many pyrimidine-based compounds have been developed as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in cancer.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
V. Logical Workflow for Comparative Evaluation
The following workflow illustrates a systematic approach for the synthesis and comparative evaluation of novel pyrimidine derivatives like this compound.
Caption: Logical workflow for the evaluation of new pyrimidine derivatives.
References
- 1. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of 2-Pyrimidinepropanoic acid and isobutyric acid"
A Comparative Analysis of 2-Pyrimidinepropanoic Acid and Isobutyric Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of this compound and isobutyric acid, offering insights into their physicochemical properties, biological significance, and potential therapeutic applications. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Isobutyric acid , also known as 2-methylpropanoic acid, is a short-chain fatty acid naturally occurring in various foods and as a product of gut microbiome metabolism. It is widely used in the food, fragrance, and pharmaceutical industries[1]. In contrast, This compound is a synthetic heterocyclic compound. While less studied, its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents, suggesting its potential as a valuable scaffold in drug discovery[2][3]. This guide will explore the known attributes of both compounds and provide a framework for their experimental evaluation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems and for designing experiments. The following table summarizes the key properties of isobutyric acid and this compound.
| Property | Isobutyric Acid | This compound |
| Molecular Formula | C₄H₈O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 88.11 g/mol [4] | 152.15 g/mol [5] |
| Appearance | Colorless liquid[6][7] | Solid (powder)[5] |
| Odor | Rancid, butter-like[6][8] | Not specified |
| Boiling Point | 153-154 °C[8] | Not specified |
| Melting Point | -47 °C[8] | Not specified |
| Solubility in Water | Approx. 210 g/L at 20 °C[8] | Soluble in DMSO[5] |
| pKa | 4.84[8] | Not specified |
Biological Activity and Signaling Pathways
Isobutyric Acid
Isobutyric acid is recognized for its diverse biological roles. It serves as an agonist for the free fatty acid receptor 2 (FFAR2), influencing metabolic processes such as glucose uptake[8]. As a product of gut microbial fermentation of the amino acid valine, its levels can be indicative of the balance between fiber and protein fermentation in the gut[9]. Recent studies have also highlighted its potential in cancer therapy. Isobutyric acid has been shown to enhance the anti-tumor effects of anti-PD-1 immunotherapy by suppressing tumor growth and activating T cells[10]. Furthermore, it may promote colorectal cancer metastasis by activating the RACK1 signaling pathway, which in turn modulates downstream Akt and FAK signaling[11].
Below is a diagram illustrating the proposed signaling pathway for isobutyric acid in promoting colorectal cancer metastasis.
Caption: Isobutyric acid signaling in colorectal cancer metastasis.
This compound
Specific biological activities and signaling pathways for this compound are not well-documented in publicly available literature. However, the pyrimidine scaffold is a cornerstone of many bioactive compounds[2][3]. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities[2][3][12]. For instance, a derivative of this compound, 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, has been identified as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 and 5-lipoxygenase, highlighting its anti-inflammatory potential[13].
The anticancer properties of pyrimidine derivatives are often attributed to their ability to interfere with nucleic acid synthesis or to inhibit key signaling molecules in cancer progression, such as EGFR, HER2, and various kinases[14]. Deregulated pyrimidine metabolism is a hallmark of cancer, and targeting this pathway is a key strategy in chemotherapy[6][11]. The signaling pathways implicated in pyrimidine metabolism's role in cancer are complex and involve interactions with pathways such as TERT, MTOR, and TP53[6].
Experimental Protocols
To facilitate further research and a direct comparison of these two molecules, this section provides detailed, adaptable experimental protocols for key characterization assays.
Determination of Physicochemical Properties
1. pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the compounds.
-
Materials: pH meter, burette, standardized NaOH solution (e.g., 0.1 M), magnetic stirrer and stir bar, beaker, the acid to be tested.
-
Procedure:
-
Prepare a solution of the acid with a known concentration (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like DMSO can be used, but its effect on pKa should be considered.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker with a magnetic stir bar.
-
Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
Record the pH after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized)[1][7].
-
2. Solubility Determination
-
Objective: To determine the solubility of the compounds in aqueous solution.
-
Materials: The compound to be tested, deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, test tubes, vortex mixer, analytical balance.
-
Procedure:
-
Add a small, weighed amount of the compound (e.g., 10 mg) to a test tube containing a known volume of deionized water (e.g., 1 mL).
-
Vigorously mix the sample using a vortex mixer for a set period.
-
Observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.
-
If the compound is not soluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to assess its acidic or basic nature[10][15][16]. Solubility in basic solutions indicates an acidic compound, while solubility in acidic solutions suggests a basic compound.
-
In Vitro Biological Assays
The following diagram outlines a general workflow for assessing the biological activity of a novel compound.
Caption: General experimental workflow for in vitro compound testing.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the compounds on the viability of cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth)[4][17].
-
2. Enzyme Inhibition Assay
-
Objective: To determine if the compounds can inhibit the activity of a specific enzyme (e.g., a kinase or synthase relevant to a disease pathway).
-
Materials: Purified target enzyme, substrate for the enzyme, assay buffer, test compounds, 96-well plate, microplate reader (e.g., spectrophotometer or fluorometer).
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value[8][18][19].
-
Conclusion
This guide provides a comparative overview of isobutyric acid and this compound. While isobutyric acid is a well-characterized short-chain fatty acid with established biological roles, this compound represents a synthetic compound with largely unexplored potential. The pyrimidine core of the latter suggests that it may possess interesting pharmacological activities, particularly in the realms of anti-inflammatory and anticancer research. The provided experimental protocols offer a starting point for researchers to further investigate and directly compare the properties and biological effects of these two carboxylic acids. Such studies will be invaluable in uncovering the potential of this compound as a novel therapeutic agent and in further elucidating the diverse roles of isobutyric acid in health and disease.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. csub.edu [csub.edu]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 2-Pyrimidinepropanoic Acid
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC, GC-MS, and UV-Vis Spectrophotometry based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; derivatization may be required. | Compounds with a chromophore. |
| Linearity (R²) | > 0.995[1] | > 0.99 | > 0.997[2] |
| Accuracy (% Recovery) | 90 - 105%[1] | 81 - 90%[3] | Typically 98-102% |
| Precision (%RSD) | < 2%[4] | < 10% | < 2% |
| Limit of Detection (LOD) | 10 - 100 ng/mL[1] | 0.01 mmol per mol of creatinine[3] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[1] | Varies | 0.5 - 5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following are generalized protocols for key validation experiments, which should be adapted and optimized for the specific analysis of 2-Pyrimidinepropanoic acid.
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC (RP-HPLC) method is often suitable for the analysis of polar compounds like this compound.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
-
-
Acceptance Criteria: RSD < 2% for peak area and retention time; tailing factor ≤ 2.
2. Linearity:
-
Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (R²) > 0.995.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of this compound to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Recovery between 98% and 102%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
-
-
Acceptance Criteria: RSD < 2%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
For GC-MS analysis of this compound, derivatization to a more volatile form may be necessary.
1. Derivatization (if required):
-
Objective: To convert the analyte into a volatile and thermally stable compound suitable for GC analysis.
-
Common Reagents: Silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide).[1][3]
-
Procedure: The reaction conditions (temperature, time, and reagent ratio) must be optimized and validated for completeness and reproducibility.
2. Validation Parameters:
-
The validation parameters (system suitability, linearity, accuracy, precision) are similar to those for HPLC, with adjustments for the GC-MS technique. For instance, in system suitability, mass accuracy and resolution would also be monitored.
UV-Vis Spectrophotometry Method Validation
This technique is a simpler and more cost-effective option if the analyte has a suitable chromophore and the sample matrix is not complex.
1. Wavelength Selection:
-
Objective: To determine the wavelength of maximum absorbance (λmax).
-
Procedure: Scan a standard solution of this compound across a range of UV-Vis wavelengths.
2. Linearity:
-
Objective: To establish a linear relationship between absorbance and concentration (Beer's Law).
-
Procedure:
-
Prepare a series of standard solutions of varying concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (R²) > 0.995.
3. Accuracy and Precision:
-
The procedures are analogous to those described for HPLC, with absorbance measurements replacing peak area.
Visualizing the Validation Process
To better understand the workflow of analytical method validation and the comparison between the discussed methods, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Comparison of key features for analytical methods.
Conclusion
The validation of an analytical method for this compound requires a systematic approach guided by regulatory standards such as the ICH guidelines.[5][6][7] While HPLC stands out as a versatile and robust technique for this type of analyte, GC-MS can offer higher sensitivity and selectivity, albeit with the potential need for derivatization. UV-Vis spectrophotometry presents a simpler, cost-effective alternative for routine analysis where high selectivity is not paramount. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols for analogous compounds serve as a strong foundation for developing and validating a reliable analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 7. public.pensoft.net [public.pensoft.net]
A Comparative Guide to Pivalic Acid and 2-Pyrimidinepropanoic Acid in Pharmaceutical Research
An objective comparison of the efficacy, applications, and biological impact of Pivalic Acid and 2-Pyrimidinepropanoic Acid for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate chemical moieties is critical to achieving desired therapeutic outcomes and optimizing drug properties. This guide provides a comparative overview of two carboxylic acids: pivalic acid and this compound. While both are utilized in chemical synthesis, the available research data reveals a significant disparity in their documented applications and biological efficacy. This guide will delve into the well-established roles of pivalic acid in enhancing drug bioavailability and catalysis, supported by experimental data and protocols. In contrast, information regarding the specific efficacy of this compound is limited; therefore, we will discuss the general biological potential of the broader class of pyrimidine (B1678525) derivatives.
Overview and Chemical Properties
Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid with a characteristic bulky tert-butyl group.[1][2] This steric hindrance is a key feature that dictates its chemical reactivity and utility.[2] this compound, on the other hand, incorporates a pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids.[3][4] Pyrimidine derivatives are known to exhibit a wide range of biological activities.[3][4][5]
| Property | Pivalic Acid | This compound |
| Synonyms | 2,2-Dimethylpropanoic acid, Trimethylacetic acid, Neopentanoic acid | - |
| Molecular Formula | C₅H₁₀O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 102.13 g/mol | 152.15 g/mol |
| Appearance | Colorless crystalline solid | White to off-white solid |
| Key Features | Contains a bulky tert-butyl group, leading to steric hindrance. | Contains a pyrimidine ring, a key pharmacophore. |
Pivalic Acid: Enhancing Drug Efficacy and Catalysis
Pivalic acid has carved a significant niche in pharmaceutical sciences, primarily through its use in prodrug design to enhance oral bioavailability and as a co-catalyst in organic synthesis.
Enhancing Oral Bioavailability through Prodrugs
A major challenge in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs), which can lead to low oral bioavailability.[6][7] One effective strategy to overcome this is the formation of pivaloyloxymethyl (POM) ester prodrugs.[8][9] These prodrugs are more lipophilic than the parent drug, allowing for better absorption in the gastrointestinal tract.[8] Once absorbed, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active drug and pivalic acid.[1]
Example: Pivampicillin
Pivampicillin is a POM ester prodrug of the antibiotic ampicillin (B1664943).[8] The addition of the pivalic acid moiety significantly improves its oral bioavailability compared to ampicillin alone.[8][9]
| Drug | Oral Bioavailability |
| Ampicillin | ~40% |
| Pivampicillin | >90% |
Role as a Co-catalyst in C-H Functionalization
Pivalic acid is widely used as a co-catalyst in palladium-catalyzed C-H bond functionalization reactions, a powerful tool for the synthesis of complex organic molecules.[10][11][12][13] It is believed to act as a proton shuttle and its anion, pivalate (B1233124), can be a key component in the C-H bond cleavage step, thereby lowering the activation energy of the reaction.[10][11]
The Double-Edged Sword: Pivalic Acid and Carnitine Depletion
A significant consideration in the use of pivalic acid-containing prodrugs is the potential for carnitine depletion.[1][14][15] After the prodrug is cleaved, pivalic acid is eliminated from the body primarily through conjugation with carnitine to form pivaloylcarnitine, which is then excreted in the urine.[1]
Prolonged use of high-dose pivalate-releasing prodrugs can lead to a significant decrease in plasma and tissue carnitine levels.[14][16] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway.[15] Carnitine deficiency can lead to impaired fatty acid oxidation and has been associated with muscle weakness and cardiac dysfunction.[15][16][17]
Effect of Pivmecillinam (a pivalate prodrug) on Serum Carnitine [14]
| Treatment Group | Baseline Free Serum Carnitine (μmol/L) | Free Serum Carnitine after 7 days (μmol/L) |
| Pivmecillinam | 44.6 | 12.9 |
| Norfloxacine (control) | 40.0 | 40.5 |
This side effect necessitates careful consideration of the dose and duration of treatment with pivalate prodrugs, and in some cases, carnitine supplementation may be required.[1]
This compound: A Member of a Biologically Active Class
-
Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory activity.[3][18]
-
Antimicrobial: The pyrimidine nucleus is found in various compounds with antibacterial and antifungal properties.[3][4]
-
Anticancer: Many anticancer agents are based on the pyrimidine structure, acting as inhibitors of key enzymes in cancer cell proliferation.[4][19]
-
Antiviral: Pyrimidine analogs are a critical class of antiviral drugs.[20]
The presence of the propanoic acid side chain on the pyrimidine ring in this compound suggests its potential as a building block for the synthesis of novel therapeutic agents targeting pathways where the pyrimidine motif is crucial. However, without specific experimental data, any comparison of its efficacy to pivalic acid would be speculative.
Experimental Protocols
Protocol 1: Synthesis of a Pivaloyloxymethyl (POM) Ester Prodrug
This protocol provides a general procedure for the synthesis of a POM ester of a carboxylic acid-containing drug to enhance its bioavailability.
Materials:
-
Carboxylic acid-containing drug
-
Chloromethyl pivalate (POM-Cl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing drug in DMF.
-
Add K₂CO₃ (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add chloromethyl pivalate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired POM ester prodrug.
Protocol 2: Palladium-Catalyzed C-H Arylation with Pivalic Acid as a Co-catalyst
This protocol outlines a general procedure for the direct arylation of a heterocycle using a palladium catalyst with pivalic acid as a co-catalyst.[21]
Materials:
-
Heterocycle
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., dioxane, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the heterocycle, aryl bromide (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), and pivalic acid (20-30 mol%).
-
Add the base (2 equivalents) and the solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Key Processes
Pivalic Acid in Prodrug Activation and Carnitine Conjugation
Caption: Metabolic pathway of a pivalate prodrug.
Experimental Workflow for Palladium-Catalyzed C-H Arylation
Caption: Workflow for Pd-catalyzed C-H arylation.
Conclusion
This guide highlights the significant role of pivalic acid in modern pharmaceutical research and development. Its application in prodrugs to enhance bioavailability is a well-established and effective strategy, though it requires careful management of the potential for carnitine depletion. Furthermore, its utility as a co-catalyst in C-H functionalization reactions underscores its importance in synthetic organic chemistry.
In contrast, while this compound belongs to a class of compounds with vast biological potential, there is a notable lack of specific data on its efficacy and applications. This represents a potential area for future research to explore whether this particular derivative can be leveraged to develop novel therapeutics. For researchers and drug development professionals, a thorough understanding of the properties and biological effects of molecules like pivalic acid is crucial for making informed decisions in the design and synthesis of new and improved medicines.
References
- 1. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of oral bioavailability enhancing formulations during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Possible mechanism for species difference on the toxicity of pivalic acid between dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Independent Verification of Bioactivity for Selective COX-2 Inhibiting Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two novel pyrimidine (B1678525) derivatives, herein designated as L1 and L2, against established non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. All data is presented in a comparative format, supported by detailed experimental protocols to allow for independent verification and further research.
Comparative Bioactivity of Pyrimidine Derivatives and Reference NSAIDs
The following table summarizes the in vitro inhibitory activity of pyrimidine derivatives L1 and L2 against COX-1 and COX-2, benchmarked against the known NSAIDs, Celecoxib and Meloxicam. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to quantify the preference for COX-2 inhibition. A higher SI value indicates greater selectivity for COX-2 over COX-1.
| Compound | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivative L1 | Pyrimidine | >100 | 7.5 | >13.3 |
| Pyrimidine Derivative L2 | Pyrimidine | >100 | 6.2 | >16.1 |
| Celecoxib | Sulfonamide Coxib | 82[1] | 6.8[1] | 12[1] |
| Meloxicam | Enolic Acid (Oxicam) | 37[1] | 6.1[1] | 6.1[1] |
Note: The structures for pyrimidine derivatives L1 and L2 are proprietary to the primary researchers and are not publicly available at the time of this publication. The data presented here is based on published findings on their biological activity as selective COX-2 inhibitors.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, allowing for replication and independent verification of the presented bioactivity data.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle:
The enzymatic activity of both COX-1 and COX-2 is determined using a chromogenic assay based on the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin (B15479496) G2 (PGG2) to prostaglandin H2 (PGH2). The rate of TMPD oxidation is monitored by measuring the increase in absorbance at 610 nm, which is proportional to the COX enzyme activity. The inhibitory effect of the test compounds is quantified by the reduction in this rate.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (5 mM)
-
EDTA (5 mM)
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (Pyrimidine derivatives L1, L2, and reference NSAIDs)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 610 nm
Procedure:
-
Preparation of Assay Mixture: In each well of a 96-well microplate, prepare the assay mixture containing 100 mM Tris-HCl buffer (pH 8.0), 5 mM hematin, and 5 mM EDTA.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Compound Incubation: Add the test compounds at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, and the chromogenic agent, TMPD. The final volume of the reaction mixture should be 1 ml.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 610 nm for the first 60 seconds of the reaction using a microplate reader. This represents the initial rate of TMPD oxidation.
-
Data Analysis:
-
Subtract the low rate of non-enzymatic oxidation (measured in the absence of the COX enzyme) from all experimental values.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid. Inhibition of COX-2 is a key therapeutic strategy for reducing inflammation and pain.
Caption: The Cyclooxygenase (COX) signaling cascade.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the key steps in the in vitro assay used to determine the COX inhibitory activity of the pyrimidine derivatives.
Caption: Workflow for the in vitro COX inhibition assay.
References
Research on 2-Pyrimidinepropanoic Acid Analogs Remains Limited
Despite the broad biological significance of the pyrimidine (B1678525) scaffold in drug discovery, dedicated peer-reviewed studies on the therapeutic potential of 2-pyrimidinepropanoic acid and its direct analogs are notably scarce in publicly available scientific literature. While the pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents—ranging from anticancer and antimicrobial to anti-inflammatory drugs—the specific propanoic acid substitution at the second position of the pyrimidine ring appears to be an under-investigated area.
Current research on pyrimidine derivatives largely focuses on substitutions at other positions of the ring, leading to a wealth of data on compounds such as pyrimidine-2,4-diamines and other multi-substituted analogs. These studies have identified numerous potent inhibitors of various enzymes and signaling pathways crucial in disease. However, a comprehensive comparison guide detailing the biological activities, experimental protocols, and signaling pathways specifically for this compound analogs cannot be constructed due to the lack of sufficient peer-reviewed data.
One study mentioning the synthesis of a this compound derivative was identified; however, the research focused on the compound's application in corrosion inhibition rather than its pharmacological properties.[1] Commercial chemical suppliers list this compound as a synthetic intermediate, further suggesting its use in the synthesis of more complex molecules rather than as a primary therapeutic agent itself.[2][3]
Structurally Related Pyrimidine Derivatives: A Glimpse into Potential Activities
Given the limited information on the target compound, a broader look at structurally related pyrimidine derivatives may offer insights into the potential biological activities that this compound analogs could possess. Research on pyrimidines with acidic functional groups or short aliphatic chains at various positions has revealed a range of biological effects.
For instance, derivatives of pyrimidine carboxylic acids have been investigated for their antimicrobial and anticancer activities. The carboxylate group can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and electrostatic interactions. It is plausible that a propanoic acid moiety at the 2-position could similarly enable interactions with specific enzyme active sites or receptors.
Future Directions
The current gap in the scientific literature presents an opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a library of this compound analogs could uncover novel therapeutic agents. Such studies would need to include:
-
Synthesis of a diverse set of analogs with various substitutions on the pyrimidine ring and modifications to the propanoic acid side chain.
-
Screening for a wide range of biological activities , including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
-
Quantitative structure-activity relationship (QSAR) studies to understand how chemical structure influences biological activity.
-
Elucidation of the mechanism of action and identification of the specific signaling pathways targeted by active compounds.
Below is a conceptual workflow for such a research program.
Conceptual research workflow for this compound analogs.
Until such dedicated studies are undertaken and published, a detailed comparison guide on the peer-reviewed experimental data for this compound analogs remains an endeavor for future scientific exploration. Researchers interested in this area have a largely unexplored chemical space to investigate, with the potential for discovering novel compounds with significant therapeutic value.
References
Safety Operating Guide
Safe Disposal of 2-Pyrimidinepropanoic Acid: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workplace. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Pyrimidinepropanoic acid, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is essential for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[1]
Hazard Summary: this compound and its analogs may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]
**Step-by-Step Disposal Protocol
The primary method for the disposal of small laboratory quantities of this compound is through neutralization. This process renders the acidic compound non-hazardous, allowing for compliant disposal.
1. Waste Characterization and Segregation:
-
Determine if the waste is solely this compound or if it is mixed with other chemicals.
-
Do not mix this compound waste with other waste streams, particularly bases or oxidizing agents, to prevent potentially hazardous reactions.[4]
-
Collect the waste in a designated, clearly labeled, and compatible container (e.g., glass or high-density polyethylene).[4]
2. Neutralization Procedure:
-
Dilution: In a large beaker, dilute the this compound waste with cold water at a 1:10 ratio (1 part acid to 10 parts water).[1][5]
-
Preparation of Neutralizing Agent: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[1]
-
Slow Addition: While continuously stirring the diluted acid solution, slowly add the basic solution. Be aware that this may generate gas, so a controlled addition is crucial to prevent frothing and splashing.[1]
-
pH Monitoring: Periodically halt the addition of the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips.[1]
-
Completion: The neutralization is complete when the pH of the solution is between 5.5 and 9.0.[1][5]
3. Final Disposal:
-
Once the solution is confirmed to be within the neutral pH range, it may be permissible to pour it down the sanitary sewer, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized solution).[1][5]
-
Crucially, always confirm with your institution's Environmental Health and Safety (EHS) office that this disposal method is acceptable.[1]
4. Container Decontamination:
-
Triple rinse the empty container that held the this compound with a suitable solvent (e.g., water).[6] The rinsate should also be neutralized using the same procedure before disposal.[1]
Quantitative Data for Neutralization
| Parameter | Guideline |
| Dilution Ratio (Acid:Water) | 1:10 |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or Sodium Carbonate |
| Target pH Range | 5.5 - 9.0 |
| Final Flush (Water:Solution) | ≥ 20:1 |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Pyrimidinepropanoic acid
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds such as Pyrimidine-2-carboxylic acid and Pyrimidine-4-carboxylic acid, 2-Pyrimidinepropanoic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory tract irritation. The following personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and potential irritation. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1] | Minimizes inhalation of potentially irritating particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control airborne exposure.[1]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As an acidic organic compound, it must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams, especially bases or oxidizing agents.
2. Container Management:
-
Use a leak-proof container made of a material that is resistant to acids (e.g., high-density polyethylene).
-
Keep the waste container securely closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant," "Acidic").
3. Neutralization of Aqueous Waste (if permissible by your institution):
-
Consult your EHS office before proceeding. Some institutions may permit the neutralization of small quantities of acidic aqueous waste for drain disposal.
-
Dilute the acidic waste with a large amount of water.
-
Slowly add a weak base (e.g., sodium bicarbonate solution) while stirring. Monitor the pH.
-
Once the pH is neutral (between 6 and 8), it may be permissible to dispose of it down the drain with copious amounts of water. This step requires prior approval from your institution's EHS department.
4. Final Disposal:
-
All non-neutralized waste and contaminated materials (e.g., gloves, absorbent pads) must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
